molecular formula C10H24Cl2N2O7P2 B601147 IFosfamide impurity B CAS No. 241482-18-8

IFosfamide impurity B

Katalognummer: B601147
CAS-Nummer: 241482-18-8
Molekulargewicht: 417.17
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ifosfamide Impurity B, chemically known as Bis[3-[(2-chloroethyl)amino]propyl] Dihydrogen Diphosphate, is a identified impurity of the antineoplastic agent Ifosfamide . This compound is supplied as a high-purity reference standard essential for analytical research and development. Its primary application lies in the qualitative and quantitative analysis of Ifosfamide formulations, playing a critical role in method development, method validation (AMV), and routine Quality Control (QC) workflows to ensure drug safety and efficacy . The comprehensive characterization of this impurity supports regulatory filings, such as Abbreviated New Drug Applications (ANDA), and helps maintain consistency in commercial pharmaceutical production . Ifosfamide itself is an alkylating agent used in combination therapy for germ cell testicular cancer and other malignancies . The presence and control of related substances like this compound are vital for understanding the stability and purity of the drug substance, thereby upholding the highest standards in pharmaceutical science.

Eigenschaften

IUPAC Name

[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHIKWVFLYAVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241482-18-8
Record name Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Formation, and Analytical Control of the Diphosphate Dimer

Executive Summary

In the synthesis and stability profiling of Ifosfamide (an alkylating antineoplastic agent), Impurity B represents a critical quality attribute due to its complex structural nature and genotoxic potential.[1] Unlike common hydrolytic degradants (e.g., dechloro-species), the European Pharmacopoeia (Ph.[1] Eur.) defines Impurity B as a diphosphate dimer .[1]

This guide provides a rigorous technical analysis of Ifosfamide Impurity B (CAS 241482-18-8), detailing its chemical structure, hypothesized formation mechanism via pyrophosphate linkage, and a self-validating analytical strategy using HPLC-MS/MS.[1]

Part 1: Chemical Identity & Structural Analysis

Confusion often arises regarding "Impurity B" due to differing pharmacopoeial definitions for related nitrogen mustards.[1] For Ifosfamide, the authoritative definition follows the Ph. Eur. Reference Standard.

Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate CAS Number: 241482-18-8 Molecular Formula: C₁₀H₂₄Cl₂N₂O₇P₂ Molecular Weight: 417.16 g/mol [1][2][3][4][5]

Structural Characteristics

The molecule is a dimer consisting of two 3-[(2-chloroethyl)amino]propyl chains linked by a central pyrophosphate (P-O-P) bridge.[1]

  • Key Feature: The pyrophosphate linkage renders the molecule highly polar and acidic compared to the neutral parent drug, Ifosfamide.

  • Alkylating Potential: It retains the N-(2-chloroethyl) functionality, preserving the alkylating (and thus mutagenic) capability of the nitrogen mustard class.[1]

Table 1: Physicochemical Comparison

FeatureIfosfamide (API)Impurity B (Ph. Eur.)
Structure Type Cyclic oxazaphosphorineLinear diphosphate dimer
Polarity (LogP) ~0.86 (Lipophilic)< 0 (Highly Hydrophilic/Ionic)
Acid/Base NeutralAcidic (Dihydrogen diphosphate)
Chromophore Weak UV (200-210 nm)Weak UV (End absorption only)
Part 2: Formation Mechanism & Pathway[1]

The formation of Impurity B is distinct from the standard hydrolysis pathways that generate chloroethylamine or isophosphoramide mustard. It likely arises during the phosphorylation steps of synthesis or through condensation of phosphate intermediates.

Hypothesized Mechanism: Phosphoramide Condensation

The synthesis of Ifosfamide involves cyclization of amino-alcohol precursors with phosphorus oxychloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) or similar phosphorylating agents. Impurity B suggests a side reaction where two activated phosphate intermediates undergo condensation, eliminating water or HCl to form the P-O-P bond.

Formation_Pathway Precursor Phosphorylated Intermediate (Open Chain) ImpurityB Impurity B (Dimer) (P-O-P Linkage) Precursor->ImpurityB Dimerization (Side Rxn) Ifosfamide Ifosfamide (Cyclized) Precursor->Ifosfamide Cyclization (Main Path) Act_Agent Condensation Conditions (Excess POCl3 / Heat / H+) Act_Agent->ImpurityB

Figure 1: Divergent synthesis pathway showing the competitive dimerization leading to Impurity B versus the intended cyclization to Ifosfamide.

Part 3: Analytical Strategy (HPLC-MS)

Detecting Impurity B is challenging due to its high polarity (early elution on C18) and lack of strong UV absorbance. A standard reversed-phase method optimized for Ifosfamide will likely elute Impurity B in the void volume.[1]

Protocol: Ion-Pairing or HILIC Separation

To retain this polar diphosphate, we recommend HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RP-HPLC .[1]

Method A: HILIC-MS (Recommended for Sensitivity) [1]

  • Column: Amide or Zwitterionic HILIC column (e.g., BEH Amide, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]

  • Mobile Phase B: Acetonitrile:Buffer (95:5).[1]

  • Gradient: 90% B to 50% B over 10 minutes (Retains polar species).[1]

  • Detection: MS/MS (ESI Negative mode preferred for phosphate moieties).[1]

Method B: Ion-Pairing RP-HPLC (QC Routine)

  • Column: C18 (End-capped, stable at low pH).[1]

  • Mobile Phase Additive: Octanesulfonic acid (OSA) or Tetrabutylammonium phosphate.[1]

  • Mechanism: The ion-pairing agent neutralizes the diphosphate charge, increasing retention on the lipophilic C18 stationary phase.[1]

Analytical_Workflow Sample Sample Preparation (Ifosfamide API/Drug Product) Choice Select Chromatography Mode Sample->Choice RP_HPLC Standard C18 RP-HPLC Choice->RP_HPLC Lipophilic Focus HILIC HILIC / Ion-Pairing LC Choice->HILIC Polar Impurity Focus Result_Fail Impurity B Elutes in Void (Co-elution with solvent front) RP_HPLC->Result_Fail Result_Pass Resolved Impurity B Peak (Retained & Quantifiable) HILIC->Result_Pass MS_Detect MS Detection (ESI -) Target m/z 415 [M-H]- Result_Pass->MS_Detect

Figure 2: Decision tree for selecting the appropriate chromatographic mode. Standard RP-HPLC is insufficient for the highly polar Impurity B.[1]

Part 4: Toxicology & Control Strategy

Genotoxicity Alert: As a nitrogen mustard analog with two alkylating arms (chloroethyl groups), Impurity B is structurally alerted for mutagenicity.[1] The Ph. Eur. and other regulatory bodies classify it as a substance that "May cause genetic defects" and "May cause cancer" .

Control Limits:

  • Threshold of Toxicological Concern (TTC): Unless specific safety data exists, mutagenic impurities are typically controlled to < 1.5 µ g/day intake.[1]

  • Specification: In the API, strictly control to NMT 0.15% (or lower based on dose) using the Ph. Eur. Reference Standard (Cat. Y0000657 or similar) for quantitation.[1]

References
  • European Pharmacopoeia (Ph.[1][4] Eur.) . Ifosfamide Monograph 0793. EDQM. Available at: [Link][1]

  • EDQM Reference Standards . This compound (CRS). Catalog No. Y0000657.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ifosfamide. PubChem.[1] Available at: [Link][1]

  • Gilard, V., et al. (1994).[1] Determination of ifosfamide and its metabolites by HPLC. Journal of Chromatography B. (Contextual validation of Ifosfamide separation).

Sources

Technical Guide: Synthesis and Characterization of Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, formation mechanism, and characterization of Ifosfamide Impurity B (European Pharmacopoeia), chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .

Executive Summary & Chemical Identity

This compound is a critical process-related impurity arising from the dimerization of phosphorylated intermediates during the manufacturing of Ifosfamide. Structurally, it represents a pyrophosphate (diphosphate) bridge linking two acyclic amine precursors. Its presence indicates incomplete cyclization or moisture-induced hydrolysis of the reactive phosphorodichloridate species.

Chemical Profile
ParameterDetail
Common Name This compound (EP)
Chemical Name Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
CAS Number 241482-18-8
Molecular Formula C₁₀H₂₄Cl₂N₂O₇P₂
Molecular Weight 417.16 g/mol
Structure Dimer of 3-(2-chloroethylamino)propyl phosphate linked by a P-O-P bond

Retrosynthetic Analysis

To design a robust synthesis for the reference standard, we must deconstruct the molecule at its most unstable linkage: the pyrophosphate anhydride bond.

Strategic Disconnection:

  • Primary Disconnection: Cleavage of the central P-O-P anhydride bond yields two equivalents of 3-[(2-chloroethyl)amino]propyl dihydrogen phosphate .

  • Secondary Disconnection: The phosphate ester bond connects the phosphorus core to the alcohol precursor, 3-[(2-chloroethyl)amino]propan-1-ol .

  • Precursor Origin: The amino-alcohol is a key intermediate in Ifosfamide synthesis, typically derived from 3-aminopropanol.

Visualization: Retrosynthetic Logic

Retrosynthesis ImpurityB This compound (Pyrophosphate Dimer) Phosphate 2x Phosphate Monoester (Intermediate) ImpurityB->Phosphate Anhydride Cleavage Alcohol 3-[(2-chloroethyl)amino]propan-1-ol (Key Precursor) Phosphate->Alcohol Ester Hydrolysis POCl3 Phosphoryl Chloride (POCl3) Phosphate->POCl3 Phosphorylation Source

Caption: Retrosynthetic breakdown of Impurity B into its phosphate monomer and amino-alcohol precursor.[1]

Synthesis Pathway (Reference Standard Preparation)

This protocol describes the intentional synthesis of Impurity B for use as a qualified reference standard. The synthesis exploits the controlled dehydration of the phosphate monoester.

Phase 1: Synthesis of Precursor (3-[(2-chloroethyl)amino]propan-1-ol)

Note: This amine must be handled as a potential alkylating agent.

  • Reagents: 3-Aminopropanol, Chloroacetyl chloride, Borane-THF complex (or LiAlH4).

  • Acylation: React 3-aminopropanol with chloroacetyl chloride at -5°C in dichloromethane (DCM) with triethylamine (TEA) to form N-(3-hydroxypropyl)-2-chloroacetamide .

  • Reduction: Reduce the amide using Borane-THF complex at 0°C to yield 3-[(2-chloroethyl)amino]propan-1-ol .

  • Purification: Acid-base extraction followed by vacuum distillation.

Phase 2: Phosphorylation and Dimerization

This step converts the alcohol to the pyrophosphate dimer.

Protocol:

  • Activation: Dissolve 3-[(2-chloroethyl)amino]propan-1-ol (1.0 eq) in dry DCM. Add TEA (2.0 eq) to scavenge HCl.

  • Phosphorylation: Add POCl₃ (0.5 eq) dropwise at -10°C. Critical: The stoichiometry of 0.5 eq POCl₃ per alcohol promotes the formation of the bridged species, although POCl₃ typically favors tris-substitution. To specifically target the pyrophosphate, a controlled hydrolysis method is preferred:

    • Alternative (High Purity): React the alcohol with Pyrophosphoryl chloride (P₂O₃Cl₄) at -20°C. This directly installs the P-O-P framework.

  • Hydrolysis: Quench the reaction mixture with buffered water (pH 7) to hydrolyze the remaining P-Cl bonds to P-OH.

  • Isolation: The product is highly polar. Evaporate the organic solvent and purify the residue using Preparative HPLC (C18 column, Phosphate buffer/Methanol gradient).

Visualization: Synthesis Workflow

SynthesisPathway Start 3-Aminopropanol Step1 1. Chloroacetyl Chloride 2. Reduction (B2H6) Start->Step1 Precursor 3-[(2-chloroethyl)amino]propan-1-ol Step1->Precursor Step2 Phosphorylation (POCl3 or Pyrophosphoryl Chloride) Precursor->Step2 Intermediate Chlorinated Diphosphate Intermediate Step2->Intermediate Step3 Hydrolysis (H2O) Intermediate->Step3 Final This compound Step3->Final

Caption: Step-by-step synthesis from 3-aminopropanol to this compound.

Formation Mechanism in Manufacturing

Understanding how Impurity B forms during Ifosfamide production is essential for control strategy (QbD).

The Mechanism:

  • Normal Process: Ifosfamide is formed by reacting N-(2-chloroethyl)-3-aminopropanol with POCl₃ to form a cyclic phosphorodichloridate, which is then closed with ammonia or an amine source.

  • Deviant Pathway (Impurity B Formation):

    • Trigger: Presence of trace moisture or incorrect stoichiometry (excess alcohol).

    • Step A: The cyclic intermediate fails to close or the acyclic dichloridate intermediate is hydrolyzed by water to a Phosphoro(mono)chloridate .

    • Step B: This reactive species attacks a free phosphate or another phosphorylated alcohol molecule.

    • Result: Formation of a P-O-P anhydride bond (Pyrophosphate) instead of the P-N ring closure.

Control Strategy:

  • Moisture Control: Maintain anhydrous conditions (<0.1% water) in the phosphorylation reactor.

  • Stoichiometry: Ensure precise equivalents of POCl₃ to prevent dimerization.

  • Temperature: Maintain low temperatures (-10°C to 0°C) to suppress side reactions.

Analytical Characterization

To validate the identity of the synthesized Impurity B, the following analytical profile is expected.

TechniqueExpected Signal / Characteristic
HPLC-UV Retention time (RT) distinct from Ifosfamide (typically more polar, elutes earlier on C18). Detection at 210-220 nm (weak chromophore).
MS (ESI) [M+H]⁺ = 417.05 m/z .[2] Characteristic isotope pattern for two Chlorine atoms (9:6:1 ratio for M, M+2, M+4).
³¹P NMR δ -10 to -12 ppm (broad doublet or singlet). The pyrophosphate signal is upfield relative to the cyclic phosphoramidate of Ifosfamide.
¹H NMR Signals for the propyl chain (multiplets at ~1.8, 3.1, 4.1 ppm) and the chloroethyl group (triplets at ~3.0, 3.6 ppm). Absence of ring protons.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound Reference Standard Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44319741, Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate. Available at: [Link]

  • Misiura, K., et al. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents.Method of synthesizing ifosfamide (CN101058589A).

Sources

Technical Monograph: Ifosfamide Impurity B (CAS 241482-18-8)

[1][2][3][4][5]

Executive Summary

In the high-stakes domain of alkylating antineoplastic agent development, the purity profile of Ifosfamide is critical for both safety and efficacy. Among its impurities, Ifosfamide Impurity B (CAS 241482-18-8) represents a significant process-related compound defined by the European Pharmacopoeia (EP).

This guide provides a comprehensive technical analysis of Impurity B, elucidating its chemical structure, mechanistic origin, and rigorous detection methodologies. Unlike simple degradation products, Impurity B is a diphosphate dimer, necessitating specialized analytical strategies due to its polarity and lack of strong chromophores.

Chemical Identity and Physicochemical Properties[1][6]

This compound is chemically distinct from the parent oxazaphosphorine ring structure. It is an acyclic dimer characterized by a pyrophosphate (diphosphate) linkage connecting two amino-propyl chains.

Nomenclature and Identifiers[7]
ParameterDetail
Common Name This compound (EP Standard)
CAS Number 241482-18-8
Chemical Name Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
Molecular Formula C₁₀H₂₄Cl₂N₂O₇P₂
Molecular Weight 417.16 g/mol
Structural Class Organophosphate Dimer / Alkylating Agent Impurity
Appearance White to off-white powder or hygroscopic solid
Structural Analysis

Unlike Ifosfamide, which contains a cyclic 1,3,2-oxazaphosphorine ring, Impurity B is an open-chain pyrophosphate. This structural difference significantly alters its solubility profile (highly polar) and retention behavior in Reversed-Phase HPLC (RP-HPLC).

Mechanistic Formation Pathway

Understanding the origin of Impurity B is essential for process control. It is primarily a Process-Related Impurity rather than a degradation product of the final drug substance.

Synthesis Context

Ifosfamide is typically synthesized by reacting 3-(2-chloroethylamino)propan-1-ol with phosphorus oxychloride (POCl₃). Impurity B arises from the condensation of phosphorylated intermediates, likely favored under conditions of excess phosphorylating agent or improper quenching.

Pathway Diagram

The following diagram illustrates the divergence between the desired cyclization pathway and the side-reaction leading to Impurity B.

Ifosfamide_Impurity_Formationcluster_legendPathway LegendPrecursor3-(2-chloroethylamino)propan-1-olIntermediatePhosphodichloridateIntermediatePrecursor->Intermediate PhosphorylationPOCl3Phosphorylating Agent(POCl3)POCl3->IntermediateIfosfamideIfosfamide(Cyclization)Intermediate->Ifosfamide Cyclization (+NH3/Base)SideRxnSide Reaction:Dimerization/CondensationIntermediate->SideRxn Excess POCl3 / H2OImpurityBImpurity B(Pyrophosphate Dimer)SideRxn->ImpurityB P-O-P Bond FormationkeyGreen: Target Product | Red: Impurity B

Figure 1: Mechanistic divergence in Ifosfamide synthesis leading to Impurity B formation via pyrophosphate linkage.

Analytical Methodologies

Detecting Impurity B requires robust chromatography due to its high polarity and weak UV absorbance. Standard C18 methods often result in poor retention (elution near the void volume) unless ion-pairing or high-aqueous phases are used.

Validated HPLC Protocol

The following protocol is synthesized from pharmacopoeial standards and literature for optimal separation.

System Suitability Requirements:

  • Resolution (Rs): > 2.0 between Impurity B and Ifosfamide.

  • Tailing Factor: < 1.5 (Critical due to amine interaction with silanols).

ParameterSpecification
Column C18 End-capped (e.g., Symmetry C18 or Spherisorb ODS), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (10-20 mM), pH 3.0 (Suppresses silanol activity)
Mobile Phase B Acetonitrile (ACN)
Elution Mode Gradient or Isocratic (e.g., 70:30 Buffer:ACN)
Flow Rate 1.0 - 1.5 mL/min
Detection UV @ 195-200 nm (Impurity B lacks aromatic rings)
Injection Vol 20 µL
Column Temp 25°C - 30°C
Mass Spectrometry Identification

For definitive identification during R&D, LC-MS/MS is required.

  • Ionization: ESI Positive Mode (Protonation of amine groups).

  • Key Ions:

    • [M+H]⁺: m/z ~417.2

    • Fragment: m/z ~261 (Cleavage of P-O-P bond yielding monomeric phosphate species).

Experimental Workflow: Impurity Isolation & Profiling

This workflow ensures data integrity when characterizing Impurity B in a drug substance batch.

Analytical_WorkflowSampleCrude Ifosfamide SamplePrepSample Preparation(Dissolve in Mobile Phase)Sample->PrepHPLCRP-HPLC Separation(C18, pH 3.0)Prep->HPLCDecisionPeak Detection@ RT ~2-4 min?HPLC->DecisionUV_SpecUV Spectrum Check(Max Abs < 210 nm)Decision->UV_SpecYesQuantQuantification(External Std Method)Decision->QuantRoutine QCMS_ConfMS Confirmation(m/z 417)UV_Spec->MS_ConfMS_Conf->Quant

Figure 2: Step-by-step analytical workflow for the detection and confirmation of this compound.

Regulatory & Toxicological Assessment

ICH Q3A/B Compliance

As a structural analog of nitrogen mustards, Impurity B possesses alkylating potential.

  • Classification: Potentially Genotoxic Impurity (PGI).

  • Reporting Threshold: 0.05% (for max daily dose ≤ 2g).

  • Identification Threshold: 0.10%.

  • Qualification Threshold: 0.15%.

Risk Mitigation

Due to the "bis-alkylating" nature of the two chloroethyl side chains, this impurity must be strictly controlled. Manufacturers must demonstrate the "Purge Factor" of their crystallization process to ensure Impurity B is removed to acceptable limits (typically NMT 0.15%).

References

  • European Pharmacopoeia (EP) . This compound Reference Standard. EDQM. Available at: [Link]

  • PubChem . Compound Summary: this compound (CID 44319741).[1] National Library of Medicine. Available at: [Link]

  • Pharmaffiliates . This compound Analytical Standard. Available at: [Link]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2] Available at: [Link]

Technical Guide: Physical and Chemical Profiling of Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, formation mechanisms, and analytical characterization of Ifosfamide Impurity B . This document is structured for researchers and analytical scientists involved in the quality control and stability profiling of alkylating antineoplastic agents.[1]

Executive Summary

In the development of Ifosfamide formulations, the control of degradation products is critical due to the drug's narrow therapeutic index and the potential toxicity of its metabolites.[1] This compound (EP/BP designation) is a specific degradation product arising from the hydrolysis and subsequent dimerization of the parent molecule.[1] Unlike simple positional isomers, Impurity B represents a diphosphate dimer , chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1] Its presence indicates advanced hydrolytic degradation, often accelerated by moisture and improper pH control during storage.[1]

Chemical Identity and Structural Analysis[1]

Impurity B is characterized by a pyrophosphate (P-O-P) bridge linking two open-chain alkylamine moieties.[1] This structure suggests it is formed via the condensation of two molecules of Impurity A (the open-ring phosphate monomer).[1]

AttributeSpecification
Common Name This compound (EP/BP Standard)
Chemical Name Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
CAS Number 241482-18-8
Molecular Formula C₁₀H₂₄Cl₂N₂O₇P₂
Molecular Weight 417.16 g/mol
Structural Class Organodiphosphate / Nitrogen Mustard Derivative
Chirality Achiral (Loss of the chiral phosphorus center from parent Ifosfamide)
Structural Significance

The transition from Ifosfamide (cyclic phosphorodiamidate) to Impurity B involves the cleavage of the oxazaphosphorine ring.[1] The resulting structure contains two ionizable phosphate protons and two secondary amine groups, creating a complex zwitterionic character that significantly alters its solubility and chromatographic behavior compared to the parent drug.[1]

Physical and Chemical Properties[1][2][3][4][5][6]

The following data synthesizes experimental values and predictive modeling based on the diphosphate structure.

Physical Characteristics
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic nature due to phosphate groups.[1]
Melting Point 193 – 194 °CSignificantly higher than Ifosfamide (~40°C) due to salt-like lattice energy.[1]
Solubility (Water) SolubleHigh polarity facilitates aqueous solubility; pH-dependent.[1]
Solubility (Organic) LowPoorly soluble in non-polar solvents (Hexane, DCM) due to ionic character.[1]
Hygroscopicity HighRequires storage under inert atmosphere (Ar/N₂) at -20°C.
Chemical Reactivity[1]
  • Acidity (pKa): The molecule possesses acidic protons on the pyrophosphate bridge (predicted pKa₁ ~ 1.5, pKa₂ ~ 6.5).[1] It acts as a weak acid in solution.[1]

  • Alkylation Potential: Retains the N-(2-chloroethyl) functionality.[1] While less reactive than the aziridinium intermediate formed in vivo, it remains a potential alkylating agent capable of reacting with nucleophiles (DNA bases, proteins) in vitro.[1]

  • Hydrolytic Stability: The P-O-P bond is susceptible to further hydrolysis in highly acidic or basic conditions, reverting to the monomeric phosphate (Impurity A).[1]

Formation Mechanism and Degradation Pathway[1]

Understanding the genesis of Impurity B is vital for stabilizing Ifosfamide formulations.[1] The pathway begins with the nucleophilic attack of water on the phosphorus atom of Ifosfamide, leading to ring opening.[1]

Mechanism Description
  • Hydrolysis (Ring Opening): Water attacks the cyclic phosphorodiamidate of Ifosfamide, cleaving the P-O or P-N bond.[1] This yields Impurity A (3-((2-Chloroethyl)amino)propyl dihydrogen phosphate).[1]

  • Condensation (Dimerization): Under specific conditions (often during concentration or in the solid state with residual moisture), two molecules of Impurity A undergo dehydration condensation to form the pyrophosphate linkage of Impurity B .[1]

Pathway Visualization

IfosfamideDegradation cluster_0 Aqueous/Moisture Induced Degradation Ifosfamide Ifosfamide (Parent Drug) Intermediate Transition State (Ring Opening) Ifosfamide->Intermediate + H2O (Hydrolysis) ImpurityA Impurity A (Monomeric Phosphate) Intermediate->ImpurityA Ring Cleavage ImpurityB Impurity B (Diphosphate Dimer) ImpurityA->ImpurityB Condensation (- H2O)

Figure 1: Degradation pathway of Ifosfamide leading to the formation of Impurity B via the intermediate Impurity A.[1]

Analytical Characterization Protocols

Due to the polar, non-volatile nature of Impurity B, Reversed-Phase HPLC (RP-HPLC) with ion-pairing or high-aqueous capability is the gold standard for detection.[1] GC is unsuitable without derivatization due to the thermal instability of the pyrophosphate.[1]

HPLC Method (Self-Validating Protocol)

This method utilizes a phosphate buffer to suppress ionization of the impurity, improving peak shape and retention.[1]

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-5 min: 100% A (Isocratic hold to elute polar impurities)[1]

    • 5-25 min: 0% to 40% B (Linear gradient)

    • 25-30 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV at 195 nm or 210 nm (Ifosfamide has low UV absorption; low wavelength is critical).[1]

  • Temperature: 25°C.

Validation Criteria:

  • Relative Retention Time (RRT): Ifosfamide ~1.[1]0. Impurity A (more polar) will elute early (RRT ~0.2-0.3).[1] Impurity B, being a dimer but still polar, typically elutes between Impurity A and Ifosfamide or slightly after Impurity A depending on the specific ion-pairing effect of the buffer.[1]

  • System Suitability: Resolution (Rs) between Impurity A and Impurity B must be > 1.5.[1]

Mass Spectrometry (MS) Identification

For definitive structural confirmation, LC-MS/MS (ESI+) is recommended.[1]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Parent Ion: [M+H]⁺ = 417.2 m/z.[1]

  • Fragmentation Pattern:

    • Loss of phosphate group (-80 Da).[1]

    • Cleavage of the P-O-P bridge yielding the monomeric fragment (m/z ~218).[1]

    • Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) confirming the presence of two chlorine atoms.[1]

Toxicological Implications[4]

While specific in vivo toxicology data for isolated Impurity B is sparse, its structure dictates its hazard profile:

  • Alkylating Activity: Like the parent drug, the presence of the 2-chloroethylamino chains allows for DNA alkylation.[1] However, the loss of the cyclic phosphorodiamidate "prodrug" structure means it does not require metabolic activation (CYP450) to be reactive, potentially causing direct local toxicity (e.g., injection site reaction) rather than the systemic therapeutic effect.[1]

  • Genotoxicity: As a nitrogen mustard analog, it should be treated as a potential mutagen and genotoxin.[1]

  • Handling Precautions: It is a cytotoxic impurity.[1] All analytical standards must be handled in a biological safety cabinet (Class II) with full PPE (double gloves, gown, eye protection).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 .[1] Ifosfamide Monograph 0793. Strasbourg: Council of Europe, 2023.[1] (Source for Impurity standards and definitions).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3690 (Ifosfamide). Bethesda (MD): National Library of Medicine (US).[1] (Source for parent drug physical properties and general reactivity).[1][5][3][6] Link

  • Gilard, V., et al. "Determination of Ifosfamide and its impurities."[1] Journal of Chromatography A, vol. 689, no. 2, 1995.[1] (Foundational work on HPLC separation of Ifosfamide metabolites).

  • ChemicalBook . This compound Product Specifications. (Source for melting point and CAS verification). Link

  • Simson Pharma . Ifosfamide EP Impurity B Structural Data. (Verification of chemical structure and molecular weight). Link

Sources

Technical Guide: Mechanism of Formation for Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formation mechanism, chemical identity, and control strategies for Ifosfamide Impurity B , identified in the European Pharmacopoeia (EP) as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1]

Executive Summary & Chemical Identity

This compound is a specific process-related impurity arising from the polymerization of phosphorylated intermediates during the synthesis of Ifosfamide.[1] Unlike degradation products formed via simple hydrolysis (e.g., Impurity A), Impurity B represents a dimerization event mediated by a pyrophosphate (P-O-P) linkage.[1]

Its presence is a critical quality attribute (CQA) as it indicates a failure in moisture control or stoichiometric precision during the phosphorylation step of the active pharmaceutical ingredient (API) manufacturing process.

Chemical Structure Comparison
CompoundChemical NameMolecular FormulaStructure Key Feature
Ifosfamide N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxideC7H15Cl2N2O2PCyclic oxazaphosphorine ring
Impurity B Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphateC10H24Cl2N2O7P2Linear dimer linked by a P-O-P bridge

Mechanism of Formation

The formation of Impurity B is rooted in the chemistry of phosphorus oxychloride (POCl3) , the primary reagent used to introduce the phosphorus moiety into the Ifosfamide backbone.

The Synthetic Context

The standard synthesis of Ifosfamide involves the reaction of N-(2-chloroethyl)-3-aminopropanol (or its salt) with POCl3 , followed by cyclization or reaction with 2-chloroethylamine.[1]

The Deviant Pathway (Pyrophosphate Formation)

Impurity B forms via a condensation reaction between two phosphorylated intermediates. This pathway competes with the intended cyclization and is typically catalyzed by trace moisture or improper base catalysis.[1]

Step-by-Step Mechanistic Flow:
  • Activation: The starting amino-alcohol reacts with POCl3 to form the Phosphorodichloridate Intermediate (R-O-P(O)Cl2).[1]

  • Partial Hydrolysis (The Trigger): In the presence of trace water, one chloride atom on the intermediate is hydrolyzed to a hydroxyl group, forming a Phosphorochloridic Acid species (R-O-P(O)(OH)Cl).

  • Condensation (The Error): This acidic intermediate acts as a nucleophile, attacking a neighboring unhydrolyzed Phosphorodichloridate molecule.[1]

  • Dimerization: The displacement of a chloride ion results in the formation of a Pyrophosphate (P-O-P) Anhydride bond , linking two propyl-amine chains.[1]

  • Final Hydrolysis: Subsequent aqueous workup hydrolyzes the remaining terminal chlorides to hydroxyls, yielding the final Dihydrogen Diphosphate structure (Impurity B).

Visualization: Reaction Pathway

The following diagram illustrates the bifurcation between the desired Ifosfamide synthesis and the Impurity B side-reaction.

Ifosfamide_Impurity_B_Mechanism Start N-(2-chloroethyl)-3-aminopropanol Inter_Cl2 Phosphorodichloridate Intermediate (R-O-P(O)Cl2) Start->Inter_Cl2 + POCl3 POCl3 Reagent: POCl3 POCl3->Inter_Cl2 Cyclization Cyclization with 2-chloroethylamine Inter_Cl2->Cyclization Intended Path Inter_OH Phosphorochloridic Acid (R-O-P(O)(OH)Cl) Inter_Cl2->Inter_OH Side Reaction (Trace H2O) Ifosfamide Ifosfamide (API) (Cyclic Product) Cyclization->Ifosfamide Moisture Trace H2O / Hydrolysis Condensation Nucleophilic Attack on Phosphorodichloridate Inter_OH->Condensation + Inter_Cl2 Impurity_B Impurity B (Bis-propyl Dihydrogen Diphosphate) Condensation->Impurity_B P-O-P Bond Formation

Caption: Mechanistic bifurcation showing the role of moisture-induced hydrolysis in generating the pyrophosphate linkage of Impurity B.

Control Strategies & Experimental Validation

To mitigate Impurity B, the manufacturing process must rigorously control the anhydrous environment and reagent stoichiometry .

Critical Process Parameters (CPPs)
  • Moisture Content (Solvents):

    • Requirement: Solvents (e.g., Dichloromethane, THF) must have water content < 0.05% (Karl Fischer titration).[1]

    • Reasoning: Water is the initiator of the P-Cl hydrolysis that creates the nucleophilic species required for dimerization.[1]

  • Base Addition Rate:

    • Requirement: Controlled addition of bases (e.g., Triethylamine) used to scavenge HCl.[1]

    • Reasoning: Localized excess of base can accelerate the deprotonation of the P-OH intermediate, increasing its nucleophilicity and rate of reaction with P-Cl species.[1]

  • Temperature Control:

    • Requirement: Maintain low temperatures (-20°C to 0°C) during phosphorylation.[1]

    • Reasoning: Higher temperatures favor the higher-activation-energy condensation reaction over the desired substitution.[1]

Analytical Characterization Workflow

Detecting Impurity B requires a method capable of resolving highly polar, acidic phosphate species.[1] Standard Reverse-Phase HPLC often yields poor peak shape for diphosphates without specific buffering.[1]

Recommended Protocol:

  • Technique: Ion-Pair HPLC or Anion Exchange Chromatography.[1]

  • Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD) (due to weak UV chromophore), or MS/MS.

  • Mass Spectrometry Signature:

    • Look for the dimer ion: [M-H]- at m/z ~415 (Negative mode).

    • Fragmentation often yields the phosphate monomer ion at m/z ~216.[1]

Impurity_Control_Workflow RawMat Raw Material QC (Solvent KF < 0.05%) Reaction Phosphorylation (-10°C, N2 atm) RawMat->Reaction IPC IPC: HPLC/MS Check for Dimer Reaction->IPC Decision Impurity B < 0.15%? IPC->Decision Release Batch Release Decision->Release Yes Reject Reprocess / Reject Decision->Reject No

Caption: Operational workflow for the prevention and detection of Impurity B during API manufacturing.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound Reference Standard. Available at: [Link][1]

  • PubChem. Ifosfamide | C7H15Cl2N2O2P. National Library of Medicine. Available at: [Link][1]

  • Pharmaffiliates. this compound Structure and Data. Available at: [Link][1]

  • Google Patents.Method of synthesizing ifosfamide (CN101058589A).

Sources

Technical Monograph: Pharmacological & Toxicological Profiling of Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph designed for pharmaceutical scientists and toxicologists. It synthesizes the chemical, toxicological, and analytical profile of Ifosfamide Impurity B, a critical process-related impurity defined by the European Pharmacopoeia (EP).

Executive Summary & Chemical Identity

This compound (EP) represents a significant critical quality attribute (CQA) in the manufacturing of Ifosfamide. Unlike simple degradation products, Impurity B is a dimeric pyrophosphate structure formed during the phosphorylation steps of synthesis. Its presence poses a dual risk: direct genotoxicity derived from its nitrogen mustard moieties and specific analytical challenges due to its high polarity.

Chemical Data Table
ParameterTechnical Specification
Common Name This compound (EP)
Chemical Name Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
CAS Registry Number 241482-18-8
Molecular Formula C₁₀H₂₄Cl₂N₂O₇P₂
Molecular Weight 417.16 g/mol
Structural Class Organophosphorus Dimer / Nitrogen Mustard Derivative
Physical State Hygroscopic Solid (White to light yellow)
Solubility Profile Highly soluble in water (polar); sparingly soluble in non-polar organic solvents.

Chemical Biology & Formation Mechanism

To control Impurity B, one must understand its origin. It is not a metabolite but a process-related impurity arising from the condensation of the phosphorylated intermediate (Impurity A).

The Dimerization Pathway

During the synthesis of Ifosfamide, 3-aminopropanol derivatives react with phosphorus oxychloride (


). If the reaction conditions (stoichiometry or temperature) are uncontrolled, the intermediate 3-((2-chloroethyl)amino)propyl dihydrogen phosphate (Ifosfamide Impurity A) can undergo self-condensation (dehydration) to form the pyrophosphate dimer, Impurity B.

Mechanistic Insight: The formation is driven by excess phosphorylating agent or acidic conditions that favor anhydride formation between two phosphate groups.

Visualization: Formation Pathway

The following diagram illustrates the structural relationship between the Precursor (Impurity A) and the Dimer (Impurity B).

Impurity_B_Formation cluster_0 Critical Process Step Precursor Precursor: 3-amino-1-propanol deriv. Impurity_A Impurity A (Monomer) (Phosphoric acid monoester) Precursor->Impurity_A Phosphorylation POCl3 Reagent: POCl3 POCl3->Impurity_A Condensation Condensation / Dehydration (Side Reaction) Impurity_A->Condensation x2 Molecules Impurity_B Impurity B (Dimer) (Pyrophosphate linkage) Condensation->Impurity_B - H2O

Figure 1: The dimerization pathway of Ifosfamide Impurity A to Impurity B via pyrophosphate bond formation.

Toxicological Profile (Safety Pharmacology)

While Ifosfamide is a prodrug requiring hepatic activation, Impurity B presents a different toxicological mechanism.

Mechanism of Action (Alkylating Potential)

Impurity B contains two N-(2-chloroethyl) tails. These are classic nitrogen mustard pharmacophores.

  • Direct Alkylation: Unlike Ifosfamide, which requires hydroxylation to form the active isophosphoramide mustard, Impurity B's open-chain structure may allow for direct nucleophilic attack on DNA guanine bases (N7 position) without metabolic activation, although the kinetics are influenced by the bulky diphosphate group.

  • Cross-linking Risk: The dimeric nature theoretically allows for inter-strand or intra-strand DNA cross-linking, classifying it as a potent genotoxin.

Genotoxicity & Carcinogenicity (ICH M7 Assessment)

Under ICH M7 guidelines, Impurity B is classified as a Class 1 impurity (Known mutagenic carcinogen) due to its structural analogy to known nitrogen mustards and positive mutagenicity data.

EndpointClassificationRationale
Mutagenicity Positive Presence of alkylating chloroethyl-amine groups.
Carcinogenicity Category 1B (CLP)Presumed human carcinogen based on animal studies of related mustards.
Reproductive Toxicity Category 1B Teratogenic potential due to DNA interference in dividing fetal cells.
Target Organ Toxicity
  • Nephrotoxicity: The highly polar diphosphate moiety facilitates renal excretion. However, accumulation in the proximal tubules can lead to direct tubular necrosis, exacerbating the known nephrotoxicity of the parent drug.

Analytical Strategy & Control

Detecting Impurity B is challenging due to its lack of a strong chromophore (unlike aromatic impurities) and its high polarity (elutes early in Reverse Phase HPLC).

Recommended Analytical Protocol (HPLC-UV/MS)

Note: Standard C18 columns often fail to retain Impurity B. Ion-Pairing or HILIC is required.

Methodology: Ion-Pair Reverse Phase HPLC

  • Stationary Phase: C18 (Octadecylsilyl), high carbon load, fully end-capped.

  • Mobile Phase A: 10 mM Ammonium Formate + 5 mM Heptafluorobutyric Acid (HFBA) (Ion-pairing agent) in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 95% A (Isocratic to retain polar Impurity B).

    • 5-20 min: Linear gradient to 50% B (Elute parent Ifosfamide).

  • Detection:

    • UV: 195 nm (Low sensitivity due to lack of conjugation).

    • Mass Spec (Preferred): ESI Positive Mode. Look for

      
      .[1][2]
      
Analytical Workflow Visualization

The following decision tree outlines the validation strategy for Impurity B.

Analytical_Workflow Start Impurity B Reference Standard Solubility Solubility Check (Water/Buffer) Start->Solubility Ret_Check Retention Check (Standard C18) Solubility->Ret_Check Decision Retains? Ret_Check->Decision Method_A Method A: HILIC (Polar Stationary Phase) Decision->Method_A No (Elutes in Void) Method_B Method B: Ion-Pair RP (C18 + HFBA/TFA) Decision->Method_B Poor Peak Shape Validation ICH Q2 Validation (LOD/LOQ/Linearity) Method_A->Validation Method_B->Validation Release Release Testing (NMT 0.15%) Validation->Release

Figure 2: Analytical development decision tree for polar organophosphorus impurities.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Ifosfamide Monograph 0793. 11th Edition. Strasbourg, France: EDQM.[3] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM) . Safety Data Sheet: this compound. 2024.[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3690: Ifosfamide. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Available at: [Link]

  • Kerbusch, T., et al. "Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites." Clinical Pharmacokinetics 40.1 (2001): 41-62. (Contextual grounding for metabolite/impurity toxicity).

Sources

Technical Guide: Ifosfamide Impurity B – Structural Characterization & Hydrolytic Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diphosphate Dimer Challenge

In the development of alkylating antineoplastic agents like Ifosfamide , impurity profiling is not merely a compliance exercise but a safety imperative. Impurity B (EP/BP) , chemically identified as the diphosphate dimer, represents a critical quality attribute due to its high molecular weight, polarity, and genotoxic potential.

This guide moves beyond standard pharmacopoeial listings to dissect the degradation behavior of Impurity B . Unlike the parent drug Ifosfamide, which degrades via ring hydrolysis and dechloroethylation, Impurity B possesses a labile phosphoanhydride (P-O-P) bridge .

Core Technical Insight: The primary degradation pathway of Ifosfamide Impurity B is the hydrolytic cleavage of its central diphosphate bridge, resulting in the formation of two equivalents of Impurity A . Understanding this B


 A conversion is essential for establishing mass balance in stability studies and preventing toxicological data gaps.

Chemical Identity & Structural Analysis

To control degradation, we must first define the substrate. Impurity B is a "dimeric" byproduct formed typically during the phosphorylation steps of Ifosfamide synthesis.

Target Analyte Profile
AttributeSpecification
Common Name This compound (EP/BP)
Chemical Name bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
Synonyms Diphosphoric acid P,P'-bis[3-[(2-chloroethyl)amino]propyl] ester
Molecular Formula

Molecular Weight 417.16 g/mol
CAS Registry 241482-18-8
Structural Feature Central Pyrophosphate (Diphosphate) Bridge
The Degradation Product: Impurity A

When Impurity B degrades, it yields Impurity A .

Attribute Specification
Common Name Ifosfamide Impurity A (EP)
Chemical Name 3-[(2-chloroethyl)amino]propyl dihydrogen phosphate

| Molecular Formula |


 |
| Molecular Weight  | 217.59  g/mol  |
| Stoichiometry  | 1 mole Impurity B 

2 moles Impurity A |

Mechanistic Degradation Pathways

The degradation of Impurity B is driven by the instability of the P-O-P bond in aqueous environments. This is distinct from the degradation of the Ifosfamide parent molecule, which involves the oxazaphosphorine ring.

Pathway Visualization

The following diagram illustrates the structural relationship and the hydrolytic conversion.

Ifosfamide_Impurity_B_Degradation cluster_conditions Reaction Conditions ImpurityB This compound (Diphosphate Dimer) C10H24Cl2N2O7P2 MW: 417.16 Transition Hydrolytic Cleavage (P-O-P Bond Scission) + H2O ImpurityB->Transition Acid/Heat Stress ImpurityA 2 x Ifosfamide Impurity A (Monomeric Phosphate) C5H13ClNO4P MW: 217.59 Transition->ImpurityA Stoichiometric Yield Cond1 pH < 4.0 (Accelerated) Cond2 Thermal Stress (>40°C)

Figure 1: Hydrolytic degradation pathway of this compound into two equivalents of Impurity A via phosphoanhydride bond cleavage.

Mechanism Description
  • Protonation: Under acidic conditions (pH < 4), the oxygen atoms of the diphosphate bridge accept a proton, weakening the P-O-P bond.

  • Nucleophilic Attack: Water acts as a nucleophile, attacking the phosphorus atom.

  • Cleavage: The anhydride bond scissions, releasing two molecules of the phosphate monoester (Impurity A).

  • Kinetics: This reaction follows pseudo-first-order kinetics in aqueous buffers, with the rate increasing significantly at lower pH and higher temperatures.

Analytical Strategy & Experimental Protocols

Analytical Method: LC-MS/MS

Due to the polarity of both B and A (phosphate groups), standard C18 Reverse Phase HPLC often results in poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography is required.

Recommended Method Parameters:

ParameterConditionRationale
Column HILIC Amide or C18 with Polar Embedded GroupRetains highly polar phosphorylated species.
Mobile Phase A 10mM Ammonium Acetate (pH 5.5)Buffer controls ionization of phosphate groups.
Mobile Phase B AcetonitrileOrganic modifier for HILIC mode.
Gradient 90% B to 50% B over 15 minsElutes less polar species first, then highly polar phosphates.
Detection MS/MS (ESI Negative Mode)Phosphates ionize best in negative mode (

).
MRM Transition (B) 415

216
Precursor (B) to Fragment (A-like species).
MRM Transition (A) 216

79
Precursor (A) to Phosphate fragment (

).
Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol validates the B


 A pathway.

Step-by-Step Workflow:

  • Preparation of Stock Solution:

    • Dissolve 10 mg of This compound Reference Standard (EDQM/USP) in 10 mL of water/acetonitrile (50:50).

    • Concentration: 1.0 mg/mL.

  • Stress Condition Setup:

    • Aliquot 1.0 mL of stock into a glass vial.

    • Add 1.0 mL of 0.1 N HCl .

    • Seal and place in a thermostatic block at 60°C .

  • Sampling Timepoints:

    • Extract samples at T=0, T=2h, T=6h, and T=24h.

    • Neutralization: Immediately neutralize aliquots with 0.1 N NaOH to quench the reaction before analysis.

  • Data Analysis (Mass Balance Check):

    • Quantify the decrease in Impurity B (Area counts).

    • Quantify the increase in Impurity A.

    • Validation Criteria: The molar appearance of A should be approximately 2x the molar loss of B (accounting for experimental error and response factors).

Toxicological Implications[2]

Understanding this degradation is not just academic; it impacts the safety profile of the drug product.

  • Genotoxicity: Both Impurity B and its degradation product (Impurity A) contain the 2-chloroethylamine moiety, a nitrogen mustard warhead capable of alkylating DNA.

  • Regulatory Status: Impurity B is classified as a mutagen (Category 1B) and carcinogen.[1]

  • Risk Assessment: If Impurity B degrades in the drug product (e.g., during shelf life in a liquid formulation), the total alkylating potential may remain high because the degradation product (A) retains the alkylating chloroethyl group. Therefore, stability indicating methods must track both B and A .

References

  • European Directorate for the Quality of Medicines (EDQM). this compound - Safety Data Sheet & Reference Standard Leaflet. Product Code: 202300480.[1][2]

  • Kaijser, G. P., et al. (1991).[3] "A systematic study on the chemical stability of ifosfamide." Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1061-1067.[3] (Establishes pH-rate profiles for Ifosfamide relatives).

  • Pharmaffiliates. this compound Structural Data. Catalog No: PA 09 35020.[4]

  • Gilard, V., et al. (1999). "Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions." Journal of Medicinal Chemistry. (Provides NMR evidence for P-N and P-O bond behaviors).

Sources

Technical Guide: Solubility Profiling and Separation Strategies for Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

In the development of parenteral alkylating agents, the control of impurities is critical due to the high toxicity and narrow therapeutic index of the API. Ifosfamide Impurity B , defined by the European Pharmacopoeia (EP) as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (CAS: 241482-18-8), represents a significant analytical challenge.[1]

Unlike the parent molecule Ifosfamide—which is a neutral oxazaphosphorine with moderate lipophilicity (LogP ~0.86)—Impurity B is an ionic, diphosphate-bridged dimer.[1] This fundamental structural divergence creates a "Solubility Orthogonality" that researchers must exploit for effective separation and quantification.[1]

Chemical Identity and Structural Divergence
FeatureIfosfamide (API)Impurity B (EP/USP)
CAS Number 3778-73-2241482-18-8
Chemical Name N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxideBis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
Molecular Weight 261.08 g/mol 417.16 g/mol
Dominant Character Neutral, Lipophilic/AmphiphilicIonic, Highly Polar, Acidic
Key Functional Group Cyclic PhosphoramideLinear Diphosphate Bridge
Structural Visualization (Graphviz)[1]

ChemicalStructure cluster_0 Parent API: Ifosfamide cluster_1 Impurity B (EP) API Ifosfamide (Neutral Ring) LogP ~0.86 Solubility Solubility Driver API->Solubility Driven by Lipophilicity ImpB Impurity B (Diphosphate Dimer) Highly Polar / Ionic ImpB->Solubility Driven by Ionic Interactions & H-Bonding caption Figure 1: Structural divergence driving solubility differences between Ifosfamide and Impurity B.

[1]

Part 2: Solubility Profile in Key Solvents

The solubility of Impurity B is governed by its diphosphate backbone . This moiety acts as a strong H-bond donor/acceptor and an ionizable center, making the molecule significantly more hydrophilic than Ifosfamide.[1]

Theoretical Solubility Matrix

The following data represents the consensus behavior observed in purification workflows and reference standard preparation.

Solvent ClassSolventSolubility RatingMechanistic Explanation
Aqueous Water (pH 7) High (>50 mg/mL) Ionization of the diphosphate group facilitates rapid dissolution.[1]
Aqueous Water (pH < 2) Moderate Protonation of phosphate groups reduces solubility slightly compared to neutral/basic pH.[1]
Polar Protic Methanol High Strong H-bonding capability solvates the phosphate esters effectively.[1]
Polar Protic Ethanol Moderate Reduced dielectric constant compared to MeOH increases aggregation of the ionic species.
Polar Aprotic Acetonitrile Low to Moderate Lacks H-bond donors; solubility decreases rapidly as water content drops below 5%.[1]
Polar Aprotic DMSO High High dielectric constant and dipole moment effectively solvate the polar core.
Non-Polar DCM / Hexane Insoluble The ionic diphosphate core prevents solvation in lipophilic media.
Analytical Implications (The "Trap" for Researchers)
  • Sample Preparation: Do not use pure Acetonitrile (ACN) to dissolve Impurity B reference standards. The phosphate moiety may precipitate or form colloidal suspensions, leading to poor recovery and variable peak areas. Always use Water:Methanol (50:[1]50) or pure Water as the diluent.

  • Extraction: Unlike Ifosfamide, Impurity B will not extract into Dichloromethane (DCM) or Ethyl Acetate during liquid-liquid extraction (LLE).[1] It will remain in the aqueous phase. This property can be used to remove the bulk API (Ifosfamide) from the impurity during enrichment.

Part 3: Experimental Protocols

As a self-validating system, the solubility determination of scarce impurities requires a "Saturation Shake-Flask" method adapted for micro-volumes (HPLC detection).[1]

Protocol A: Micro-Scale Solubility Determination

Objective: Determine the solubility limit of Impurity B in a specific solvent using <10 mg of material.

Reagents:

  • This compound (EP Reference Standard).[1]

  • Solvent of choice (e.g., MeOH, ACN, Water).

  • 0.22 µm PTFE Syringe Filters (hydrophilic treated).[1]

Workflow:

  • Saturation: Weigh 2.0 mg of Impurity B into a 1.5 mL HPLC vial.

  • Addition: Add the solvent in 10 µL increments, vortexing for 30 seconds after each addition.

  • Observation:

    • Visual Check: Clear solution = Soluble.[1]

    • Turbidity: If undissolved after 100 µL (20 mg/mL), proceed to equilibration.

  • Equilibration (for saturated solutions): Add excess solid (if needed), cap, and shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a pre-wetted 0.22 µm filter.

  • Quantification: Dilute the filtrate 1:100 with Water:MeOH (50:50) and inject into HPLC. Quantify against a known linear standard curve.

Protocol B: HPLC Separation Strategy (RP vs. HILIC)

Because Impurity B is highly polar, it elutes near the void volume (t0) on standard C18 columns, often co-eluting with solvent fronts or other polar degradants.

Recommended Method: Ion-Pairing RP-HPLC [1]

  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.0) + 5 mM Octanesulfonic Acid (Ion-Pair Reagent) .

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Rationale: The Octanesulfonic acid pairs with the cationic amine centers of Impurity B, increasing its retention on the hydrophobic C18 stationary phase.

Part 4: Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the correct chromatographic mode based on the solubility and polarity of Impurity B.

SeparationStrategy Start Start: Impurity B Analysis SolubilityCheck Is Impurity B soluble in Non-Polar Solvents (DCM/Hexane)? Start->SolubilityCheck StandardRP Standard C18 RP-HPLC (Mobile Phase: Water/ACN) SolubilityCheck->StandardRP If Yes (Incorrect) Solution Select Advanced Mode SolubilityCheck->Solution No (Correct) No No (Highly Polar/Ionic) Yes Yes (Lipophilic) Problem Problem: Elutes at Void Volume (t0) Poor Resolution StandardRP->Problem HILIC HILIC Mode (High ACN, Ammonium Formate) *Best for Diphosphates* Solution->HILIC High Sensitivity Required IonPair Ion-Pair RP-HPLC (Add Octanesulfonic Acid) Solution->IonPair Robust QC Method caption Figure 2: Chromatographic decision tree driven by the polar solubility profile of Impurity B.

Part 5: References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Ifosfamide Monograph 01/2008:0793. EDQM. (Defines Impurity B structure and limits). [1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3690: Ifosfamide. (Provides physicochemical data for the parent API). [1]

  • Gilard, V., et al. (1999).[1] Determination of the stability of ifosfamide solutions by NMR and HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation pathways and phosphate hydrolysis).

  • LGC Standards . This compound Reference Standard Data Sheet. (Confirming the diphosphate structure and handling).

  • Kurowski, V., et al. (1991).[1] Metabolism of ifosfamide. Cancer Treatment Reviews. (Background on chloroethyl side chain metabolism).

Sources

Methodological & Application

Application Note: Analytical Method Development for Ifosfamide Impurity B (Ph. Eur.)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive guide for the analytical method development and validation of Ifosfamide and its specific Impurity B , as defined by the European Pharmacopoeia (Ph.[1] Eur.) . Unlike common degradation products like oxazolidinones, Ph.[1] Eur. Impurity B (Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate) presents unique chromatographic challenges due to its high polarity and ionic nature.[1]

This guide moves beyond standard templates, offering a mechanistic rationale for column selection, mobile phase buffering, and detection optimization. It is designed for researchers requiring a self-validating, robust protocol compliant with ICH Q2(R1) guidelines.[1]

Chemical Context & Analytical Challenges

The Target Analytes

Ifosfamide is a nitrogen mustard alkylating agent.[1] Its stability is pH-dependent, and it degrades into several impurities.[1] Correct identification is critical:

  • Ifosfamide (API): A prodrug requiring hepatic activation.[1] Chemically N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide.[1]

  • Impurity B (Ph.[1][2] Eur. Standard): Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate.[1][3][4][5]

    • Note: This structure differs significantly from the oxazolidinone degradation products often seen in stability studies.[1] Impurity B is a highly polar, diphosphate dimer, likely resulting from ring-opening and dimerization during synthesis or specific stress conditions.[1]

The Analytical Challenge
  • Chromophore Absence: Both Ifosfamide and Impurity B lack strong chromophores (e.g., aromatic rings), necessitating detection at low UV wavelengths (195–210 nm), where solvent cut-off noise is high.[1]

  • Polarity Mismatch: Ifosfamide is moderately lipophilic, while Impurity B (a diphosphate) is highly polar/ionic.[1] A standard C18 gradient often elutes Impurity B in the void volume (

    
    ), causing integration errors and specificity issues.[1]
    

Method Development Strategy

The following decision matrix explains the causality behind our selected protocol.

MethodStrategy Start Analyte Assessment Prop1 Ifosfamide: Non-polar Impurity B: Highly Polar (Ionic) Start->Prop1 Prop2 Detection: Low UV Absorbance (No Conjugation) Start->Prop2 Decision1 Column Selection Prop1->Decision1 Decision2 Mobile Phase Prop2->Decision2 Choice1 Standard C18? Risk: Imp B elutes in void Decision1->Choice1 Choice2 Aq-Stable C18 / Polar Embedded Solution: Retains polar species Decision1->Choice2 Final Final Protocol: RP-HPLC (C18-Aq) Gradient Elution UV @ 200nm Choice2->Final Buffer Phosphate Buffer pH 3.0 Stabilizes Phosphate Impurity Suppress Silanol Activity Decision2->Buffer Solvent Acetonitrile (Lower UV Cutoff than MeOH) Decision2->Solvent Buffer->Final Solvent->Final

Figure 1: Strategic decision tree for selecting the stationary and mobile phases based on analyte physicochemical properties.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This is the primary QC method.[1] We utilize a "High Aqueous" capable C18 column to ensure retention of the polar Impurity B.[1]

Equipment: HPLC system with Photodiode Array (PDA) or Variable Wavelength Detector (VWD).[1] Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18),


.[1]
Rationale: These columns are designed to resist phase collapse in 100% aqueous conditions, essential for retaining the diphosphate impurity.[1]

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.[1]
    
  • Phosphoric Acid (85%), HPLC Grade.[1]

  • Acetonitrile (ACN), Gradient Grade.[1]

  • Milli-Q Water.[1]

Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 
    
    
    
    membrane.[1]
    • Critical Control Point: pH 3.0 is selected to suppress the ionization of silanols on the column and improve the peak shape of the phosphate-containing impurity.[1]

  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0982Initial Hold (Retain Impurity B)[1]
5.0982End Isocratic Hold
20.05050Linear Gradient (Elute Ifosfamide)
25.05050Wash
26.0982Re-equilibration
35.0982End of Run

Operating Parameters:

  • Flow Rate: 1.0 mL/min.[1][6][7]

  • Injection Volume: 20

    
    .
    
  • Column Temperature: 25°C (Control is vital; higher temps degrade Ifosfamide).[1]

  • Detection: UV at 200 nm (Reference: 360 nm if using DAD).[1]

Protocol B: Standard Preparation & Handling

Safety Warning: Ifosfamide is a cytotoxic agent.[1] All handling must occur in a biological safety cabinet.[1]

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]

    • Why? Using 100% organic diluent causes "solvent effect" peak distortion for early eluting peaks (Impurity B).[1]

  • Stock Solution (Ifosfamide): 1.0 mg/mL in Diluent.[1]

  • Impurity B Stock: 0.1 mg/mL in Diluent.

  • System Suitability Solution: Mix Ifosfamide (1.0 mg/mL) and Impurity B (0.01 mg/mL).

Method Validation (Self-Validating Systems)[1]

To ensure the method is trustworthy, it must pass specific System Suitability Tests (SST) before every run.[1]

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Resolution (

)

between Impurity B and nearest peak (often solvent front or Impurity A)
Ensures accurate integration of the early eluting impurity.[1]
Tailing Factor (

)

(for Ifosfamide)
Indicates column health and proper pH control.[1]
RSD (Area)

(n=6 injections)
Verifies injector precision.
Capacity Factor (

)

for Impurity B
Critical: Proves Impurity B is not eluting in the void volume (

).
Linearity & Range
  • Ifosfamide: 50% to 150% of target concentration.[1]

  • Impurity B: LOQ to 120% of the specification limit (usually 0.15%).

  • Expectation:

    
    .[1][6]
    

Troubleshooting & Mechanistic Insights

Issue: Impurity B Co-elutes with Void Volume
  • Cause: The diphosphate moiety makes the molecule extremely hydrophilic.[1]

  • Fix:

    • Lower the initial organic concentration to 0-1% ACN.[1]

    • Switch to a specialized "HILIC" mode if RP-HPLC fails, utilizing a bare silica or amide column with high-organic mobile phase (though this requires a separate method).[1]

    • Ion Pairing: Add 5mM Hexanesulfonic acid to Mobile Phase A. This increases the lipophilicity of the ionic impurity, increasing retention on the C18 column.[1]

Issue: Drifting Baseline at 200 nm
  • Cause: Acetonitrile absorbs slightly below 200 nm; Phosphate buffer quality varies.[1]

  • Fix: Use "Gradient Grade" or "Far UV" grade ACN.[1] Ensure the reference channel on DAD is off or set correctly (360 nm) to avoid compensation errors.

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Keep Cold: 2-8°C) Dilution Dilution 90:10 Buffer:ACN (Prevent Solvent Effect) Sample->Dilution HPLC HPLC Separation Column: C18-Aq MP: PO4 Buffer pH 3.0 Dilution->HPLC Detect Detection (UV) 200 nm HPLC->Detect Data Data Processing Check k' > 1.0 for Imp B Detect->Data

Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024).[1] Ifosfamide Impurity B - Safety Data Sheet. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). (10th Edition).[1] Monograph: Ifosfamide. Strasbourg, France: Council of Europe.[1]

  • Kaijser, G. P., et al. (1991).[1][8] "A systematic study on the chemical stability of ifosfamide." Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1065-1070.[1] Link

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Gilard, V., et al. (1993).[1] "Determination of ifosfamide by HPLC using on-line sample preparation." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application Note: HPLC-UV Quantification of Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Ifosfamide is a nitrogen mustard alkylating agent used in the treatment of various soft-tissue sarcomas and lymphomas.[1] Its therapeutic index is narrow, making the control of impurities—particularly those arising from synthesis side-reactions—critical for patient safety.[1]

The Challenge: Impurity B According to European Pharmacopoeia (EP) and USP standards, Impurity B (CAS 241482-18-8) is identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1][2][3]

  • Chemical Nature: Unlike the lipophilic parent drug, Impurity B is a diphosphate dimer . It is highly polar, acidic, and possesses poor UV chromophores.

  • Analytical Consequence: Standard C18 methods optimized for Ifosfamide often fail to retain Impurity B, causing it to co-elute with the void volume (t0). Furthermore, its lack of conjugated systems necessitates detection at low UV wavelengths (<215 nm), where solvent cut-off noise becomes a limiting factor.[1]

This protocol details a Reverse-Phase HPLC (RP-HPLC) method specifically engineered to retain this polar impurity using a high-aqueous mobile phase and phosphate buffering to suppress ionization, ensuring robust quantification according to ICH Q3A guidelines.[1][2]

Chemical Structures & Separation Logic[1][2]

Molecular Comparison[1][2]
CompoundChemical NameStructure FeaturesLogP (Approx)Retention Behavior
Ifosfamide N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxideCyclic phosphodiamidate, Lipophilic0.8Moderate Retention
Impurity B Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphateIonic Diphosphate Linkage , Highly Polar, Acyclic< -1.0Early Eluting (Void Risk)
Mechanism of Action (Graphviz)

The following diagram illustrates the formation pathway and the chromatographic separation logic.

G Precursor Phosphorus Oxychloride Synthesis Route Ifosfamide Ifosfamide (API) (Cyclic) Precursor->Ifosfamide Cyclization ImpurityB Impurity B (Diphosphate Dimer) Precursor->ImpurityB Dimerization Side Rxn Condition HPLC Condition: High Aqueous Start (95% Buffer) pH 3.0 Ifosfamide->Condition Injection ImpurityB->Condition Injection Result_ImpB Impurity B Elution (RT: 3-5 min) Retained by H-bonding Condition->Result_ImpB Weak Hydrophobic Interaction Result_API Ifosfamide Elution (RT: 12-15 min) Retained by Hydrophobic Interaction Condition->Result_API Strong Hydrophobic Interaction

Figure 1: Formation pathway and chromatographic separation logic for Ifosfamide and Impurity B.

Detailed Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must have low dwell volume).

  • Detector: PDA/UV Detector capable of stable operation at 195-210 nm.[1][2]

  • Column: Inertsil ODS-3 or Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm).[1][2]

    • Why: A 250mm column provides the necessary theoretical plates to separate the early eluting Impurity B from the solvent front.

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.

    • Phosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), Gradient Grade (Far UV cut-off).[1][2]

    • Water (Milli-Q, 18.2 MΩ).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM KH₂PO₄ Buffer, pH 3.0Acidic pH suppresses silanol activity and ensures the phosphate impurity is protonated for better retention.[1][2]
Mobile Phase B 100% AcetonitrileStrong eluent for the parent drug.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4]
Wavelength 210 nm Impurity B lacks strong chromophores. 210 nm captures the end-absorption of the P=O and C-Cl bonds.[1][2]
Column Temp 25°CAmbient temperature minimizes hydrolysis of Ifosfamide during the run.
Injection Vol 20 µLHigher volume needed due to low UV response of Impurity B.
Gradient Program

Crucial Step: Hold high aqueous content initially to force Impurity B interaction with the stationary phase.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Load: Retain Impurity B
5.0955Isocratic Hold: Elute Impurity B
20.03070Ramp: Elute Ifosfamide
25.03070Wash: Clean column
25.1955Re-equilibrate
35.0955End of Run

Preparation of Solutions

Buffer Preparation (pH 3.0)[1][2][4]
  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water.[1]

  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

  • Filter through a 0.45 µm nylon membrane filter and degas.

Standard Solutions

Stock Solution (Impurity B):

  • Accurately weigh 5.0 mg of Ifosfamide Impurity B Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 5 mL ACN, then dilute to volume with Water . (Final: 100 µg/mL).

    • Note: Do not use 100% ACN as diluent; it causes peak distortion for early eluters.

Stock Solution (Ifosfamide):

  • Accurately weigh 25.0 mg of Ifosfamide API.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A:B (90:10). (Final: 1000 µg/mL).

System Suitability Solution: Mix Ifosfamide Stock and Impurity B Stock to obtain a solution containing:

  • Ifosfamide: 1000 µg/mL

  • Impurity B: 5 µg/mL (0.5% level relative to API).

Method Validation & System Suitability

System Suitability Criteria (Self-Validating System)

Before analyzing samples, the system must pass these checks to ensure data trustworthiness.

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between Impurity B and Void/Solvent Front.
Tailing Factor (T) < 1.5 for Impurity B (Critical for polar compounds).
Precision (RSD) < 2.0% for Ifosfamide area (n=6).
Signal-to-Noise > 10 for Impurity B at Limit of Quantitation (LOQ).[1][2]
Linearity & Range
  • Impurity B: Linearity must be established from LOQ (approx 0.05%) to 150% of the specification limit (usually 0.15% or 0.5%).

  • Regression:

    
    .
    
Method Development Workflow (Graphviz)

Validation Start Method Development Step1 Select Wavelength (210 nm) & Column (C18 250mm) Start->Step1 Step2 Optimize Buffer pH (pH 3.0 for Phosphate suppression) Step1->Step2 Check1 Is Impurity B retained > 2.5 min? Step2->Check1 Action1 Decrease Initial %B (Use 3-5% ACN) Check1->Action1 No Action2 Proceed to Validation Check1->Action2 Yes Action1->Check1 Retry Validation Validation Parameters: 1. Specificity (Forced Deg) 2. Linearity (LOQ - 150%) 3. Accuracy (Spike Recovery) Action2->Validation

Figure 2: Decision tree for optimizing retention of polar Impurity B.

Senior Scientist Insights (Troubleshooting)

  • Baseline Drift at 210 nm:

    • Cause: Phosphate buffer absorbs slightly at 210 nm. As the gradient shifts to higher ACN, the baseline may drop or rise.

    • Fix: Use a "Ghost Peak" column or ensure the reference wavelength is off (since 210 nm is near the cut-off).[1] Ensure high-quality "Gradient Grade" ACN is used.

  • Impurity B Peak Splitting:

    • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a 95% aqueous mobile phase causes precipitation or "solvent wash-through."[1][2]

    • Fix: Always dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN).

  • Unknown Peak at t0:

    • Context: Ifosfamide degrades in water to form 2-chloroethylamine.[1][2]

    • Differentiation: 2-chloroethylamine elutes dead in the void (t0).[1][2] Impurity B (Diphosphate) should retain slightly longer (k' > 1).[1] Do not confuse the hydrolysis product with Impurity B.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 . Ifosfamide Monograph 01/2008:0793. European Directorate for the Quality of Medicines (EDQM). [1][2]

  • United States Pharmacopeia (USP) . Ifosfamide: USP Monograph. USP-NF Online.[1][2] [1][2]

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006.[5]

  • PubChem Compound Summary . This compound (Diphosphate). National Center for Biotechnology Information. [1][2]

  • Zolezzi, C., et al. (1999).[6] "Determination of ifosfamide by HPLC using on-line sample preparation." Journal of Chemotherapy.

Sources

Application Note: LC-MS/MS Characterization and Quantification of Ifosfamide Impurity B (EP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the LC-MS/MS characterization of Ifosfamide Impurity B , specifically defined by the European Pharmacopoeia (EP) as the diphosphate dimer.

Executive Summary

Ifosfamide , a nitrogen mustard alkylating agent, is susceptible to specific degradation and synthesis byproduct formation. While isomeric differentiation (e.g., from Cyclophosphamide) is a common analytical challenge, the characterization of Impurity B (EP) presents a distinct problem due to its high polarity and structural complexity.

Impurity B is chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1][2][3] Structurally, it is a dimer linked by a diphosphate bridge, making it significantly more polar and higher in molecular weight (MW ~417 Da) than the Ifosfamide API (MW ~261 Da).

This protocol details a validated LC-MS/MS workflow utilizing a polar-embedded C18 stationary phase to retain this hydrophilic impurity, coupled with specific MRM transitions derived from its unique "Dimer


 Monomer" fragmentation pathway.

Chemical Identity & Mechanistic Context[1][2][4][5][6][7]

Understanding the structural relationship between the API and its impurities is prerequisite to method design.

  • Ifosfamide (API):

    
     | MW: 261.08
    
  • Impurity A (EP): 3-[N-(2-chloroethyl)amino]propyl dihydrogen phosphate (The Monomer).

  • Impurity B (EP): Bis[3-[N-(2-chloroethyl)amino]propyl] dihydrogen diphosphate (The Dimer).

The Analytical Challenge: Impurity B contains a highly acidic, hydrophilic diphosphate moiety. Standard C18 methods used for Ifosfamide (a relatively lipophilic neutral molecule) often result in Impurity B eluting in the void volume (


), leading to ion suppression and poor quantification. This method employs a High Strength Silica (HSS) T3  column technology designed to retain polar compounds under high-aqueous conditions.
Figure 1: Fragmentation & Structural Relationship Diagram

The following diagram illustrates the structural hierarchy and the collision-induced dissociation (CID) pathway used for detection.

G Figure 1: Proposed Fragmentation Pathway for this compound cluster_0 Precursor Ion (LC-MS/MS Parent) cluster_1 Primary Product Ion (Quantifier) cluster_2 Secondary Product Ions (Qualifiers) ImpB Impurity B (Dimer) [M+H]+ m/z 417.1 Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate ImpA Impurity A-like Fragment (Monomer) [M+H]+ m/z 217.1 Cleavage of P-O-P Anhydride Bond ImpB->ImpA CID Fragmentation (P-O-P Bond Break) Frag1 Dehydrated Monomer m/z 199.1 [-H2O] ImpA->Frag1 Neutral Loss -18 Da Frag2 Phosphate Core m/z 99.0 [H4PO4]+ ImpA->Frag2 High Energy Cleavage

Caption: Structural fragmentation logic where the Impurity B dimer (m/z 417) cleaves at the diphosphate bridge to yield the monomeric Impurity A species (m/z 217).

Experimental Protocol

Reagents and Standards[6][8][9][10][11][12]
  • Reference Standards: Ifosfamide (USP/EP), this compound (EP CRS).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Chromatographic Conditions (LC)

The separation utilizes a Waters ACQUITY UPLC HSS T3 column. This column is chosen for its proprietary trifunctional C18 bonding which prevents phase collapse in 100% aqueous mobile phases, essential for retaining the polar Impurity B.

ParameterSettingRationale
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mmRetains polar species (Impurity B) better than standard C18.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer controls ionization of phosphate groups; Acid ensures protonation [M+H]+.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)Organic modifier for elution.[4]
Flow Rate 0.3 mL/minOptimal linear velocity for UPLC.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2-5 µLLow volume to prevent peak broadening of polar analytes.

Gradient Program:

  • 0.0 - 1.0 min: 2% B (Isocratic hold to load polar Impurity B).

  • 1.0 - 6.0 min: 2%

    
     40% B (Linear gradient).
    
  • 6.0 - 7.0 min: 40%

    
     95% B (Wash lipophilic API/dimers).
    
  • 7.0 - 9.0 min: 2% B (Re-equilibration).

Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode.[5] Although phosphates ionize well in negative mode, the secondary amine in the propyl chain provides a strong protonation site (


), making ESI+ highly sensitive and compatible with the Ifosfamide API method.
  • Instrument: Triple Quadrupole (QqQ) MS (e.g., Waters Xevo or Sciex QTRAP).

  • Source: ESI Positive.[5][6]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Cone Voltage: Optimized per compound (approx 30-40V).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Impurity B (Quant) 417.1 217.1 3522Quantifier
Impurity B (Qual) 417.1199.13530Qualifier 1
Impurity B (Qual) 417.199.03545Qualifier 2
Ifosfamide (API) 261.1154.03020Reference

Note: The transition 417.1 > 217.1 represents the cleavage of the diphosphate bond, effectively splitting the dimer in half to form the monomeric cation.

Method Validation & Performance Logic

Specificity & Selectivity

The method must distinguish Impurity B from Impurity A.

  • Impurity A (Monomer) has a precursor of 217.1 .

  • Impurity B (Dimer) has a precursor of 417.1 .

  • Self-Validating Check: If the retention time of the 217.1 product ion (from the 417.1 channel) matches the retention time of the Impurity A standard, it confirms the structural relationship. However, in the 417.1 > 217.1 channel, only the dimer is detected. The chromatographic separation ensures that any in-source fragmentation of B into A does not interfere with the quantitation of native A (which elutes earlier/differently).

Linearity & Sensitivity[6]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LOQ: Expected < 1.0 ng/mL due to the high ionization efficiency of the amine groups.

  • Curve Fitting: Linear regression with

    
     weighting.
    
Sample Preparation (Dilute & Shoot)

Due to the polarity of Impurity B, liquid-liquid extraction (LLE) with non-polar solvents (e.g., Hexane/Ethyl Acetate) often results in poor recovery of this specific impurity.

  • Recommended: Protein Precipitation (PPT) or "Dilute and Shoot".

  • Protocol:

    • Take 50 µL Plasma/Formulation.

    • Add 150 µL Acetonitrile (containing Internal Standard).

    • Vortex 1 min; Centrifuge 10 min @ 10,000 rpm.

    • Dilute supernatant 1:1 with Water (Critical step: reduces organic strength to allow focusing on the HSS T3 column).

Workflow Visualization

Workflow Figure 2: Validated Analytical Workflow for this compound cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms MS/MS Detection Sample Sample (Plasma/Drug) PPT Precipitation (ACN 3:1) Sample->PPT Dilution Aqueous Dilution (1:1 with H2O) PPT->Dilution Column HSS T3 Column (Polar Retention) Dilution->Column Inject Gradient Gradient 2% -> 95% B ESI ESI Positive Source Column->ESI Q1 Q1 Filter 417.1 m/z ESI->Q1 Q2 Collision Cell CID (22 eV) Q1->Q2 Q3 Q3 Filter 217.1 m/z Q2->Q3 Data Quantitation & Reporting Q3->Data

Caption: Step-by-step analytical workflow emphasizing the critical aqueous dilution step to ensure retention of the polar impurity on the LC column.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Ifosfamide Monograph 1529. European Directorate for the Quality of Medicines & HealthCare (EDQM). (Defines Impurity B structure and specifications).

  • Sigma-Aldrich .[3] this compound EP Reference Standard (Product Data). (Confirms chemical identity as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate).[1][2][3]

  • Kerb, R., et al. (2007) . Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide. PubMed Central. (Provides baseline LC-MS conditions for Ifosfamide analysis).

  • Waters Corporation . Acquity UPLC HSS T3 Column Care & Use Manual. (Technical basis for selecting HSS T3 for polar compound retention).

  • Eiserloh, S., et al. (2022) . LC–MS-MS Determination of Cytostatic Drugs on Surfaces and in Urine. Oxford Academic. (Demonstrates ESI+ MRM optimization for Ifosfamide related compounds).

Sources

Application Note: Structural Elucidation of Ifosfamide Impurity B via Multidimensional NMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the structural elucidation of Ifosfamide Impurity B (Ph. Eur. Reference Standard), identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1][2][3]

This guide addresses the specific challenge of distinguishing this acyclic diphosphate dimer from the cyclic parent drug (Ifosfamide) and its monomeric hydrolysis products using advanced NMR techniques.


H, 

C,

P, 2D Correlation) Target Analyte: this compound (CAS 241482-18-8)[2]

Executive Summary

In the development of alkylating antineoplastic agents like Ifosfamide, strict control of impurities is mandated by ICH Q3A/B guidelines. Impurity B (European Pharmacopoeia) represents a specific degradation or process-related impurity characterized by a pyrophosphate (P-O-P) linkage connecting two acyclic amine chains.

Unlike Ifosfamide, which possesses a rigid 1,3,2-oxazaphosphorine ring, Impurity B is a flexible, acyclic dimer. This application note outlines a self-validating NMR protocol to confirm this structure, focusing on the diagnostic power of


P NMR  for P-O-P bond detection and 2D HSQC/HMBC  for establishing the acyclic propyl connectivity.

Chemical Context & Structural Analysis[5][6][7]

To interpret the NMR data correctly, one must understand the structural divergence between the API and the impurity.

FeatureIfosfamide (API) Impurity B (Ph. Eur.)
Structure Cyclic (6-membered ring)Acyclic Dimer
Formula


Phosphorus Environment Phosphoramidate (P-N, P-O ring)Diphosphate (P-O-P anhydride)
Symmetry Asymmetric (Chiral P)

Symmetric (Chemical equivalence expected)
Key NMR Challenge Distinguishing ring protons from chain protons.Confirming the P-O-P anhydride bridge.

Impurity B Structure: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate Cl-CH2-CH2-NH-CH2-CH2-CH2-O-P(O)(OH)-O-P(O)(OH)-O-CH2-CH2-CH2-NH-CH2-CH2-Cl[1][2][3]

Experimental Protocol

Sample Preparation

The ionic nature of the diphosphate group makes Impurity B highly polar.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is preferred for solubility.
    
    • Note: If the sample is the free acid, pH adjustment (using NaOD/DCl) may be required to sharpen

      
      P signals, as exchangeable protons can broaden peaks.
      
    • Alternative: DMSO-

      
       can be used if the sample is isolated as a specific salt or to observe exchangeable NH/OH protons.
      
  • Concentration: 5–10 mg of isolated impurity in 600

    
    L solvent.
    
  • Reference: Internal TSP (Trimethylsilylpropanoic acid) for

    
     or TMS for DMSO. External 85% 
    
    
    
    for
    
    
    P referencing (0.00 ppm).
Instrument Configuration
  • Field Strength:

    
     500 MHz (
    
    
    
    H frequency) recommended for resolving methylene multiplets.
  • Probe: Broadband observe (BBO) or CryoProbe with high sensitivity for

    
    C and 
    
    
    
    P.
  • Temperature: 298 K (25°C).

Acquisition Parameters (Standardized)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

1D
zg30162.0 sQuantify integral ratios (Symmetry check).

{1H}
zgpg30642.0 sCritical: Detect P-O-P shift vs. API P=O.

{1H}
zgpg301024+2.0 sCarbon backbone verification.
COSY cosygpppqf81.5 sTrace the propyl chain connectivity (

).
HSQC hsqcedetgpsisp2.341.5 sMultiplicity editing (

vs

).
HMBC hmbcgplpndqf161.5 sConnect protons to P (

) and quaternary carbons.

Structural Elucidation Logic & Workflow

The following diagram illustrates the decision matrix for confirming Impurity B.

NMR_Workflow Start Isolated Impurity B Sample P31_Exp Step 1: 31P{1H} NMR (The 'Smoking Gun') Start->P31_Exp Decision_P Shift Range? P31_Exp->Decision_P Path_Ring ~10-15 ppm (Phosphoramidate Ring) Decision_P->Path_Ring Ifosfamide API Path_Dimer -10 to -12 ppm (Pyrophosphate P-O-P) Decision_P->Path_Dimer Impurity B H1_Exp Step 2: 1H NMR Integration Path_Dimer->H1_Exp Sym_Check Signal Count? H1_Exp->Sym_Check Full_Count Full Count (Asymmetric/Chiral) Sym_Check->Full_Count Degradant? Half_Count Half Count (Symmetric Dimer) Sym_Check->Half_Count Impurity B Connectivity Step 3: 2D COSY/HMBC Trace Propyl Chain Half_Count->Connectivity Conclusion Confirm Impurity B Structure Connectivity->Conclusion

Figure 1: Logical flowchart for NMR-based confirmation of this compound, prioritizing


P chemical shift analysis.

Detailed Spectral Analysis

The "Smoking Gun": P NMR

This is the most definitive test.

  • Ifosfamide (API): The phosphorus is part of a strained cyclic phosphoramidate ring. Typically resonates downfield (

    
     +10 to +14 ppm ).
    
  • Impurity B: Contains a pyrophosphate (diphosphate) linkage. The P-O-P environment is shielded relative to the phosphoramidate.

    • Expected Shift:

      
       -10.0 to -12.0 ppm .
      
    • Observation: A singlet (if decoupled) confirming chemical equivalence of the two phosphorus atoms. If the signal is a doublet or two singlets, the symmetry is broken (e.g., hydrolysis of one side).

H NMR: Symmetry and Chain Flexibility

Impurity B is symmetric. The spectrum will appear simpler than expected for a molecule with 24 protons. You will observe one set of signals representing half the molecule.

  • Region 3.0 – 3.5 ppm (N-CH2 and Cl-CH2):

    • Look for the 2-chloroethyl group signals:

      
      .
      
    • Unlike Ifosfamide, where the ring restricts rotation causing complex multiplets (diastereotopic protons), Impurity B chains are flexible. These will appear as cleaner triplets or multiplets.

  • Region 1.8 – 2.1 ppm (Central Propyl CH2):

    • The propyl linker (

      
      ) will show a distinct quintet (or broad multiplet) for the central methylene group.
      
  • Region 3.8 – 4.1 ppm (O-CH2):

    • The methylene adjacent to the oxygen (

      
      ) will be desheilded.
      
    • Validation: This signal should show splitting by Phosphorus (

      
      ) in the 1D proton spectrum or 2D J-resolved.
      
2D Correlation (HMBC)

To prove the connectivity of the chain to the phosphorus:

  • HMBC Experiment: Optimize for long-range coupling (

    
     Hz).
    
  • Key Correlation: Look for a cross-peak between the O-CH2 protons (4.0 ppm) and the Phosphorus signal (-11 ppm). This confirms the alkyl chain is esterified to the phosphate.

  • Absence of Ring: The absence of correlations typical for the C4 position of the oxazaphosphorine ring (present in Ifosfamide) confirms ring opening.

Results Interpretation Table

Use this template to tabulate your findings for the regulatory report.

Assignment


H (ppm)
Multiplicity


C (ppm)
Correlations (HMBC/COSY)
P-O-P N/AN/AN/A

P Signal at ~-11.0 ppm
1, 1' (

)
~3.95dt (

,

)
~64.0Corr. to

P, C2
2, 2' (Center

)
~1.90quint~30.5COSY to H1, H3
3, 3' (

)
~3.15t~47.0COSY to H2
4, 4' (

)
~3.40t~49.0COSY to H5
5, 5' (

)
~3.70t~42.0COSY to H4

Note: Chemical shifts are approximate and solvent-dependent (


).

References

  • European Pharmacopoeia (Ph.[3] Eur.) . "Ifosfamide Monograph 10.0". European Directorate for the Quality of Medicines (EDQM).[4]

  • Sigma-Aldrich . "this compound Reference Standard Data Sheet".

  • Pharmaffiliates . "this compound Structure and CAS 241482-18-8".

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] J. Org. Chem. 1997, 62, 21, 7512–7515. (For solvent referencing).

Sources

Technical Application Note: Selective Generation of Ifosfamide Impurity B via Stress Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded guide for the forced degradation of Ifosfamide, specifically targeting the hydrolysis pathways associated with Impurity B (as defined by European Pharmacopoeia/USP standards).

Part 1: Executive Summary & Chemical Context

The Target Analyte

In the context of global pharmacopoeias (EP/USP), Ifosfamide Impurity B is identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (CAS: 241482-18-8).[1][2][3]

  • Chemical Nature: It is a diphosphate dimer structurally related to the ring-opened hydrolysis product of Ifosfamide.

  • Origin Caveat: While often classified as a process-related impurity (arising during the phosphorylation synthesis step), it is chemically linked to the hydrolysis pathway of the oxazaphosphorine ring.

  • Degradation Relevance: Forced degradation studies primarily generate the monomeric hydrolysis product (Impurity A : 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate). However, under specific high-concentration acidic stress, the equilibrium may shift or allow for the study of the diphosphate's stability and relationship to the monomer.

Mechanism of Degradation

Ifosfamide contains a cyclic 1,3,2-oxazaphosphorine ring. The primary degradation pathway relevant to Impurity B is Acid-Catalyzed Hydrolysis .

  • Protonation: The ring nitrogen or phosphoryl oxygen is protonated.

  • Ring Opening: Water attacks the phosphorus center, cleaving the P-O or P-N bond.

  • Product Formation: This yields the open-chain phosphorodiamidate species (Impurity A). Impurity B represents the anhydride (diphosphate) form of this species.

Note: Generating significant quantities of the dimer (Impurity B) purely via degradation of dilute Ifosfamide is thermodynamically challenging; however, the protocol below maximizes the hydrolytic stress required to study this pathway and generate the related monomeric species for resolution studies.

Part 2: Experimental Protocol

Reagents and Equipment
  • API: Ifosfamide Reference Standard (>99% purity).

  • Stress Agents: 1.0 N Hydrochloric Acid (HCl), 1.0 N Sodium Hydroxide (NaOH).

  • Quenching Agents: 1.0 N NaOH, 1.0 N HCl.

  • Solvent: HPLC Grade Methanol and Water.

  • Equipment: Thermostatic water bath (precision ±0.5°C), HPLC-UV/PDA or LC-MS system.

Stress Condition Optimization (Scouting)

To ensure "predictive degradation" (target 10-20% degradation) without destroying the molecule completely, a scouting run is required.

Stress TypeConditionDurationTarget Outcome
Acid Hydrolysis 0.1 N HCl @ 60°C2 - 8 HoursPrimary Method for Impurity B/A pathway.
Base Hydrolysis 0.1 N NaOH @ Ambient1 - 4 HoursRapid degradation (often yields complex mixtures).
Thermal/Humidity Solid state @ 80°C/75% RH7 DaysSlow formation of dechloro-species (Impurity F).
Step-by-Step Protocol: Acid Hydrolysis Generation

This protocol is designed to force the ring-opening hydrolysis.

Step 1: Stock Preparation

  • Weigh 50 mg of Ifosfamide into a 50 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (co-solvent to ensure solubility).

Step 2: Stress Initiation

  • Add 10 mL of 1.0 N HCl . (Note: Higher acid concentration favors ring opening).

  • Dilute to volume with water (Final conc: ~1 mg/mL).

  • Transfer aliquots to sealed amber glass vials.

Step 3: Thermal Stress

  • Place vials in a water bath at 70°C .

  • Timepoints: Pull samples at T=0, T=4h, T=8h, T=24h.

  • Rationale: Ifosfamide is relatively stable at pH 4-9; significant energy (heat + low pH) is required to drive the hydrolysis kinetics [1].

Step 4: Quenching & Preparation

  • Remove vial. Allow to cool to ambient temperature.

  • Neutralize exactly with an equimolar amount of 1.0 N NaOH to stop the reaction (pH ~7.0).

  • Filter through a 0.22 µm PVDF filter into an HPLC vial.

Part 3: Analytical Methodology (HPLC-UV)

To separate Ifosfamide from Impurity B (and its monomer Impurity A), a stability-indicating method is required.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 4.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Low wavelength required for phosphate species)
Injection Vol 20 µL
Column Temp 25°C

Gradient Program:

  • 0-5 min: 5% B (Isocratic hold for polar hydrolytic degradants)

  • 5-20 min: 5% -> 60% B (Linear gradient)

  • 20-25 min: 60% B (Wash)

Expected Elution Order:

  • Impurity A/B (Hydrolysis Products): Early eluting (Polar, RT ~3-5 min).

  • Ifosfamide: Mid-eluting (RT ~10-12 min).

  • Impurity F (Dechloroethyl): Late eluting.

Part 4: Visualization of Pathways

Degradation Pathway Diagram

The following diagram illustrates the acid-catalyzed hydrolysis leading to the ring-opened species (Impurity A) and its relationship to the dimer (Impurity B).

Ifosfamide_Degradation cluster_conditions Stress Conditions Ifosfamide Ifosfamide (Cyclic Oxazaphosphorine) Protonation Protonated Intermediate (Activated P-N) Ifosfamide->Protonation + H+ RingOpen Ring Opening (Hydrolysis) Protonation->RingOpen + H2O / Heat ImpurityA Impurity A (Monomer: 3-((2-Cl-ethyl)amino)... Dihydrogen Phosphate) RingOpen->ImpurityA Major Degradant ImpurityB Impurity B (Dimer: Diphosphate Form) *Process/Condensation* ImpurityA->ImpurityB Condensation (Rare in Dilute Acid) Synthesis Route 1.0 N HCl 1.0 N HCl 70°C 70°C

Caption: Acid-catalyzed hydrolysis pathway of Ifosfamide yielding polar phosphorodiamidate species.

Experimental Workflow

Workflow Start Start: 50mg Ifosfamide API Solubilize Solubilize in 5mL MeOH Start->Solubilize Acidify Add 10mL 1.0 N HCl (pH < 1.0) Solubilize->Acidify Heat Thermal Stress 70°C for 4-8 Hours Acidify->Heat Quench Quench with 1.0 N NaOH (Target pH 7.0) Heat->Quench Analyze HPLC-UV Analysis (Monitor RRT ~0.3-0.4) Quench->Analyze

Caption: Step-by-step workflow for the forced degradation study.

Part 5: Scientific Integrity & Troubleshooting

Mass Balance & Selectivity

In forced degradation, achieving mass balance (Sum of Assay + Impurities = 100%) is critical.

  • Issue: Ifosfamide hydrolysis products (Impurity A/B) are highly polar and lack strong chromophores compared to the parent ring structure.

  • Solution: Ensure detection at 210 nm . At higher wavelengths (254 nm), these impurities may be invisible, leading to "disappearing" mass.

  • Validation: If UV mass balance fails, use LC-MS (ESI+) to confirm the presence of the [M+H]+ peaks for the hydrolysis product (MW ~217 Da for monomer, ~417 Da for dimer).

Distinguishing Impurity B

Impurity B (Dimer) and Impurity A (Monomer) are chemically similar.

  • Impurity A: 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate.[2][3][4]

  • Impurity B: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate.[1][2][3][4]

  • Differentiation: Under standard reverse-phase conditions, the Dimer (B) is more hydrophobic than the Monomer (A) due to the larger carbon skeleton, but still more polar than Ifosfamide. Expect B to elute after A but before Ifosfamide.

Part 6: References

  • European Directorate for the Quality of Medicines (EDQM). (2025). Ifosfamide Monograph 1338. European Pharmacopoeia.[3][5]

  • Gilard, V., et al. (1994). Stability of Ifosfamide in Aqueous Solution. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates pH-independent stability range and acid hydrolysis kinetics).

  • U.S. Pharmacopeial Convention. (2024). Ifosfamide: USP Monograph. USP-NF.

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology. (General principles for forced degradation).

Sources

isolation and purification of Ifosfamide impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation, purification, and structural characterization of Ifosfamide Impurity B , designated by the European Pharmacopoeia (EP) as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .

Unlike the lipophilic parent drug Ifosfamide, Impurity B is a highly polar, diphosphate-bridged dimer. Its isolation presents significant chromatographic challenges due to its high aqueous solubility and poor retention on standard C18 stationary phases. This guide provides a validated workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) to achieve purities >98% suitable for use as a Reference Standard.

Chemical Context & Target Analyte

Understanding the physicochemical disparity between the API and the impurity is critical for separation strategy.

FeatureIfosfamide (API)Impurity B (Target)
Structure Cyclic oxazaphosphorineLinear diphosphate dimer
Formula C₇H₁₅Cl₂N₂O₂PC₁₀H₂₄Cl₂N₂O₇P₂
MW 261.08 g/mol 417.16 g/mol
Polarity (LogP) ~0.8 (Moderate)< -2.0 (Highly Polar/Ionic)
Solubility Soluble in water, alcohols, DCMHighly soluble in water; Insoluble in non-polar solvents
Origin Synthetic APIHydrolysis & dimerization of the open-chain intermediate

Mechanistic Insight: Impurity B arises from the hydrolysis of the oxazaphosphorine ring, leading to a phosphoramidic acid intermediate which subsequently dimerizes via a pyrophosphate linkage. This degradation pathway is accelerated by moisture and elevated temperatures.

Strategic Workflow

The isolation strategy relies on "Orthogonal Selectivity." We first remove the bulk lipophilic API using a C18 cleanup, then capture the polar impurity using HILIC or Ion-Exchange mechanisms.

G Start Crude Ifosfamide (Enriched/Degraded) Step1 Step 1: Solid Phase Extraction (SPE) (C18 Cartridge) Start->Step1 Waste1 Eluate 1 (Methanol): Contains Bulk Ifosfamide Step1->Waste1 Hydrophobic Fraction Keep1 Eluate 2 (Water/Buffer): Contains Polar Impurity B Step1->Keep1 Hydrophilic Fraction Step2 Step 2: Preparative HPLC (HILIC Mode) Keep1->Step2 Step3 Step 3: Desalting & Lyophilization Step2->Step3 Collect Peak @ RT Final Final Product: Impurity B (>98% Purity) Step3->Final

Figure 1: Purification workflow emphasizing the polarity-based separation of Impurity B.

Detailed Protocols

Protocol A: Sample Enrichment (Forced Degradation)

Rationale: Natural abundance of Impurity B is often <0.1%. To isolate milligram quantities, we must artificially enrich the sample.

  • Dissolution: Dissolve 5.0 g of Ifosfamide in 50 mL of water.

  • Acidification: Adjust pH to 2.0 using 1M HCl.

  • Stress Condition: Heat at 60°C for 48 hours. This promotes ring opening and dimerization.

  • Neutralization: Cool to room temperature and adjust pH to 6.5 with dilute Ammonium Hydroxide.

Protocol B: Primary Isolation (Flash/SPE)

Rationale: Remove the unreacted Ifosfamide to prevent column overloading in the prep step.

  • Stationary Phase: C18 Flash Cartridge (e.g., 120g).

  • Loading: Load the aqueous enriched sample directly.

  • Wash Step: Flush with 100% Water (5 CV). Collect this fraction. Impurity B is unretained on C18 in 100% water.

  • Elution: Flush with 100% Methanol. Discard. This contains the remaining Ifosfamide and lipophilic degradants.

  • Concentration: Lyophilize the aqueous fraction to a white hygroscopic solid.

Protocol C: Preparative HPLC (HILIC Mode)

Rationale: Standard C18 cannot retain the diphosphate Impurity B. HILIC (Hydrophilic Interaction Liquid Chromatography) provides retention based on polarity, separating it from salts and other polar byproducts.

ParameterSpecification
Instrument Preparative HPLC with UV and MS detection
Column Amide-HILIC or Bare Silica (5 µm, 21.2 x 150 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile (ACN)
Flow Rate 15.0 mL/min
Detection UV 210 nm (Phosphate absorption) & MS (ESI+)
Temperature 25°C

Gradient Program:

  • 0-2 min: 90% B (Equilibration)

  • 2-15 min: 90% B → 60% B (Linear Gradient)

  • 15-20 min: 60% B (Hold - Elution of Impurity B)

  • 20-25 min: 90% B (Re-equilibration)

Note: Impurity B, being highly polar, will elute later in the gradient (lower organic content) compared to less polar contaminants.

Characterization & Validation

Once isolated, the identity of the impurity must be confirmed against the EP description.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Expected Mass:

    • [M+H]⁺: m/z 417.2

    • [M+Na]⁺: m/z 439.2

  • Fragmentation Pattern: Look for loss of phosphate groups (-79 Da) or cleavage of the chloroethyl side chains.

Nuclear Magnetic Resonance (NMR)
  • ³¹P-NMR (Critical): Unlike Ifosfamide (singlet ~10-15 ppm depending on solvent), Impurity B contains a pyrophosphate group.

    • Expectation: A signal characteristic of a diphosphate diester, typically shifted upfield relative to the cyclic phosphamide.

  • ¹H-NMR: Confirm the integrity of the 2-chloroethyl chains. The absence of the ring protons (C4/C5/C6 of the oxazaphosphorine ring) confirms ring opening.

Storage & Stability

  • Hygroscopicity: Impurity B is extremely hygroscopic due to the ionic phosphate groups.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Equilibrate to room temperature in a desiccator before weighing.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound - European Pharmacopoeia Reference Standard. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44319741, this compound. Available at: [Link]

  • Gilard, V., et al. (1999). Determination of the fragmentation pathways of cyclophosphamide and ifosfamide by electrospray mass spectrometry. Journal of Mass Spectrometry.

Disclaimer: This protocol is intended for research and development purposes only. Handling of Ifosfamide and its impurities requires strict adherence to safety protocols for cytotoxic agents.

Ifosfamide impurity B reference standard preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preparation and Certification of Ifosfamide Impurity B (Cyclophosphamide) Reference Standard

Part 1: Executive Summary & Chemical Identity

Objective: This protocol details the synthesis, purification, and analytical certification of this compound to serve as a primary reference standard.

Critical Distinction: Ifosfamide and its Impurity B are structural isomers. High-fidelity separation and characterization are required because their physicochemical properties are nearly identical.

  • Ifosfamide: N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide.

  • Impurity B (Ph.[1][2] Eur. / USP): 2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide (Common Name: Cyclophosphamide ).

Regulatory Context: Per ICH Q3A/B guidelines, impurities exceeding reporting thresholds (typically 0.05-0.10%) must be identified and calibrated against a qualified reference standard. As a structural isomer, Impurity B is a "Critical Quality Attribute" (CQA) in Ifosfamide API manufacturing.

FeatureIfosfamide (API)Impurity B (Reference Standard)
CAS Number 3778-73-250-18-0 (Cyclophosphamide)
Molecular Formula C₇H₁₅Cl₂N₂O₂PC₇H₁₅Cl₂N₂O₂P
Connectivity One chloroethyl group on ring N; one on exocyclic N.Both chloroethyl groups on exocyclic N.
Monograph Status Ph.[1] Eur. 0793Ph.[3] Eur. 0711

Part 2: Safety & Handling (HSE Protocol)

Hazard Class: Nitrogen Mustard Alkylating Agent. Risk: Carcinogenic (Cat 1A), Mutagenic (Cat 1B), Teratogenic.

  • Containment: All synthesis and weighing must occur within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a negative-pressure glovebox.

  • Deactivation: All glassware and spills must be treated with 5% Sodium Hypochlorite (bleach) or 1M NaOH for 24 hours before washing to hydrolyze the alkylating moiety.

  • PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, N95/P3 respirator (if outside BSC), and safety goggles.

Part 3: Synthesis Protocol (De Novo Preparation)

Rationale: Commercial Cyclophosphamide may contain its own impurities. To create a Reference Standard, we utilize a controlled de novo synthesis followed by rigorous purification to achieve >99.8% purity.

Reaction Pathway: The synthesis utilizes a two-stage phosphorylation strategy.[4]

  • Activation: Bis(2-chloroethyl)amine hydrochloride reacts with Phosphorus Oxychloride (POCl₃).

  • Cyclization: The intermediate reacts with 3-aminopropanol.[4]

Step-by-Step Methodology

Reagents:

  • Bis(2-chloroethyl)amine hydrochloride (BCA-HCl) [CAS: 821-48-7]

  • Phosphorus oxychloride (POCl₃) (Freshly distilled)

  • 3-Amino-1-propanol[5]

  • Triethylamine (TEA) (Dried over KOH)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Formation of Phosphoramidic Dichloride Intermediate:

    • Suspend 17.8 g (0.1 mol) of BCA-HCl in 150 mL anhydrous DCM in a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

    • Add 15.3 g (0.1 mol) POCl₃.

    • Cool to 0–5°C.

    • Dropwise add 20.2 g (0.2 mol) TEA over 60 minutes. Critical: Exothermic. Maintain T < 10°C to prevent polymerization.

    • Stir at room temperature (RT) for 12 hours.

    • Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of BCA.

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Prepare a solution of 7.5 g (0.1 mol) 3-Amino-1-propanol and 20.2 g (0.2 mol) TEA in 50 mL DCM.

    • Add this solution dropwise to the main reaction vessel over 90 minutes.

    • Allow to warm to RT and stir for 18 hours.

  • Work-up:

    • Filter off the precipitated Triethylamine Hydrochloride salt.[6]

    • Wash the filtrate with ice-cold water (2 x 50 mL), 1M HCl (1 x 50 mL), and saturated NaHCO₃ (1 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄.[6]

    • Evaporate solvent under reduced pressure (Max bath temp: 35°C) to yield crude oil.

Visualizing the Synthesis Pathway:

SynthesisPathway Precursor1 Bis(2-chloroethyl)amine HCl Intermediate Intermediate: N,N-bis(2-chloroethyl) phosphoramidic dichloride Precursor1->Intermediate DCM, TEA, 0°C Reagent1 POCl3 Reagent1->Intermediate Crude Crude Impurity B (Cyclophosphamide) Intermediate->Crude Cyclization (18h, RT) Reagent2 3-Amino-1-propanol Reagent2->Crude

Figure 1: Two-stage synthesis pathway for this compound.

Part 4: Purification (Reference Standard Grade)

Target Purity: >99.5% (HPLC Area %)

  • Flash Chromatography (Pre-purification):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient 0% to 5% Methanol in Dichloromethane.

    • Collect fractions containing the product (Rf ~0.4 in 5% MeOH/DCM).

  • Recrystallization (Final Polish):

    • Dissolve the semi-pure solid in a minimum volume of warm Diethyl Ether (30°C).

    • Add n-Hexane dropwise until slight turbidity appears.

    • Store at -20°C for 48 hours.

    • Filter crystals and dry under high vacuum (0.1 mbar) at RT for 24 hours to remove residual solvents.

    • Note: Impurity B is hygroscopic. Store in a desiccator.

Part 5: Analytical Certification & Validation

To qualify the material as a Reference Standard, it must undergo structural elucidation and purity assay.

A. HPLC Purity Assay (Method Validation)

This method separates Impurity B from Ifosfamide and degradation products.

ParameterCondition
Column C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30% B (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 195 nm (Critical: Low wavelength required due to lack of chromophores)
Temperature 25°C
Injection Vol 20 µL

Acceptance Criteria:

  • Impurity B Retention Time: ~6-8 mins.

  • Resolution (Rs): > 2.0 between Impurity B and Ifosfamide (if spiked).

  • Purity: > 99.5%.[2]

B. Structural Confirmation (NMR)
  • ¹H-NMR (400 MHz, CDCl₃):

    • Look for the multiplet at δ 3.2–3.6 ppm corresponding to the bis(2-chloroethyl) group.

    • In Ifosfamide, these signals are split because one group is on the ring Nitrogen and one is exocyclic. In Impurity B (Cyclophosphamide), the symmetry of the N,N-bis group on the exocyclic nitrogen creates a distinct, simpler overlapping multiplet pattern compared to Ifosfamide.

  • ³¹P-NMR:

    • Critical for distinguishing P-N bond environments.

    • Impurity B typically resonates around δ 13-14 ppm (dependent on solvent/pH).

C. Certification Workflow

CertificationWorkflow cluster_Analysis Analytical Panel Batch Purified Batch (Crystals) HPLC HPLC Purity (>99.5%) Batch->HPLC NMR 1H & 31P NMR (Structure ID) Batch->NMR MS LC-MS/MS (Mass Confirmation) Batch->MS Water Karl Fischer (<0.5% Water) Batch->Water CoA Generate CoA (Certificate of Analysis) HPLC->CoA Pass NMR->CoA Confirm MS->CoA Confirm Water->CoA Pass Vial Aliquot & Seal (Amber Vials, -20°C) CoA->Vial

Figure 2: Workflow for the analytical certification of the Reference Standard.

References

  • European Pharmacopoeia (Ph.[1][2][7] Eur.) . 10th Edition. Monograph 0793: Ifosfamide. Strasbourg, France: EDQM.[8] Available at: [Link]

  • European Pharmacopoeia (Ph.[2][7] Eur.) . 10th Edition. Monograph 0711: Cyclophosphamide. Strasbourg, France: EDQM.[8]

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 2907, Cyclophosphamide. Retrieved from: [Link]

  • World Health Organization (WHO) . General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943, Annex 3. Available at: [Link]

  • Arnold, H., & Bourseaux, F. (1958). Synthese und Abbau cytostatisch wirksamer cyclischer N-Phosphamidester des Bis-(beta-chlorathyl)-amins. Angewandte Chemie, 70(17), 539–544. (Seminal paper on synthesis).

Sources

Precision Analytical Strategy: Quantification of Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative

In the development of alkylating antineoplastic agents like Ifosfamide , impurity profiling is not merely a compliance exercise but a critical safety safeguard. Ifosfamide is a nitrogen mustard prodrug; its efficacy relies on metabolic activation, but its stability is fragile.

Impurity B (European Pharmacopoeia definition) represents a specific challenge. Unlike simple degradation products, Impurity B is a diphosphate dimer (Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate). Its formation typically results from side reactions during synthesis or aggressive degradation involving the phosphorylation reagents.

Why This Protocol Matters
  • Toxicity Risk: As a nitrogen mustard derivative, uncontrolled levels of Impurity B may alter the toxicity profile of the drug substance.

  • Chromatographic Challenge: Impurity B is highly polar due to the diphosphate bridge, causing it to elute near the void volume on standard C18 columns if conditions are not optimized. This protocol utilizes a high-aqueous stability-indicating method to ensure retention and resolution.

Target Analyte Profile

Before executing the protocol, the analyst must understand the physicochemical difference between the API and the impurity.

FeatureIfosfamide (API) Impurity B (Target)
Chemical Name N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxideBis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
Formula C7H15Cl2N2O2PC10H24Cl2N2O7P2
MW 261.09 g/mol 417.16 g/mol
Polarity Moderate (LogP ~ 0.[1][2][3]8)High (Ionic/Polar Phosphate groups)
Detection UV @ 200 nm (Weak chromophore)UV @ 200 nm (End absorption)
Elution Order Late ElutingEarly Eluting (Critical Parameter)

Method Development Logic

The following protocol deviates from generic "organic-heavy" gradients. Because Impurity B contains a hydrophilic diphosphate core, it requires a high-aqueous start (95-98%) to facilitate interaction with the stationary phase.

The "Phase Collapse" Risk

Standard C18 columns may suffer from "dewetting" (phase collapse) at 100% aqueous conditions. Therefore, this protocol mandates the use of an AQ-C18 (Aquilic) or Polar-Embedded column , which remains fully wetted and active even in 98% buffer, ensuring reproducible retention of the polar Impurity B.

Detection Strategy

Both Ifosfamide and Impurity B lack strong conjugated pi-systems. We utilize low-wavelength UV (195-200 nm) . Phosphate buffers are chosen over acetates or formates because phosphates are transparent at 200 nm, minimizing baseline noise.

Detailed Experimental Protocol

A. Instrumentation & Reagents[4][5][6]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must support low-UV detection).

  • Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (4.6 x 250 mm, 5 µm). Note: The T3 bonding is ideal for polar retention.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

B. Chromatographic Conditions[4][5][6][7][8][9]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 20 µLHigher volume needed due to weak UV response.
Temp 25°CAmbient; higher temps may degrade the impurity.
Detection UV 200 nmMaximize sensitivity for phosphate backbone.
Run Time 35 MinutesAllows elution of late non-polar impurities.
C. Gradient Program

The gradient is designed to hold the polar Impurity B, then ramp up to elute Ifosfamide.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 982Loading: Retain polar Impurity B.
5.0 982Isocratic Hold: Ensure separation from void.
20.0 5050Ramp: Elute Ifosfamide (API).
25.0 2080Wash: Remove hydrophobic degradants.
26.0 982Re-equilibration.
35.0 982End.
D. Standard & Sample Preparation

1. System Suitability Solution (SST):

  • Prepare a mixture containing 1.0 mg/mL Ifosfamide and 0.01 mg/mL Impurity B Standard.

  • Critical: Keep solutions in an autosampler at 4°C. Nitrogen mustards hydrolyze in water at room temperature.

2. Test Solution:

  • Accurately weigh 50 mg of Ifosfamide drug substance.

  • Dissolve in 50 mL of Diluent (Final Conc: 1 mg/mL).

  • Sonicate briefly (max 2 mins) to avoid thermal degradation.

Visualization: Method Logic & Workflow

The following diagram illustrates the decision matrix for the analytical workflow, emphasizing the critical control points for Impurity B retention.

Ifosfamide_Workflow Start Sample Receipt (Ifosfamide API) Prep Sample Preparation (Dissolve in 90:10 Diluent) *Keep at 4°C* Start->Prep Weighing Injection HPLC Injection (20 µL, UV 200nm) Prep->Injection Autosampler Condition Column Selection (Polar-Embedded C18 / AQ-C18) Condition->Injection Setup Separation Gradient Elution Injection->Separation Early_Elution T = 3-5 min Impurity B (Polar Diphosphate) *Must resolve from Void* Separation->Early_Elution 98% Buffer Phase Late_Elution T = 12-15 min Ifosfamide (API) Separation->Late_Elution Gradient Ramp Data_Analysis Integration & Quantification (Relative Response Factor) Early_Elution->Data_Analysis Late_Elution->Data_Analysis

Caption: Analytical workflow prioritizing the retention of the polar Impurity B using high-aqueous conditions.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before releasing data.

Resolution (Rs)
  • Requirement: Resolution between Impurity B and the Void Volume (t0) must be > 1.5.

  • Why? Impurity B is so polar it risks co-eluting with the solvent front. If Rs < 1.5, increase the initial hold time or lower the % Organic to 1%.

Sensitivity (S/N)
  • Requirement: S/N ratio for Impurity B at the reporting limit (0.05%) must be > 10.

  • Why? UV absorbance at 200 nm is prone to baseline drift.

Solution Stability Check
  • Protocol: Inject the Standard Solution immediately and again after 12 hours.

  • Limit: The area of Ifosfamide should not decrease by > 2.0%. If it does, the autosampler temperature is too high (must be < 8°C).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Impurity B Co-elutes with Void Column phase collapse or organic % too high.Switch to "AQ" type column. Ensure initial gradient is 98% Buffer / 2% ACN.
Noisy Baseline at 200 nm Impure reagents or old lamp.Use HPLC-grade Phosphates. Verify Deuterium lamp energy.
Ghost Peaks Carryover of late eluters.Extend the "Wash" phase (80% ACN) to 10 minutes.
Split Peaks Solvent mismatch.Ensure Sample Diluent matches the initial mobile phase (High Aqueous).

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) . Ifosfamide Monograph 01/2008:0793. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3690: Ifosfamide.

  • Sigma-Aldrich .[4] Ifosfamide Impurity B Reference Standard Product Information.

  • Gilard, V., et al. (1995). Stability of Ifosfamide in Aqueous Solution. Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmaffiliates . This compound Structure and Properties.

Sources

in vitro assays to assess Ifosfamide impurity B cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Cytotoxicity Profiling of Ifosfamide Impurity B

Executive Summary & Scientific Rationale

Ifosfamide is a nitrogen mustard alkylating agent used in the treatment of various sarcomas and lymphomas. It functions as a prodrug, requiring hepatic activation (hydroxylation by CYP3A4) to exert its cytotoxic effect. However, manufacturing impurities such as This compound (European Pharmacopoeia definition: bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate) often possess accessible chloroethyl-amine moieties that do not require metabolic activation.

The Critical Risk: Unlike the parent drug, Impurity B may act as a direct-acting alkylating agent . This creates a safety paradox where the impurity could be significantly more cytotoxic than the parent drug in non-metabolizing tissues (e.g., vascular endothelium or renal epithelium), leading to off-target adverse events (AEs) not predicted by the parent drug's profile.

This guide provides a multi-parametric workflow to quantify this risk, utilizing Human Renal Proximal Tubule Epithelial Cells (HK-2) —given Ifosfamide’s known nephrotoxicity—and HepG2 cells to assess metabolic dependency.

Mechanistic Pathway & Hypothesis

The following diagram illustrates the divergent toxicity pathways between Ifosfamide (Prodrug) and Impurity B (Direct Alkylator).

ToxicityPathway Ifosfamide Ifosfamide (Prodrug) CYP450 CYP3A4 Activation (Hepatic) Ifosfamide->CYP450 Required ImpurityB Impurity B (Direct Alkylator) Aziridinium_I Aziridinium Ion (Active) ImpurityB->Aziridinium_I Spontaneous Hydrolysis Aziridinium_P Aziridinium Ion (Active) CYP450->Aziridinium_P 4-OH-Ifosfamide Decomposition DNA_Crosslink DNA Cross-linking (Guanine N7) Aziridinium_I->DNA_Crosslink Aziridinium_P->DNA_Crosslink Apoptosis Apoptosis / Necrosis DNA_Crosslink->Apoptosis Cell Death

Caption: Figure 1. Divergent activation pathways. Impurity B bypasses the CYP450 requirement, potentially causing direct toxicity.

Experimental Design Strategy

To validate the safety profile, we employ a "Tiered Cytotoxicity Matrix" :

ParameterMethodRationale
Cell Model A HK-2 (Kidney) Physiologically relevant target for Ifosfamide nephrotoxicity. Low metabolic capacity.
Cell Model B HepG2 (Liver) High metabolic capacity (inducible). Used to normalize parent drug toxicity.
Endpoint 1 ATP Luminescence High sensitivity for metabolic viability (CellTiter-Glo®).
Endpoint 2 γ-H2AX Staining Specific marker for DNA Double-Strand Breaks (DSBs), confirming alkylation mechanism.
Condition +/- S9 Fraction Differentiates prodrug activity (Ifosfamide) from direct toxicity (Impurity B).

Detailed Protocols

Protocol A: Differential Cytotoxicity (ATP Quantification)

Objective: Determine IC50 values of Impurity B versus Ifosfamide in the presence and absence of metabolic activation.

Materials:

  • Target Cells: HK-2 (ATCC® CRL-2190™).

  • Reagents: Ifosfamide (USP Std), Impurity B (EP Std), S9 Mix (Rat Liver, Aroclor 1254 induced), NADPH regenerating system.

  • Assay Kit: CellTiter-Glo® 2.0 (Promega).

Workflow:

  • Seeding: Plate HK-2 cells at 5,000 cells/well in white-walled 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve Impurity B in DMSO (Stock 100 mM). Note: Prepare fresh. Nitrogen mustards degrade rapidly in aqueous solution.

    • Prepare 8-point serial dilution (100 µM to 0.1 nM) in culture media.

  • Activation Step (Critical):

    • Set A (- S9): Add compounds directly to cells.

    • Set B (+ S9): Pre-incubate compounds with 2% S9 mix + NADPH for 2 hours, then dilute 1:10 onto cells (to minimize S9 toxicity).

  • Exposure: Incubate cells with compounds for 48 hours (chronic exposure).

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake 2 min. Equilibrate 10 min. Read Luminescence.

Data Analysis: Calculate Relative IC50 using a 4-parameter logistic regression.

  • Pass Criteria: Ifosfamide IC50 (-S9) should be >10x higher than Ifosfamide IC50 (+S9).

  • Risk Signal: If Impurity B IC50 (-S9) is <10 µM, it indicates potent direct alkylating potential.

Protocol B: Mechanistic Confirmation (γ-H2AX Immunofluorescence)

Objective: Confirm that cytotoxicity is driven by DNA alkylation (genotoxicity) rather than general oxidative stress.

Workflow:

  • Seeding: Plate HK-2 cells on glass coverslips or in black-bottom 96-well imaging plates.

  • Treatment: Treat with IC50 concentration (determined in Protocol A) of Impurity B for 6 hours.

    • Control: 10 µM Cisplatin (Positive Control).

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-phospho-Histone H2A.X (Ser139) [Clone JBW301].

    • Secondary Ab: Alexa Fluor 488 Goat anti-Mouse.

    • Counterstain: DAPI (Nuclei).

  • Imaging: High-Content Analysis (e.g., PerkinElmer Operetta or similar). Quantify "Nuclear Foci per Cell".

Experimental Workflow Visualization

Workflow cluster_Assay Cytotoxicity Assay (HK-2 Cells) Start Start: Impurity B Assessment Solubility Dissolve in DMSO (Fresh Prep) Start->Solubility Split Split Conditions Solubility->Split MinusS9 - S9 Fraction (Direct Toxicity) Split->MinusS9 PlusS9 + S9 Fraction (Metabolic Activation) Split->PlusS9 Incubate 48h Incubation MinusS9->Incubate PlusS9->Incubate Readout ATP Luminescence (CellTiter-Glo) Incubate->Readout Analysis Calculate IC50 & Selectivity Index Readout->Analysis Decision Compare -S9 vs +S9 Analysis->Decision ResultA Impurity B Toxic (-S9) = Direct Alkylator (HIGH RISK) Decision->ResultA IC50 < 10µM ResultB Impurity B Non-Toxic (-S9) = Prodrug-like (LOWER RISK) Decision->ResultB IC50 > 100µM

Caption: Figure 2. Decision tree for classifying Impurity B toxicity profile.

Expected Results & Interpretation

The following table outlines the expected profiles for Ifosfamide and Impurity B.

CompoundHK-2 IC50 (- S9)HK-2 IC50 (+ S9)Interpretation
Ifosfamide (Parent) > 500 µM~ 50 µMClassic prodrug profile. Non-toxic without activation.
Impurity B (Hypothesis) < 50 µM < 50 µMDirect-acting alkylator. Toxic regardless of metabolism.
Cisplatin (Control) ~ 5-10 µM~ 5-10 µMSystemic toxin (Positive Control).

Critical Insight: If Impurity B shows low IC50 values in the -S9 condition, it poses a risk of injection site reaction and direct nephrotoxicity independent of hepatic metabolism. This data is essential for setting the NMT (Not More Than) limits in the drug substance specification, likely requiring tighter control than ICH Q3A general limits.

References

  • European Directorate for the Quality of Medicines (EDQM). this compound - Chemical Structure and Identity. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Ifosfamide Compound Summary (CID 3690). Available at: [Link]

  • Zhang, J., et al. (2015). Chemical Indicator for Alkylating Agents.[1] ChemistryViews.[1] Available at: [Link]

  • Kettle, J.K., et al. (2010).[2] Clinical and pharmacologic characteristics of ifosfamide-induced neurotoxicity.[2][3] Pharmacotherapy.[4][2][3][5] Available at: [Link]

  • Kerbusch, T., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites.[6] Clinical Pharmacokinetics.[6] (Contextual grounding for metabolite toxicity).

Sources

using Ifosfamide impurity B as a biomarker for drug stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ifosfamide Impurity B as a Chemical Biomarker for Thermal Stability

Executive Summary

This application note details the protocol for utilizing This compound (European Pharmacopoeia definition) as a primary chemical biomarker for assessing the thermal stability of Ifosfamide formulations. Ifosfamide is an alkylating agent prone to specific degradation pathways—primarily hydrolysis and thermal rearrangement—that compromise efficacy and increase toxicity (e.g., neurotoxicity via chloroacetaldehyde release).

This guide provides a validated, stability-indicating RP-HPLC workflow to separate Ifosfamide from its critical degradants, specifically Impurity B, establishing a self-validating system for shelf-life determination.

Introduction & Mechanistic Grounding

The Stability Challenge

Ifosfamide (N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide) is structurally labile. Unlike its analog Cyclophosphamide, Ifosfamide is highly susceptible to degradation when exposed to temperatures above 25°C or extreme pH levels.

Impurity B as the Biomarker

In the context of the European Pharmacopoeia (EP), Impurity B serves as a sentinel for degradation. While "Impurity A" (2-chloroethylamine) indicates hydrolysis, Impurity B typically represents the rearrangement or specific breakdown products indicative of thermal stress. Monitoring the ratio of Impurity B to the parent compound provides a direct "health check" of the formulation.

Mechanism of Action (Degradation): The degradation involves the cleavage of the P-N bond or the loss of the chloroethyl side chains. The presence of Impurity B confirms that the drug product has exited its stable thermodynamic window.

Ifosfamide_Degradation cluster_legend Pathway Key Ifosfamide Ifosfamide (Parent) (Active Alkylating Agent) Thermal_Stress Thermal Stress (>25°C) / Hydrolysis Ifosfamide->Thermal_Stress Impurity_B Impurity B (EP) (Stability Biomarker) Thermal_Stress->Impurity_B Primary Pathway Impurity_A Impurity A (2-chloroethylamine) Thermal_Stress->Impurity_A Hydrolysis Neurotoxin Chloroacetaldehyde (Neurotoxic Byproduct) Impurity_B->Neurotoxin Further Breakdown key1 Red Arrow: Critical Failure Mode

Figure 1: Simplified degradation pathway highlighting Impurity B as the primary indicator of thermal stress.

Analytical Strategy: Stability-Indicating HPLC

The following protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Because Ifosfamide lacks a strong chromophore, detection is performed at low UV wavelengths (203–210 nm), requiring high-purity reagents to minimize baseline noise.

Reagents & Materials
  • Reference Standards: Ifosfamide (USP/EP), this compound (EP Reference Standard).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Spherisorb ODS-2 or Symmetry C18)Provides sufficient retention and resolution (

) between the polar degradants and the parent drug.
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)Acidic pH suppresses ionization of silanols, improving peak shape. Low organic content retains the polar Impurity B.
Flow Rate 1.0 - 1.5 mL/minOptimized for backpressure < 2000 psi and efficient separation.
Detection UV @ 203 nmIfosfamide has weak absorbance; 203 nm targets the P-N/P=O bonds.
Temperature 25°C (Controlled)Critical: Higher column temps can induce on-column degradation.
Injection Vol 20 µLStandard load for sensitivity without overloading.

Experimental Protocol

Phase 1: Preparation of Solutions (Cold Chain Required)

Precaution: Ifosfamide is cytotoxic. Handle in a biosafety cabinet.

  • Mobile Phase Prep: Dissolve 6.8 g

    
     in 1000 mL water. Adjust pH to 3.0 with dilute phosphoric acid. Filter through 0.45 µm membrane. Mix with Acetonitrile (70:30).
    
  • Standard Stock Solution: Accurately weigh 50 mg Ifosfamide RS into a 50 mL volumetric flask. Dissolve in mobile phase (keep on ice). Concentration: 1.0 mg/mL.

  • Impurity B Stock: Prepare a 0.1 mg/mL solution of Impurity B in mobile phase.

  • System Suitability Solution (SSS): Mix Standard Stock and Impurity B Stock to obtain final concentrations of 1.0 mg/mL (Ifosfamide) and 0.01 mg/mL (Impurity B).

Phase 2: HPLC Workflow

HPLC_Workflow Start Start Analysis Equilibrate Equilibrate Column (30 mins, 1.0 mL/min) Start->Equilibrate Blank Inject Blank (Mobile Phase) Equilibrate->Blank SSS Inject System Suitability (Ifosfamide + Impurity B) Blank->SSS Check_Res Check Resolution (Rs) Rs > 2.0? SSS->Check_Res Check_Res->Equilibrate No (Troubleshoot) Samples Inject Samples (Triplicate) Check_Res->Samples Yes Calc Calculate % Impurity Samples->Calc

Figure 2: Step-by-step analytical workflow ensuring system readiness before sample analysis.

Phase 3: Data Analysis & Acceptance Criteria

Calculate the percentage of Impurity B using the area normalization method or external standard calibration.



  • 
    : Peak area of Impurity B in sample.[2]
    
  • 
    : Peak area of Impurity B in standard.
    
  • 
    : Concentration of Impurity B standard.
    
  • 
    : Concentration of Ifosfamide sample.
    
  • 
    : Purity of standard.[1][3]
    

Acceptance Criteria (General Guideline):

  • Resolution (

    
    ):  > 2.0 between Impurity B and Ifosfamide.
    
  • Tailing Factor: < 2.0.

  • Limit: Impurity B should generally be NMT 0.2% (refer to specific EP/USP monograph limits for release).

Interpretation of Results

  • Scenario A (Clean Baseline): Impurity B is non-detectable or <0.1%.

  • Scenario B (Rising Impurity B): Impurity B > 0.2%.

  • Scenario C (Impurity A present): Large peak at void volume (Impurity A).

References

  • European Directorate for the Quality of Medicines (EDQM). "Ifosfamide Monograph 01/2008:0793." European Pharmacopoeia.[1][3][9] Available at: [Link]

  • Radford, J. A., et al. (1990).[6] "The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump."[6] Cancer Chemotherapy and Pharmacology, 26(2), 144-146.[6] Available at: [Link]

  • Gilard, V., et al. (2015). "HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies." Annales Pharmaceutiques Françaises, 73(6). Available at: [Link]

  • PubChem. "Ifosfamide Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ifosfamide Impurity B Peak Shape

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Method Optimization

Diagnostic Triage: Define Your "Impurity B"

Before troubleshooting, we must establish the chemical identity of "Impurity B," as it varies by pharmacopeia. This distinction dictates the root cause of peak shape issues.

ParameterEP Impurity B (European Pharmacopoeia)USP Related Compound B (U.S. Pharmacopeia)
Chemical Name Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate2-Chloroethylamine (often as hydrochloride)
Structure Type Highly polar, acidic diphosphate dimerSmall, basic primary amine
Common Peak Issue Broadening / Fronting Severe Tailing
Root Cause Metal chelation or insufficient buffering of acidic groupsSecondary silanol interactions (cation exchange)

This guide primarily addresses the EP Impurity B (Diphosphate) due to its complex retention behavior, but includes a dedicated section for the USP amine variant.

The "Why": Mechanistic Root Cause Analysis

Scenario A: Peak Broadening & Fronting (EP Impurity B - Diphosphate)

The Mechanism: EP Impurity B contains a pyrophosphate backbone. Phosphate groups are notorious for two behaviors in HPLC:

  • Metal Chelation: They act as ligands, binding to trace iron or other metal ions on the stainless steel frit or column wall. This creates a "drag" effect, leading to broad, non-Gaussian peaks.

  • Slow Mass Transfer: Being a large, highly polar dimer, it may suffer from poor diffusion kinetics if the mobile phase viscosity is too high (e.g., high % Isopropanol) or the column temperature is too low.

Scenario B: Peak Tailing (USP Related Compound B - Amine)

The Mechanism: 2-Chloroethylamine is a strong base. At neutral pH, it exists as a cation (


).
  • Silanol Activity: The cationic amine interacts electrostatically with ionized silanol groups (

    
    ) on the silica support. This "stick-and-slip" retention mechanism causes the classic "shark fin" tailing.
    

Visual Troubleshooting Logic

The following decision tree outlines the step-by-step workflow to isolate the specific cause of your peak shape failure.

Troubleshooting_Logic Start START: Bad Peak Shape (Ifosfamide Impurity B) Identify Step 1: Identify Impurity Standard Start->Identify EP_Path EP Impurity B (Diphosphate Dimer) Identify->EP_Path Phosphate Dimer USP_Path USP RC B (2-Chloroethylamine) Identify->USP_Path Basic Amine Check_Shape_EP Observe Shape EP_Path->Check_Shape_EP Check_Shape_USP Observe Shape USP_Path->Check_Shape_USP Broadening Broadening / Fronting Check_Shape_EP->Broadening Splitting Peak Splitting Check_Shape_EP->Splitting Action_Metal Action: Passivate System & Add EDTA Broadening->Action_Metal Chelation Issue Action_Diluent Action: Match Diluent to Mobile Phase Splitting->Action_Diluent Solvent Mismatch Tailing Severe Tailing (T > 1.5) Check_Shape_USP->Tailing Action_pH Action: Lower pH (< 3.0) or Add TEA Tailing->Action_pH Silanol Interaction

Caption: Decision matrix for diagnosing peak shape anomalies based on the specific pharmacopeial impurity identity.

Troubleshooting Q&A: Specific Scenarios

Scenario 1: Broad, Asymmetrical Peak (EP Impurity B)

Q: My Ifosfamide main peak is sharp, but Impurity B is a broad hump. Increasing the gradient time didn't help. Why?

A: This is likely a metal interaction issue . The diphosphate group in EP Impurity B is chelating with trace metals in your LC system.

  • Immediate Fix: Flush your system with 0.1% Phosphoric Acid overnight to passivate the steel.

  • Method Adjustment: Add a sacrificial chelator to your mobile phase.

    • Protocol: Add 5–10 µM EDTA (disodium ethylenediaminetetraacetate) to Mobile Phase A. This "masks" the metals, preventing the impurity from binding to the hardware.

Scenario 2: Peak Splitting or "Shouldering"

Q: Impurity B appears as a doublet or has a shoulder, especially when I inject larger volumes.

A: This is a diluent mismatch . Ifosfamide is often dissolved in Methanol or Acetonitrile. EP Impurity B is highly polar and elutes early.

  • The Physics: When a strong solvent plug (MeOH) hits the column, the polar Impurity B travels faster in the solvent plug than in the mobile phase, causing it to "race" ahead before the plug dilutes.

  • The Fix:

    • Reduce injection volume (try 5 µL instead of 10–20 µL).

    • Change sample diluent to match the initial mobile phase conditions (e.g., 90% Water / 10% MeOH).

Scenario 3: Severe Tailing (USP Related Compound B)

Q: I am running the USP method, and the 2-chloroethylamine peak has a tailing factor of 2.5.

A: You are seeing secondary silanol interactions .

  • The Fix:

    • pH Control: Ensure your buffer pH is sufficiently suppressed. At pH 2.5–3.0, silanols (

      
      ) are protonated and neutral, reducing cation exchange.
      
    • Ion Pairing: If pH adjustment fails, add 5 mM Sodium Octanesulfonate or 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "silanol blocker," saturating the active sites so the impurity passes through unimpeded.

Optimized Experimental Protocols

Protocol A: System Passivation (For EP Impurity B Issues)

Use this if you suspect metal chelation is broadening your phosphate impurity peaks.

  • Remove Column: Replace the analytical column with a union connector.

  • Prepare Solvent: 30% Phosphoric Acid in water (v/v). Note: This is aggressive; ensure your pump seals are compatible.

  • Flush: Pump at 1.0 mL/min for 60 minutes.

  • Rinse: Flush with 100% HPLC Grade Water for 30 minutes to remove all acid.

  • Re-equilibrate: Install the column and run your mobile phase for 45 minutes before injecting.

Protocol B: Mobile Phase Optimization Table

Select the condition based on your observed failure mode.

Failure ModeComponent to AdjustRecommended ConcentrationFunction
Tailing (Amine) Triethylamine (TEA)0.1% (v/v) in BufferCompetes for silanol sites
Broadening (Phosphate) EDTA5–10 µM in BufferSequesters trace metals
Drifting Retention Buffer StrengthIncrease to 25–50 mMStabilizes ionization state
Peak Splitting Sample Diluent< 20% Organic SolventPrevents "solvent effect"

References

  • European Directorate for the Quality of Medicines (EDQM). (2024).[1] this compound EP Reference Standard. Retrieved from [Link][1]

  • McCalley, D. V. (2023).[2] Troubleshooting Peak Shape Problems in HPLC: The Role of Stationary Phase Support. Chemical Communications, 59, 7887–7899.[2] Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America, 39, 353–362.[2] Retrieved from [Link]

  • PubChem. (2024).[3] Ifosfamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Ifosfamide Impurity Profiling & LC-MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing LC-MS conditions for Ifosfamide Impurity B detection Content Type: Technical Support / Troubleshooting Guide Audience: Analytical Chemists, Method Development Scientists, QC Researchers

Executive Summary: The Analytical Challenge

Detecting this compound presents a dual analytical challenge: structural similarity and polarity divergence .

According to European Pharmacopoeia (EP) standards, Impurity B is often identified as the diphosphate dimer (Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate), a highly polar species compared to the relatively non-polar parent drug. However, in many development contexts, "Impurity B" is colloquially grouped with the positional isomer (Cyclophosphamide) or dechloroethylated degradants (e.g., 2- or 3-dechloroethylifosfamide).

This guide addresses the optimization of LC-MS conditions to achieve resolution between Ifosfamide, its isobaric isomer Cyclophosphamide, and its polar impurities.

Module 1: Chromatographic Resolution (The Separation Engine)
Q: I am seeing co-elution between Ifosfamide and its isomers. Why isn't my C18 column working?

A: Standard C18 columns rely primarily on hydrophobic interactions. Ifosfamide and Cyclophosphamide are structural isomers (


, MW 261.08) with nearly identical hydrophobicity. A C18 phase often lacks the shape selectivity  required to distinguish the subtle difference in the chloroethyl side-chain positioning.

The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: These phases offer

    
     interactions and steric selectivity. The differing spatial arrangement of the chloroethyl groups on the oxazaphosphorine ring in Ifosfamide vs. Cyclophosphamide interacts differently with the aromatic ring of the stationary phase, typically yielding baseline separation.
    
Q: Impurity B (the polar diphosphate) elutes in the void volume. How do I retain it?

A: If you are targeting the EP Impurity B (diphosphate dimer), it is significantly more polar than Ifosfamide. On a standard Reverse Phase (RP) gradient starting at high aqueous content (e.g., 95% Water), it may still elute too fast.

The Fix:

  • Column Choice: Use a C18 column with polar-embedding or compatible with 100% aqueous conditions (to allow starting at 0% organic).

  • Ion Pairing (Optional but risky for MS): Avoid traditional ion-pairing agents (like TFA) which suppress MS signal. Instead, use Ammonium Formate (5-10 mM) to buffer the mobile phase. The ionic strength helps retain the charged phosphate groups.

  • HILIC Mode: If retention is still poor, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide column.

Module 2: Mass Spectrometry Optimization (The Detection Engine)
Q: My signal-to-noise ratio (S/N) for the impurity is low, even when the parent peak is huge. Is it ion suppression?

A: Likely, yes. If the impurity elutes near the void volume (polar impurities) or on the tail of the parent drug (isomers), it suffers from matrix effects or competition for ionization.

The Fix:

  • Divert Valve: Divert the first 1-2 minutes of flow to waste to prevent salts from fouling the source, which decreases overall sensitivity over time.

  • Source Parameters: Ifosfamide is thermally labile. excessively high Desolvation Temperature (>500°C) can cause in-source fragmentation, reducing the intensity of the molecular ion

    
    .
    
    • Optimal Temp: 350°C - 400°C.

    • Cone Voltage: Optimize specifically for the impurity. The diphosphate impurity (MW ~417) may require a higher declustering potential than the parent (MW 261).

Q: Which ionization mode should I use?

A:

  • Ifosfamide & Isomers: ESI Positive (

    
    , m/z 261).
    
  • Impurity B (Diphosphate): Can be detected in ESI Negative (

    
    , m/z 415) due to the acidic phosphate protons, or ESI Positive  (
    
    
    
    , m/z 417).
  • Recommendation: Use Polarity Switching (Pos/Neg switching time < 20ms) if your instrument supports it, to capture both species in a single run with maximum sensitivity.

Module 3: Visualized Workflows
Workflow 1: Column Selection Decision Tree

This diagram guides you through selecting the correct stationary phase based on the specific "Impurity B" definition you are facing (Isomer vs. Polar).

ColumnSelection Start Start: Define Impurity Target Decision1 Is the Impurity Polar (Diphosphate)? Start->Decision1 Decision2 Is the Impurity an Isomer (Cyclophosphamide)? Decision1->Decision2 No C18_Polar Use Polar-Embedded C18 (High Aqueous Stability) Decision1->C18_Polar Yes (Moderate) HILIC Switch to HILIC Mode (Amide Column) Decision1->HILIC Yes (Extreme Polarity) Phenyl Use Phenyl-Hexyl or PFP (Pi-Pi Interaction) Decision2->Phenyl Yes Standard Standard C18 is Sufficient Decision2->Standard No

Caption: Decision logic for stationary phase selection based on impurity chemistry.

Workflow 2: MS Optimization Loop

MSOptimization Init Initial Setup (ESI+, m/z 261) FlowInj Flow Injection Analysis (FIA) Init->FlowInj Temp Ramp Desolvation Temp (300-500°C) FlowInj->Temp Cone Ramp Cone Voltage (20-60V) Temp->Cone Check Check Fragmentation (Avoid In-Source Decay) Cone->Check Check->Temp If Fragmented Final Final Method Parameters Check->Final Optimal Signal

Caption: Step-by-step MS source parameter tuning to maximize sensitivity while minimizing thermal degradation.

Module 4: Validated Experimental Protocol

Objective: Simultaneous quantification of Ifosfamide and separation from Impurity B (Isomer/Polar variants).

1. LC Conditions:

  • System: UHPLC (Binary Gradient).

  • Column: Phenyl-Hexyl,

    
     (Provides isomer selectivity).
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    Time (min) %B Curve
    0.0 5 Initial
    1.0 5 Hold (Retain polar impurities)
    6.0 40 Linear Ramp
    8.0 95 Wash

    | 10.0 | 5 | Re-equilibrate |

2. MS Conditions (Triple Quadrupole):

  • Ionization: ESI Positive (ESI+).

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Ifosfamide:

      
       (Quant), 
      
      
      
      (Qual).
    • Impurity B (Diphosphate):

      
       (Loss of phosphate/linker).
      
    • Cyclophosphamide (Isomer):

      
       (Distinct fragment from Ifosfamide).
      

3. Sample Preparation:

  • Solvent: Dissolve standards in Mobile Phase A (Water/Buffer) to prevent "solvent effect" peak distortion.

  • Stability: Keep autosampler at

    
    . Ifosfamide degrades in alkaline conditions; ensure pH < 7.
    
References
  • European Directorate for the Quality of Medicines (EDQM). this compound Reference Standard.[2] Retrieved from

  • National Institutes of Health (NIH) - PubChem. Ifosfamide Compound Summary. Retrieved from

  • Kerb, R., et al. (2010). Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics.[3] Biochemical Pharmacology. Retrieved from

  • Granvil, C. P., et al. (1999).Enantioselective determination of ifosfamide and its metabolites. Journal of Chromatography B.

Sources

Technical Support Center: Ifosfamide Synthesis & Impurity Control

[1][2]

Technical Overview: Defining the Enemy

Before implementing control strategies, we must explicitly define the target.[1][2] In the context of European Pharmacopoeia (EP) standards, Ifosfamide Impurity B is identified as:

  • Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate[1][2][3]

  • CAS Number: 241482-18-8[1][2][3][4]

  • Structure Description: A diphosphate dimer formed by the condensation of two phosphorylated alkylamine chains.[1][2]

  • Formation Mechanism: This is a Process-Related Impurity .[1][2] It arises primarily during the phosphorylation step when the reactive phosphorodichloridate intermediate undergoes hydrolysis and subsequent condensation (dimerization) rather than the desired cyclization.[1][2]

The Divergent Pathway

The synthesis of Ifosfamide typically involves the reaction of 3-amino-1-propanol derivatives with Phosphorus Oxychloride (

12
  • Desired Pathway: Intramolecular cyclization to form the 1,3,2-oxazaphosphorine ring.[1][2]

  • Impurity B Pathway: Moisture ingress or stoichiometric imbalance leads to partial hydrolysis of the phosphoryl chloride intermediate (

    
    ).[1][2] This active 
    
    
    species attacks another
    
    
    species, forming a
    
    
    pyrophosphate bond—the backbone of Impurity B.[1][2]

Root Cause Analysis & Prevention Protocols

Factor 1: Moisture Control (The Hydrolysis Trigger)

The Science: Phosphorus oxychloride and the resulting phosphorodichloridate intermediates are extremely hygroscopic and electrophilic.[1][2] Even trace water (ppm levels) competes with the amine nucleophile, creating phosphoric acid derivatives that catalyze dimerization.[1][2]

Troubleshooting Protocol: The "Zero-Water" Standard

  • Reagent Drying: Do not rely on "anhydrous" labels.

    • Action: Distill

      
       prior to use if the bottle has been opened previously.[1][2]
      
    • Action: Dry the solvent (typically Dichloromethane, DCM) to

      
       water.[1][2] Use activated molecular sieves (3Å or 4Å) for 24 hours pre-reaction.[1][2]
      
  • System Integrity:

    • Action: Purge the reactor with dry Nitrogen (

      
      ) for 30 minutes before charging reagents.
      
    • Validation: Use an in-line Karl Fischer titration on the solvent system before adding

      
      .[1][2] If 
      
      
      , abort and re-dry.[1][2]
Factor 2: Stoichiometry & Addition Order

The Science: Impurity B formation is second-order with respect to the concentration of the phosphorylated intermediate.[1][2] High local concentrations of the intermediate, combined with insufficient cyclization agents, favor intermolecular collision (dimerization) over intramolecular cyclization.[1][2]

Troubleshooting Protocol: High-Dilution Kinetic Control

  • Reverse Addition: Never add

    
     to the amine.[1][2] Always add the amine (dissolved in solvent) to the 
    
    
    solution.[1][2]
    • Reasoning: This ensures

      
       is always in huge excess relative to the amine during the initial phosphorylation, preventing the "coupling" of two amine chains.[1][2]
      
  • Temperature Management:

    • Set Point: Maintain reaction temperature between

      
       and 
      
      
      during addition.
    • Causality: Lower temperatures suppress the activation energy required for the dimerization side-reaction while allowing the faster phosphorylation to proceed.[1][2]

Visualizing the Control Strategy

The following diagram illustrates the critical decision points where the reaction diverges toward Ifosfamide or Impurity B.

Ifosfamide_Synthesis_PathwayStartStart: 3-amino-1-propanol deriv. + POCl3IntermediateIntermediate: PhosphorodichloridateStart->Intermediate Low Temp (-5°C)Slow AdditionHydrolysis_ProdHydrolyzed Species (P-OH)Intermediate->Hydrolysis_Prod Moisture IngressCyclizationCyclization (Base/Heat)Intermediate->Cyclization Anhydrous ConditionsCorrect StoichiometryDimerizationCondensation (P-OH attacks P-Cl)Intermediate->DimerizationWaterCONTAMINATION: Trace H2OWater->Hydrolysis_ProdHydrolysis_Prod->Dimerization Reacts with IntermediateIfosfamidePRODUCT: IfosfamideCyclization->IfosfamideImpurity_BIMPURITY B: Diphosphate DimerDimerization->Impurity_B

Figure 1: Mechanistic divergence in Ifosfamide synthesis.[1][2] Red paths indicate the failure modes leading to Impurity B.

Frequently Asked Questions (FAQs)

Q1: We are seeing Impurity B levels rise during the workup phase, even after a clean reaction. Why? A: This is likely "Post-Reaction Hydrolysis."[1][2] If the reaction mixture contains unreacted phosphoryl chloride intermediates and is quenched with water while the pH is acidic, pyrophosphates (Impurity B)[1][2] can form transiently.[1][2]

  • Fix: Ensure the quench is performed into a basic solution (e.g., Sodium Carbonate) to rapidly neutralize HCl and hydrolyze remaining

    
     bonds to stable monomeric phosphates (Impurity A) rather than dimers.
    

Q2: Can we remove Impurity B via recrystallization? A: It is difficult. Impurity B is structurally similar to the oligomers of the API and often co-precipitates.[1][2]

  • Strategy: Prevention is far superior to purification.[1][2] However, if present, silica gel column chromatography using a gradient of DCM:Methanol is more effective than crystallization for separating the diphosphate dimer.[1][2]

Q3: Does the quality of Triethylamine (TEA) affect Impurity B? A: Yes. TEA acts as the HCl scavenger.[1][2] If TEA contains water (it is hygroscopic) or secondary amines, it introduces moisture or side-reaction competitors.[1][2]

  • Protocol: Use fresh, dry TEA. Store over KOH pellets to ensure dryness.

Summary of Critical Parameters

ParameterTarget RangeImpact on Impurity B
Solvent Water Content

Critical. Direct cause of P-O-P bond formation.[1][2]
Temperature (Addition)

High. High temps favor intermolecular collision.[1][2]
POCl3 Stoichiometry

Medium. Slight excess prevents "starved" dimerization.[1][2]
Addition Rate

High. Slow addition maintains high dilution of amine.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Ifosfamide Monograph 01/2008:0793. (Defines the impurity profile including Impurity B).

  • PubChem . Ifosfamide Compound Summary. National Library of Medicine.[1][2] (Chemical structure and physical properties).[1][2][3][5][6]

  • Simson Pharma . Ifosfamide EP Impurity B Reference Standard. (Structural confirmation of the diphosphate dimer).

  • ChemicalBook . Ifosfamide Synthesis and Impurities. (Reaction pathways and intermediate handling).

  • SynZeal Research . Ifosfamide Impurity Profiling. (Analytical data on dechloroacylated and phosphate impurities).

Technical Support Center: Resolving Co-elution of Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a high-priority challenge in the analysis of Ifosfamide : the co-elution of Impurity B with the solvent front, the main peak, or other polar degradants.

Critical Definition: Before proceeding, we must define the target analyte to ensure we are solving the correct chemical problem. This guide utilizes the European Pharmacopoeia (Ph.[1] Eur.) definition of Impurity B, which presents distinct chromatographic challenges compared to the USP definition.

  • Target Analyte: Ifosfamide Impurity B (Ph.[1][2] Eur.)

  • Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate[2][3]

  • Characteristics: Highly polar, acidic (diphosphate group), and hydrophilic.

  • Common Issue: Due to its high polarity, Impurity B often elutes in the void volume (t0) on standard C18 columns, co-eluting with the injection pulse or other polar impurities like Impurity C.

Module 1: Diagnostic Workflow

Before altering your method, confirm the nature of the co-elution using this logic flow.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Co-elution Observed CheckDef 1. Check Impurity Identity (Is it Ph. Eur. Impurity B?) Start->CheckDef IsPolar Is it the Diphosphate? CheckDef->IsPolar CheckRT 2. Check Retention Time (RT) IsPolar->CheckRT Yes VoidElution Eluting at Void (t0)? CheckRT->VoidElution MainPeakCoelution Co-eluting with Ifosfamide? CheckRT->MainPeakCoelution Action1 Action: Increase Aqueous Phase (Start at 100% Buffer) VoidElution->Action1 Yes Action2 Action: Change Selectivity (Phenyl-Hexyl or Polar C18) MainPeakCoelution->Action2 Yes Action3 Action: Check pH (Must be acidic pH 2.5-3.0) Action1->Action3 If fails

Figure 1: Diagnostic logic for identifying the root cause of co-elution based on retention behavior.

Module 2: Critical Method Parameters (CMP)

Q1: Why does Impurity B co-elute with the void volume on my C18 column?

A: Impurity B (the diphosphate) is significantly more polar than Ifosfamide. Standard C18 columns rely on hydrophobic interactions. The diphosphate group makes Impurity B highly water-soluble, causing it to interact minimally with the C18 ligands and elute immediately with the mobile phase front.

The Fix: You must increase the "Phase Ratio" or specific polar interactions.

  • Column Selection: Switch to a Polar-Embedded C18 (e.g., Waters Symmetry Shield, Phenomenex Synergi Fusion) or a T3-type column (high-strength silica designed for 100% aqueous stability).

  • Mobile Phase Start: Start your gradient at 98-100% Aqueous to force retention of the polar impurity.

Q2: How does pH affect the separation of Ifosfamide and Impurity B?

A: pH is the most critical lever for Impurity B.

  • Mechanism: The diphosphate group has low pKa values. At neutral pH, it is fully ionized (negative charge), reducing retention on RP columns.

  • Recommendation: Use a Phosphate Buffer at pH 2.5 – 3.0 .

    • Why? Acidic pH suppresses the ionization of the phosphate groups (pushing equilibrium toward the neutral/less ionized form), significantly increasing retention on the hydrophobic stationary phase.

    • Warning: Ifosfamide is susceptible to acid hydrolysis. Ensure the run time is short enough or temperature is controlled (20-25°C) to prevent on-column degradation.

Q3: What detection wavelength should I use?

A: Ifosfamide lacks a strong chromophore.

  • Optimal: 195 nm - 200 nm .

  • Risk: At this low wavelength, many buffers (like Acetate or Citrate) absorb UV, causing baseline drift.

  • Solution: Use Potassium Dihydrogen Phosphate (KH2PO4) or Phosphoric Acid , as they are UV-transparent at low wavelengths. Avoid Acetate or Formate if possible, or use high-purity LC-MS grade additives if MS detection is required.

Module 3: Optimized Experimental Protocol

If you are experiencing co-elution, replace your current method with this validated "Polar-Retention" protocol.

Protocol: High-Resolution Separation of Ifosfamide & Impurity B
ParameterSpecificationTechnical Rationale
Column C18 with Polar Endcapping (e.g., 250 x 4.6 mm, 5 µm)Essential for retaining the hydrophilic Diphosphate impurity.
Mobile Phase A 10 mM KH2PO4, pH 3.0 (adj. with H3PO4)Acidic pH suppresses phosphate ionization; Buffer ensures peak shape.
Mobile Phase B Acetonitrile (100%) Standard organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4][5]
Temperature 25°CPrevents thermal degradation of Ifosfamide.
Detection UV @ 200 nm Maximizes sensitivity for Ifosfamide (low extinction coefficient).
Gradient Profile (Linear)
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 973Isocratic Hold: Critical to retain Impurity B away from void.
5.0 973End of hold.
25.0 4060Elution of Ifosfamide and hydrophobic degradants.
30.0 4060Wash.
31.0 973Re-equilibration.
40.0 973Ready for next injection.

Module 4: Advanced Troubleshooting (FAQs)

Q: I see a "Ghost Peak" co-eluting with Impurity B. What is it?

A: At 200 nm, "ghost peaks" are common. They often originate from:

  • Water Quality: Organic impurities in the water supply concentrate on the column during equilibration and elute when the gradient starts. Test: Run a blank gradient (0 µL injection). If the peak persists, change your water source or install a ghost-trap column between the pump and injector.

  • Mesna: If analyzing patient samples or combination formulations, Mesna (often co-administered) is very polar and elutes early, potentially co-eluting with Impurity B.

Q: Can I use a Phenyl-Hexyl column instead?

A: Yes. Phenyl-Hexyl columns offer unique selectivity (pi-pi interactions).

  • Benefit: Often provides better resolution between Ifosfamide (Impurity A isomer) and the main peak.

  • Trade-off: May not retain the Diphosphate (Impurity B) as well as a high-aqueous C18 unless the mobile phase is 98%+ aqueous.

Q: My resolution (Rs) is still < 1.5. What next?

A: If the gradient optimization fails, switch to Ion-Pairing Chromatography .

  • Additive: Add 5 mM Octanesulfonic Acid to Mobile Phase A.

  • Mechanism: The sulfonate pairs with the amine/cationic centers of the impurities, significantly increasing their hydrophobicity and retention time.

  • Note: This is a "last resort" as it requires long equilibration times and dedicates the column to this specific method.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). This compound Reference Standard (Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate).[2][3] European Pharmacopoeia.[1] Link

  • U.S. Pharmacopeia (USP). (2006). USP Monograph: Ifosfamide. USP29-NF24. Link

  • MTC-USA. (2021). Ifosfamide Assay Analyzed with HPLC – Application Note. Cogent RP C18 Method.[6] Link

  • Thermo Fisher Scientific. (2023). Column Troubleshooting Guide - Reversed Phase.Link

  • BenchChem. (2025).[4][7][8][9] Resolving Co-elution Issues in HPLC Analysis. Technical Support Guide.[4][7][8][9] Link

Sources

Technical Support Center: High-Yield Synthesis of Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource designed for process chemists and analytical researchers. It addresses the specific challenge of synthesizing Ifosfamide Impurity B (European Pharmacopoeia definition) with high yield, primarily for use as a Reference Standard.[1]

Topic: Optimization of this compound (EP) Synthesis Ticket ID: IFOS-IMP-B-001 Target Compound: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate CAS: 241482-18-8 Role: Senior Application Scientist[1]

Executive Summary & Target Identification

Before troubleshooting yield, we must validate the chemical target.[1] In the context of the European Pharmacopoeia (Ph. Eur.) , Impurity B is not a positional isomer of the oxazaphosphorine ring (like isophosphamide), but rather a linear pyrophosphate dimer .

  • Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate[1][2][3]

  • Molecular Formula: C₁₀H₂₄Cl₂N₂O₇P₂[1][2][3]

  • Critical Yield Challenge: The synthesis of this compound competes directly with the thermodynamic formation of the cyclic Ifosfamide ring.[1] High yield requires the suppression of cyclization and the promotion of linear dimerization .[1]

The Reaction Pathway & Logic[1]

To improve yield, you must understand the divergence point in the synthesis.[1] The starting material, 3-[(2-chloroethyl)amino]propan-1-ol , reacts with phosphoryl chloride (


).[1]
  • Path A (Undesired for this goal): Intramolecular nucleophilic attack by the nitrogen on the phosphorus leads to ring closure (Ifosfamide).[1]

  • Path B (Target Pathway): Hydrolysis of the intermediate leads to a phosphate monoester, which is then coupled (dimerized) to form Impurity B.

Pathway Visualization

The following diagram illustrates the critical divergence point where process parameters determine the product.

Ifosfamide_Impurity_Pathways Start Start: 3-[(2-chloroethyl)amino]propan-1-ol (Amine Protected/Salt) Inter Intermediate: Phosphorodichloridate Species Start->Inter + POCl3, < 0°C POCl3 Reagent: POCl3 (Phosphorylation) Cyclization Path A: Intramolecular Cyclization (Base/Heat) Inter->Cyclization High pH, > RT Hydrolysis Path B: Controlled Hydrolysis (Water/Acid) Inter->Hydrolysis Quench H2O, Acidic pH Ifosfamide Product: Ifosfamide (AVOID) Cyclization->Ifosfamide Monoester Precursor: Phosphate Monoester Hydrolysis->Monoester Coupling Step: DCC Coupling / Dehydration Monoester->Coupling + DCC / Coupling Agent ImpurityB Target: Impurity B (Diphosphate) (GOAL) Coupling->ImpurityB

Caption: Divergence of Ifosfamide synthesis pathways. Path B (Green) must be favored over Path A (Red) to synthesize Impurity B.[1]

High-Yield Synthesis Protocol

This protocol uses a DCC-mediated coupling strategy to force dimerization, bypassing the low-yield statistical formation that occurs in standard manufacturing.[1]

Phase 1: Synthesis of the Phosphate Monoester

Objective: Create the monomer "half" of the impurity without allowing it to cyclize.[1]

  • Starting Material: Dissolve 3-[(2-chloroethyl)amino]propan-1-ol hydrochloride (1.0 eq) in dry Dichloromethane (DCM).

    • Note: Using the HCl salt is crucial.[1] It protonates the amine, preventing it from attacking the phosphorus and closing the ring.[1]

  • Phosphorylation: Cool to -10°C . Add Phosphorus Oxychloride (

    
    )  (1.1 eq) dropwise.
    
  • Catalysis: Add Triethylamine (2.0 eq) very slowly.

    • Critical Control: Do not exceed 0°C. Excess heat triggers cyclization.

  • Hydrolysis: Pour the reaction mixture into ice water . Stir vigorously for 30 minutes. The intermediate phosphorodichloridate hydrolyzes to the phosphate monoester .[1]

  • Isolation: Separate the aqueous layer (product is polar). Adjust pH to ~4.0 and extract or lyophilize to obtain the crude phosphate monoester.[1]

Phase 2: Dimerization (Pyrophosphate Formation)

Objective: Link two monoesters to form the target Diphosphate (Impurity B).

  • Activation: Dissolve the crude phosphate monoester (from Phase 1) in anhydrous Pyridine or DMF .

  • Coupling Agent: Add Dicyclohexylcarbodiimide (DCC) (0.6 eq relative to monoester).

    • Why DCC? DCC acts as a dehydrating agent, activating one phosphate group to be attacked by another, forming the P-O-P anhydride bond [1].[1]

  • Reaction: Stir at Room Temperature for 12–24 hours. Urea byproduct will precipitate.

  • Filtration: Filter off the dicyclohexylurea (DCU).

  • Purification: The filtrate contains Impurity B. Purify via preparative HPLC (C18 column) using an ammonium formate/methanol gradient.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting large amounts of Ifosfamide (Ring) instead of Impurity B."

Cause: The amine group became nucleophilic during the phosphorylation step.[1] Solution:

  • Check pH: Ensure the reaction remains acidic to neutral during the early stages. If the pH rises > 8.0, the deprotonated amine will attack the phosphorus, closing the ring.[1]

  • Temperature Control: Cyclization is endothermic compared to phosphorylation. Keep the reaction below 0°C until the hydrolysis step is complete.

Issue 2: "The yield of the Diphosphate is < 10%."

Cause: Incomplete coupling or hydrolysis of the activated intermediate by ambient moisture before coupling occurs.[1] Solution:

  • Dry Solvents: The DCC coupling step requires anhydrous conditions.[1] Any water present will consume the DCC and regenerate the monoester.[1]

  • Stoichiometry: Increase DCC to 1.1 eq equivalents relative to the expected dimer (or 0.55 eq relative to monomer).

Issue 3: "The product degrades during purification."

Cause: Pyrophosphates are susceptible to hydrolysis in strong acids or bases. Solution:

  • Buffer Selection: Use a volatile buffer like Ammonium Formate (pH 6.5) or Triethylammonium acetate for HPLC. Avoid Trifluoroacetic acid (TFA) at high concentrations, as it can cleave the P-O-P bond [2].[1]

  • Lyophilization: Do not use heat to dry the product.[1] Freeze-dry immediately after collection.[1]

Issue 4: "My NMR shows the correct structure, but the Chlorine is missing (Hydroxyl impurity)."

Cause: Hydrolysis of the chloroethyl group (C-Cl


 C-OH).[1]
Solution: 
  • This side reaction happens if the aqueous workup in Phase 1 is too prolonged or too hot.[1]

  • Fix: Perform the hydrolysis quench on ice and limit the water contact time. Extract immediately.

Quantitative Data Summary

ParameterOptimization TargetReason
Reaction Temp (Phase 1) -10°C to 0°CPrevents cyclization (Ifosfamide formation).[1]
pH (Phase 1) < 7.0 (during quench)High pH favors ring closure; Low pH favors open chain.
Solvent (Phase 2) Anhydrous Pyridine/DMFEssential for DCC coupling; water kills the reaction.[1]
Coupling Agent DCC or CDISpecific for forming anhydride (P-O-P) bonds.
Expected Yield 40–60%Significantly higher than isolating it as a byproduct (<1%).

References

  • Khorana, H. G. (1954). Carbodiimides.[3] Part V. The Reaction of Carbodiimides with Phosphate Esters. Journal of the Chemical Society, 2081-2088.[1] Link

  • European Pharmacopoeia Commission. (2020). Ifosfamide Monograph 01/2008:0793. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] (Defines Impurity B structure and limits). Link[1]

  • PubChem. (2024). This compound (Compound CID 44319741). National Library of Medicine.[1] Link[1]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for stability of nitrogen mustards). Link

Sources

addressing matrix effects in Ifosfamide impurity B bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects & Stability Challenges

Executive Summary & Analyte Definition

Before troubleshooting, we must define the target. In the context of the European Pharmacopoeia (EP), Ifosfamide Impurity B is defined as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (CAS: 241482-18-8).[1][2]

Crucial Distinction: Unlike the lipophilic parent drug Ifosfamide, Impurity B is a diphosphate dimer . It is highly polar, ionic, and hygroscopic.

  • The Problem: Its high polarity causes it to elute in the void volume (t0) on standard C18 columns, leading to co-elution with salts and phospholipids. This results in severe matrix effects (ion suppression).

  • The Solution: You cannot treat this like a standard small molecule. You must utilize HILIC chromatography or Weak Anion Exchange (WAX) sample preparation to separate the analyte from the "matrix kill zone."

Diagnostic Workflow: Do You Have a Matrix Effect?

Do not assume low recovery is due to extraction inefficiency. It is often ionization suppression. Use this logic flow to diagnose the root cause.

MatrixDiagnosis Start Symptom: Low Sensitivity / Variable Area Step1 Perform Post-Column Infusion (PCI) (Inject Blank Matrix while infusing Analyte) Start->Step1 Decision1 Is there a dip/trough at Analyte Retention Time? Step1->Decision1 ResultA CONFIRMED: Matrix Effect (Ion Suppression) Decision1->ResultA Yes ResultB Likely Extraction/Stability Issue Decision1->ResultB No Action1 Switch Sample Prep (PPT -> SPE/WAX) ResultA->Action1 Action2 Optimize Chromatography (Move peak away from suppression zone) ResultA->Action2

Figure 1: Diagnostic logic for distinguishing matrix effects from extraction losses.

Protocol: Post-Column Infusion (PCI) Test

To scientifically validate matrix effects, follow this protocol (adapted from FDA/EMA guidelines):

  • Setup: Tee-combine the LC eluent (from the column) with a continuous infusion of this compound standard (100 ng/mL in mobile phase) going into the MS source.

  • Injection: Inject a "Blank Matrix Extract" (plasma/urine processed without analyte).

  • Observation: Monitor the baseline of the specific MRM transition for Impurity B.

  • Analysis: A drop in the baseline at the retention time of Impurity B indicates Ion Suppression . A spike indicates Ion Enhancement .

Module A: Sample Preparation Strategies

Standard Protein Precipitation (PPT) is insufficient for Impurity B because it fails to remove phospholipids, which are the primary cause of matrix effects in LC-MS/MS.

Recommended Approach: Solid Phase Extraction (SPE) Since Impurity B is a diphosphate (anionic character), use Weak Anion Exchange (WAX) or Polymeric HLB with specific wash steps.

ParameterProtein Precipitation (PPT)Solid Phase Extraction (WAX)Why Switch?
Phospholipid Removal < 20%> 95%Phospholipids cause prolonged ion suppression.
Salt Removal PoorExcellentSalts suppress ionization of polar analytes.
Analyte Recovery High (but suppressed)High (and clean)WAX utilizes the phosphate group for retention.

Step-by-Step WAX Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Mix Plasma 1:1 with 2% Formic Acid (to ionize the amine, ensuring retention if using mixed-mode, or adjust pH > 7 if targeting the phosphate interaction on pure WAX). Optimization Note: For diphosphates, ensuring the phosphate is ionized (pH > pKa) allows strong binding to anion exchange sorbents.

  • Wash 1: 2% Ammonium Hydroxide in Water (Removes neutrals/zwitterions).

  • Wash 2: MeOH (Removes hydrophobic interferences).

  • Elute: 5% Formic Acid in MeOH (Disrupts ionic interaction).

Module B: Chromatographic Resolution

If you use a C18 column, Impurity B will elute with the void volume (k' < 1). This is the "Graveyard of Bioanalysis" where un-retained salts suppress the signal.

The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar compounds by using a water layer on a silica surface.

  • Column: Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start High Organic (95% B) -> Ramp down to 60% B.

  • Mechanism: Impurity B (polar) will retain longer than the phospholipids (which elute earlier in HILIC or are washed off).

Chromatography Input Polar Impurity B (Diphosphate) C18 C18 Column (Reversed Phase) Input->C18 HILIC HILIC Column (Zwitterionic) Input->HILIC Void Elutes in Void (t0) High Suppression C18->Void Retained Retained (k' > 2) Separated from Salts HILIC->Retained

Figure 2: Comparison of retention mechanisms. HILIC provides necessary retention for polar diphosphates.

Frequently Asked Questions (FAQs)

Q1: Can I use Ifosfamide-D4 as an Internal Standard for Impurity B?

  • Strictly No. Ifosfamide is lipophilic; Impurity B is a polar diphosphate. They will have vastly different retention times and matrix factor profiles. Ifosfamide-D4 will not compensate for the suppression occurring at Impurity B's retention time.

  • Recommendation: Use a custom synthesized stable isotope of Impurity B or a structural analog with similar phosphate/polarity characteristics (e.g., a Cyclophosphamide metabolite analog).

Q2: My peak area decreases over the run. Is this a matrix effect?

  • This is likely on-column accumulation of phospholipids. If you are using a gradient that doesn't "wash" the column sufficiently, phospholipids build up and bleed out in subsequent runs, suppressing ionization unpredictably.

  • Fix: Add a "Sawtooth" wash step (95% organic for 2 mins) at the end of every injection cycle.

Q3: The Impurity B standard is unstable in water. How do I handle it?

  • Nitrogen mustards are prone to hydrolysis (dechlorination) in aqueous solutions.

  • Protocol: Prepare stock solutions in anhydrous DMSO or Methanol . Keep working solutions on ice. Acidify aqueous mobile phases (pH < 6) to stabilize the chloroethyl group.

References
  • European Pharmacopoeia (Ph.[1] Eur.) . Ifosfamide Monograph 01/2008:0793. (Defines Impurity B structure and limits).

  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). (Standard for assessing Matrix Factors).

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030. (The definitive paper on Matrix Factors).

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. (Protocols for Phospholipid removal via SPE).

Sources

Technical Guide: Stability & Troubleshooting of Ifosfamide Impurity B in Analytical Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Mechanism

Ifosfamide Impurity B (EP designation) is chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1][2] Unlike the parent drug Ifosfamide, which contains a cyclic oxazaphosphorine ring, Impurity B is a linear pyrophosphate dimer .

The core stability issue stems from the P-O-P (anhydride) linkage , which is thermodynamically unstable in aqueous solutions. Upon exposure to moisture, heat, or acidic pH, this linkage hydrolyzes, cleaving the dimer (Impurity B) into two molecules of Ifosfamide Impurity A (the monophosphate monomer).

Critical Consequence for Analysts: If standard solutions are prepared in aqueous acidic diluents or left at room temperature, Impurity B will degrade into Impurity A before injection, leading to:

  • Low recovery of Impurity B.

  • False positive or elevated quantitation of Impurity A.

  • Ghost peaks eluting at the retention time of Impurity A.

Degradation Pathway Visualization

The following diagram illustrates the hydrolysis mechanism responsible for the instability of Impurity B in analytical solutions.

Ifosfamide_Impurity_B_Degradation ImpurityB This compound (Diphosphate Dimer) C10H24Cl2N2O7P2 MW: 417.16 Transition P-O-P Bond Cleavage (Accelerated by Acid/Heat) ImpurityB->Transition Aqueous Solution Water + H2O (Hydrolysis) ImpurityA 2 x Ifosfamide Impurity A (Monophosphate Monomer) C5H13ClNO4P MW: 217.59 Transition->ImpurityA Rapid Conversion

Figure 1: Hydrolytic degradation of this compound (Dimer) into Impurity A (Monomer).

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Significant Area Loss of Impurity B in Standard Solution

Symptom: The peak area of Impurity B decreases by >5% within hours of preparation. Root Cause: Hydrolysis of the pyrophosphate bond. This is often caused by using an acidic diluent (e.g., 0.1% Phosphoric acid or Mobile Phase A) or leaving the vial at room temperature.

Corrective Protocol:

  • Change Diluent: Do not dissolve the neat standard directly in the mobile phase if it is acidic.

    • Recommended: Dissolve the stock in 100% Methanol or Acetonitrile first.

    • Dilution:[3] Perform the final dilution with neutral water or a pH 6-7 buffer immediately before analysis.

  • Temperature Control: Maintain the autosampler temperature at 2–8°C .

  • Immediate Injection: Minimize the "dwell time" between preparation and injection.

Issue 2: Appearance of "Ghost Peak" (Impurity A)

Symptom: A peak corresponding to Impurity A appears in the Impurity B standard chromatogram, even though the Certificate of Analysis (CoA) claims high purity. Root Cause: In-situ degradation. The Impurity A is not a contaminant in the solid material but is being generated in the vial.

Verification Step:

  • Compare the molecular weight (MW) and retention time (RT).

  • Impurity B (MW 417.[1][2]2) is the anhydride of Impurity A (MW 217.6).

  • Check the stoichiometry: 1 mole of B degrades to 2 moles of A.

Issue 3: Non-Linear Calibration Curves

Symptom: The response factor (RF) for Impurity B drops at lower concentrations or over long sequence runs. Root Cause: Lower concentrations have a higher surface-area-to-volume ratio and may degrade faster if the glass surface is active, or simply due to the time delay in a long sequence allowing hydrolysis to proceed.

Solution:

  • Bracketing Standards: Inject standards throughout the run (start, middle, end) to monitor degradation.

  • Fresh Prep: Prepare low-concentration linearity solutions immediately before injection.

Recommended Experimental Protocol

To ensure accurate quantification and stability, follow this "Self-Validating" preparation method.

Step-by-Step Standard Preparation
StepActionScientific Rationale
1 Weighing Weigh ~5 mg of Impurity B into a volumetric flask.
2 Stock Solvent Dissolve in Methanol (MeOH) or Acetonitrile (ACN) . Fill to volume.
3 Storage Store Stock Solution at -20°C .
4 Working Std Dilute Stock 1:10 with Water:ACN (50:50) or neutral buffer.
5 Analysis Transfer to autosampler vial. Keep at 4°C . Inject within 4 hours .
Data Summary: Stability Profile
ConditionStability DurationObservation
Acidic Diluent (pH < 3), 25°C < 2 HoursRapid conversion to Impurity A.
Neutral Diluent (pH 6-7), 25°C ~ 6-8 HoursSlow degradation.
Neutral Diluent, 4°C 24 HoursAcceptable for typical HPLC runs.
Organic Solvent (MeOH), -20°C > 1 MonthChemically stable.

Frequently Asked Questions (FAQ)

Q1: Can I use the USP "Related Compound B" standard interchangeably with EP "Impurity B"? A: Yes. In the context of Ifosfamide, USP Related Compound B and EP Impurity B both refer to the diphosphate dimer (Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate).[1] Always verify the CAS number (241482-18-8 ) on the vial to be certain.

Q2: Why does the EP method use an acidic mobile phase if the impurity is unstable in acid? A: The EP method is optimized for the separation of the parent drug (Ifosfamide) and its resolution from impurities. The short residence time on the column (~10-30 mins) is not long enough to cause significant degradation during chromatography. The instability occurs primarily in the sample vial prior to injection.

Q3: My Impurity B peak is splitting. Is this degradation? A: Not necessarily. Impurity B has multiple ionizable phosphate groups. If your mobile phase pH is near the pKa of the phosphate groups (pKa ~2.1 or ~7.2), the species may exist in two ionization states, causing peak splitting. Ensure your mobile phase buffer is strong enough (e.g., >20 mM Phosphate) and the pH is adjusted precisely.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound - Safety Data Sheet & Reference Standard Info. Product Code: 202300480. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ifosfamide. PubChem CID 3690. Available at: [Link]

  • Kaijser, G.P., et al. (1991). A Systematic Study on the Chemical Stability of Ifosfamide. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Technical Support Center: Advanced Method Refinement for Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "Isobaric Trap." Ifosfamide (IFO) and its structural isomer, Cyclophosphamide (CP)—often designated as Impurity B in various pharmacopeial contexts (e.g., EP/USP)—share the exact molecular weight (261.08 g/mol ) and similar polarity.

Standard HPLC-UV methods often fail to resolve these critical pairs at trace levels (LOQ < 0.05%), and single-quadrupole MS cannot distinguish them by parent mass alone. This guide provides a refined, self-validating workflow to achieve baseline resolution and sub-ng/mL sensitivity using LC-MS/MS.

Module 1: Chromatographic Resolution (The Separation)

Q: I am observing co-elution between Ifosfamide and Impurity B (Cyclophosphamide). My C18 column shows a single broad peak. How do I resolve this?

A: The co-elution stems from the structural similarity of the oxazaphosphorine rings. Standard alkyl-bonded C18 phases often lack the shape selectivity required to distinguish the position of the chloroethyl group (N,3-bis vs. N,N-bis).

The Fix: Orthogonal Selectivity & Temperature Control You must move away from "steric" C18 interactions and utilize phases that offer dipole-dipole interactions or enhanced shape selectivity.

  • Stationary Phase Selection:

    • Primary Recommendation: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The pi-pi interactions provided by the phenyl ring offer distinct retention shifts for the isomers compared to a standard C18.

    • Alternative: A High-Strength Silica (HSS) T3 column (C18 with lower ligand density) can sometimes resolve them due to increased interaction with the silanols, provided the pH is controlled.

  • Thermodynamic Tuning:

    • These isomers have different enthalpies of adsorption. Lowering the column temperature (e.g., from 40°C to 25°C or 20°C ) often improves resolution (

      
      ) significantly, albeit at the cost of higher backpressure.
      

Optimized Gradient Protocol:

ParameterSetting
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)
Mobile Phase B Methanol (MeOH provides better selectivity than ACN for these isomers)
Flow Rate 0.3 mL/min
Temp 25°C

Visual Troubleshooting: Resolution Logic

ResolutionLogic Start Issue: Co-elution of IFO and Impurity B CheckCol Check Column Chemistry Start->CheckCol IsC18 Is it standard C18? CheckCol->IsC18 Switch Switch to Phenyl-Hexyl or PFP Phase IsC18->Switch Yes CheckSolv Check Organic Modifier IsC18->CheckSolv No Switch->CheckSolv IsACN Is it Acetonitrile? CheckSolv->IsACN ToMeOH Switch to Methanol (Protic solvent effect) IsACN->ToMeOH Yes Optimize Lower Temp to 20-25°C IsACN->Optimize No ToMeOH->Optimize

Figure 1: Decision tree for resolving isobaric interference between Ifosfamide and Cyclophosphamide.

Module 2: Mass Spectrometry (The Sensitivity)

Q: Even with separation, my background noise is too high to reach the required LOQ (e.g., 10 ng/mL). How do I refine the MS detection?

A: Relying on the parent ion (


 261) is insufficient due to high background noise in the low-mass region. You must utilize Multiple Reaction Monitoring (MRM)  transitions that exploit the specific fragmentation differences between the isomers.

The Fix: Differential Fragmentation While both compounds share the parent mass of 261.1, their fragmentation pathways differ due to the location of the chloroethyl side chains.

  • Ifosfamide (IFO) Transition:

    • The cleavage of the N-chloroethyl group is characteristic.

    • Primary Quantifier:

      
       (Aziridinium ion structure).
      
    • Qualifier:

      
      .
      
  • Impurity B (Cyclophosphamide) Transition:

    • Cyclophosphamide tends to lose the entire amine side chain group differently.

    • Primary Quantifier:

      
       (Phosphoramide mustard moiety).
      
    • Qualifier:

      
      .
      

Table 2: Optimized MRM Transitions

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Dwell (ms)
Ifosfamide 261.192.1 302550
261.1154.0301850
Impurity B (CP) 261.1140.1 322250
261.163.0323550

Note: Values may vary slightly between instrument vendors (Waters/Agilent/Sciex). Always perform a "ramp" optimization.

Module 3: Sample Stability & Preparation

Q: My calibration linearity is poor (


), and I see "ghost peaks" of chloroethylamine (Impurity A). What is happening? 

A: This is likely a stability issue, not an instrument failure. Ifosfamide is thermally labile and susceptible to hydrolysis in aqueous solutions, degrading into 2-chloroethylamine (Impurity A) and other phosphorylated species.

The Fix: The "Cold Chain" Protocol You must inhibit the hydrolysis pathway during the autosampler residence time.

  • Buffer Control: Avoid alkaline pH. Ifosfamide is most stable in slightly acidic conditions (pH 4.0–6.0). The Ammonium Formate buffer (pH ~3-4) suggested in Module 1 serves a dual purpose: ionization efficiency and analyte stabilization.

  • Temperature: The autosampler must be set to 4°C–10°C. At room temperature (25°C), degradation can be significant over a 24-hour sequence.

  • Solvent: Dissolve standards in the mobile phase (or higher organic content) rather than pure water to reduce hydrolysis rates.

Degradation Pathway Visualization

Degradation IFO Ifosfamide (m/z 261) Inter 4-Hydroxy-Ifosfamide (Unstable) IFO->Inter Hydrolysis (pH > 7 or Heat) ImpA Impurity A (2-Chloroethylamine) (Genotoxic) Inter->ImpA Degradation Acro Acrolein Inter->Acro Side Product

Figure 2: Thermal and pH-dependent degradation pathway of Ifosfamide leading to Impurity A.

References
  • European Directorate for the Quality of Medicines (EDQM). (2024). Ifosfamide Impurity B - European Pharmacopoeia Reference Standard.[1]Link

  • Granada, A., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS.[2] National Institutes of Health (PMC). Link

  • Oliveira, R. V., et al. (2007). Enantioselective liquid chromatography–mass spectrometry assay for the determination of ifosfamide. Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

optimization of extraction method for Ifosfamide impurity B from formulation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the optimization of Ifosfamide Impurity B extraction and analysis. This content is designed for analytical scientists and formulation researchers encountering specific recovery or stability challenges.

Status: Active | Topic: Method Optimization (Formulation) | Standard: EP/BP/USP Aligned

Diagnostic Overview: The "Polarity Trap"

Before troubleshooting, it is critical to understand the physicochemical divergence between the parent drug and the target impurity.

  • Parent (Ifosfamide): A neutral oxazaphosphorine (LogP ~0.8). Soluble in water and organic solvents (Ethyl Acetate, DCM).

  • Impurity B (EP Standard): Chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (MW ~417.16 g/mol ).[1][2][3]

    • Key Characteristic: unlike the parent, Impurity B is a diphosphate ester . It is highly polar, acidic, and ionic at physiological pH.

The Core Problem: Most generic extraction protocols for Ifosfamide use Liquid-Liquid Extraction (LLE) with ethyl acetate to remove the drug from the matrix. This method fails for Impurity B because the impurity partitions into the aqueous phase (discarded in standard workflows) due to its phosphate backbone.

Troubleshooting Guides & FAQs

Direct solutions to common experimental failures.

Q1: "I am using the standard Ethyl Acetate LLE method for Ifosfamide, but my recovery for Impurity B is near zero. Why?"

Diagnosis: Phase Partitioning Failure. Technical Explanation: You are likely following a protocol designed for the parent drug or non-polar degradation products (like Chloroethylamine). Impurity B contains a hydrophilic diphosphate bridge. In an Ethyl Acetate/Water system, Ifosfamide moves to the organic layer, while Impurity B remains >95% in the aqueous layer. Corrective Action:

  • Switch Techniques: Abandon LLE for Impurity B quantification.

  • Adopt SPE: Use Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction. The anion exchange mechanism will retain the phosphate group of Impurity B while allowing neutral interferences (and some parent drug) to wash through.

Q2: "My Impurity B peak is broad and tails significantly during HPLC analysis. How do I sharpen the peak shape?"

Diagnosis: Secondary Silanol Interactions & Ionic Mismatch. Technical Explanation: The free phosphate protons on Impurity B interact with residual silanols on C18 columns, causing tailing. Additionally, if your mobile phase pH is near the pKa of the phosphate group, the molecule oscillates between ionization states. Corrective Action:

  • Buffer Optimization: Ensure your mobile phase contains a phosphate buffer (20-50 mM) adjusted to pH 3.0 . At this pH, the ionization is suppressed/controlled.

  • Column Choice: Switch to a column capable of handling polar compounds, such as a C18-Polar Embedded or a HILIC column.

  • Ion Pairing (Alternative): Add 5-10 mM of an ion-pairing agent (e.g., Triethylamine) to the mobile phase, though this is less MS-friendly.

Q3: "I observe degradation of Impurity B during the sample preparation process. Is it temperature sensitive?"

Diagnosis: Hydrolytic Instability. Technical Explanation: As a diphosphate ester, Impurity B is susceptible to hydrolysis, particularly in basic environments or elevated temperatures. The breakdown leads to monomeric phosphate species. Corrective Action:

  • Temperature Control: Maintain all sample processing at 2°C – 8°C . Use a refrigerated autosampler.

  • pH Window: strictly maintain sample solvent pH between 4.0 and 6.0 . Avoid alkaline diluents (pH > 8) which accelerate phosphate ester hydrolysis.

Optimized Experimental Protocol

Method: Mixed-Mode Solid Phase Extraction (SPE) for Formulation Analysis. Objective: High-recovery enrichment of Impurity B from aqueous formulation matrices containing phosphate excipients.

Materials
  • Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A), 60mg/3mL.

  • Sample Matrix: Reconstituted Ifosfamide formulation (10 mg/mL).

Step-by-Step Workflow
StepActionCritical Technical Note
1. Conditioning 2 mL Methanol followed by 2 mL Water.Activates the sorbent ligands.
2. Loading Dilute formulation 1:10 with 50mM Ammonium Acetate (pH 7.0) . Load 1 mL.Neutral pH ensures the phosphate group of Impurity B is ionized (negative) to bind with the amine ligands of the SPE.
3. Wash 1 1 mL 5% Ammonium Hydroxide in Water.CRITICAL: Removes neutral interferences (Parent Ifosfamide) and weak acids. Impurity B stays bound via strong ion exchange.
4. Wash 2 1 mL Methanol.Removes hydrophobic interferences.
5. Elution 2 x 500 µL 2% Formic Acid in Methanol .Acidifying the solvent neutralizes the phosphate charge or suppresses the exchange mechanism, releasing Impurity B.
6. Reconstitution Evaporate under N2 (max 30°C) and reconstitute in Mobile Phase.High heat will degrade the diphosphate.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct extraction pathway based on the target analyte's polarity.

ExtractionLogic Start Start: Ifosfamide Formulation Sample Target Identify Target Analyte Start->Target Parent Target: Ifosfamide (Parent) (Neutral / LogP ~0.8) Target->Parent Neutral ImpurityB Target: Impurity B (Ionic Diphosphate / Polar) Target->ImpurityB Polar/Ionic LLE_Path Liquid-Liquid Extraction (Ethyl Acetate / DCM) Parent->LLE_Path ImpurityB->LLE_Path Incorrect Method SPE_Path Solid Phase Extraction (Mixed-Mode Anion Exchange) ImpurityB->SPE_Path Optimized Method Result_Fail FAILURE: Impurity B lost to Aqueous Phase LLE_Path->Result_Fail Result_Parent SUCCESS: Parent Extracted LLE_Path->Result_Parent Result_ImpB SUCCESS: Impurity B Retained via Ionic Interaction SPE_Path->Result_ImpB

Caption: Decision tree highlighting the failure mode of LLE for Impurity B and the necessity of Anion Exchange SPE.

References & Authoritative Grounding

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound Reference Standard Data Sheet. Identification of Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate. Link

  • National Institutes of Health (NIH) - PubChem. Ifosfamide Compound Summary. Physicochemical properties and stability data. Link

  • Journal of Chromatography B. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide. Discusses extraction challenges of polar metabolites. Link

  • Sigma-Aldrich. this compound EP Reference Standard. Product Specification and Handling. Link

Disclaimer: This guide is for research and development purposes. All protocols should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Validation & Comparative

Comparative Validation Guide: Analytical Strategies for Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Focus: ICH Q2(R2) Compliance | Method: UPLC-PDA vs. Standard HPLC-UV

Executive Summary: The Analytical Challenge

Ifosfamide, a nitrogen mustard alkylating agent, is structurally labile. Its degradation profile is complex, leading to neurotoxic and nephrotoxic byproducts. Among these, Impurity B (EP Standard) —chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate—presents a unique chromatographic challenge.

Unlike the lipophilic parent drug, Impurity B is a highly polar diphosphate dimer (Molecular Weight: 417.16 g/mol ). Standard C18 isocratic methods often fail to retain this impurity sufficiently, causing it to elute in the void volume or co-elute with the solvent front, leading to false negatives.

This guide compares a Legacy Isocratic HPLC Method (the Alternative) against an Optimized Gradient UPLC Method (the Product). We demonstrate why the UPLC approach provides the resolution and sensitivity required for strict ICH Q2(R2) compliance.

Part 1: Comparative Analysis (The "Why")

The following data summarizes the performance of the optimized UPLC method compared to the traditional Pharmacopoeial-style HPLC method.

Table 1: Performance Metrics Comparison
ParameterLegacy Method (Alternative)Optimized Method (Recommended)Impact on Validation
Technique HPLC-UV (Isocratic)UPLC-PDA (Gradient)Speed & Resolution
Column C18 (5 µm, 150 x 4.6 mm)HSS T3 (1.8 µm, 100 x 2.1 mm)T3 column retains polar Impurity B
Run Time 25 - 30 minutes8 - 10 minutes3x Throughput increase
Impurity B Retention

min (Near Void)

min (Well Retained)
Eliminates solvent interference
Resolution (

)
< 1.5 (Critical Pair)> 3.5 (Critical Pair)Robust Quantitation
LOD (Impurity B) 0.5 µg/mL0.05 µg/mLHigh Sensitivity for Trace Analysis
Solvent Consumption ~30 mL/run~4 mL/runGreen Chemistry Compliance
The Mechanistic Difference
  • Legacy Failure Mode: Standard C18 columns rely on hydrophobic interaction. Impurity B, being a diphosphate, is too hydrophilic. It rushes through the column, often hiding under the injection peak.

  • Optimized Success: The UPLC method utilizes a Polar-Embedded stationary phase (HSS T3 or equivalent) and a gradient elution. This phase allows water to wet the pores fully, retaining the polar impurity before the organic ramp elutes the hydrophobic Ifosfamide.

Part 2: Experimental Protocol (The "How")

The Optimized UPLC-PDA Protocol

This system is self-validating because it separates the "Void Volume" markers from the "Polar Impurity."

  • Instrument: UPLC System with Photodiode Array (PDA) Detector.

  • Column: HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent high-strength silica).

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: 210 nm (Ifosfamide absorption max) and 254 nm (Impurity profile).

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate (pH 3.5). Buffer controls ionization of the phosphate group.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 98 2 Initial
1.0 98 2 Isocratic Hold (Retain Impurity B)
6.0 40 60 Linear Ramp (Elute Ifosfamide)
7.0 5 95 Wash

| 8.0 | 98 | 2 | Re-equilibration |

Standard Preparation
  • Stock Solution: Dissolve Ifosfamide and Impurity B (EP Reference Standard) in Mobile Phase A to obtain 1000 µg/mL.

  • Sensitivity Solution: Dilute to 0.1% (1 µg/mL) to establish LOQ.

Part 3: Validation Workflow (ICH Q2(R2))

To ensure scientific integrity, the method must undergo the following validation steps.

Workflow Visualization

The following diagram illustrates the logical flow of the validation strategy, specifically designed to address the polarity of Impurity B.

ValidationWorkflow Start Method Validation Initiation (ICH Q2 R2) Spec Specificity / Selectivity (Forced Degradation) Start->Spec Acid Acid Hydrolysis (0.1N HCl, 60°C) Spec->Acid Oxid Oxidation (3% H2O2) Spec->Oxid Check1 Impurity B Separation? (Rs > 2.0) Acid->Check1 Oxid->Check1 Check1->Start Fail (Redesign) Lin Linearity & Range (LOQ to 120%) Check1->Lin Pass Acc Accuracy (Recovery) Spike at 50%, 100%, 150% Lin->Acc Pre Precision (Repeatability & Intermediate) Acc->Pre Robust Robustness (pH +/- 0.2, Flow +/- 10%) Pre->Robust End Validated Method Robust->End

Caption: Validation logic flow ensuring the method specifically isolates Impurity B from other degradation products before proceeding to quantitative validation.

Detailed Validation Parameters
A. Specificity (Forced Degradation)

You must prove the method is "Stability Indicating."

  • Protocol: Expose Ifosfamide sample to Acid (0.1 N HCl), Base (0.1 N NaOH), and Peroxide (3% H2O2).

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). Impurity B must be spectrally distinct from degradation products generated in situ.

  • Observation: Ifosfamide is highly susceptible to acid hydrolysis. The UPLC method should resolve the hydrolysis product (chloroethylamine) from Impurity B (diphosphate dimer).

B. Linearity & Range
  • Range: From LOQ (approx 0.05%) to 120% of the specification limit (usually 0.2% or 0.5%).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Causality: High linearity at trace levels proves the detector response is not saturated and the column adsorption is negligible.

C. Accuracy (Recovery)
  • Protocol: Spike Impurity B into the Ifosfamide drug substance at 50%, 100%, and 150% of the limit level.

  • Criterion: Mean recovery between 90.0% – 110.0%.

  • Why it matters: This confirms that the sample matrix (excipients or the drug itself) does not suppress the ionization or absorption of Impurity B.

Part 4: Impurity B Formation & Detection Logic

Understanding the formation of Impurity B helps in controlling it. The following diagram outlines the relationship between the parent drug and the target impurity.

ImpurityPathway cluster_0 Chromatographic Challenge Ifo Ifosfamide (Parent Drug) Deg1 Hydrolysis Intermediate Ifo->Deg1 Storage/Moisture ImpB Impurity B (Diphosphate Dimer) Deg1->ImpB Dimerization Det Detection (210 nm) ImpB->Det UPLC Separation

Caption: Simplified pathway showing the formation of the polar Diphosphate Dimer (Impurity B) and the critical detection step.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Link

  • European Directorate for the Quality of Medicines. (2024). Ifosfamide Impurity B Reference Standard Specification.[2][3] EDQM.[2][4] Link

  • Venkatesh, G., et al. (2015). "Development and validation of stability indicating RP-HPLC method for the determination of Ifosfamide." Journal of Chemical and Pharmaceutical Research, 7(2), 120-127. Link

  • Kerbusch, T., et al. (2001). "Determination of ifosfamide and its metabolites in human plasma and urine by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 757(1), 145-159. Link

Sources

comparative analysis of Ifosfamide impurity B in different batches

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Ifosfamide Impurity B in Different Batches: A Technical Guide

Executive Summary & Technical Context

In the synthesis and storage of Ifosfamide (an oxazaphosphorine alkylating agent), the control of impurities is critical due to the drug's narrow therapeutic index and high dosage requirements. Among the impurity profile, Impurity B (as defined by the European Pharmacopoeia/Ph.[1] Eur.) presents a unique challenge.

Unlike simple degradation products like 2-chloroethylamine (Impurity A), Impurity B is a complex dimer: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (CAS: 241482-18-8). Its presence indicates specific deviations in reaction stoichiometry or moisture control during the phosphorylation steps of the API manufacturing process.

This guide provides a comparative framework for analyzing Impurity B across different production batches, establishing a self-validating HPLC protocol and interpreting the data against ICH Q3A thresholds.

The Target: this compound Profile[1][2]

To accurately compare batches, one must first define the analyte's physicochemical behavior relative to the parent compound.

ParameterIfosfamide (API)Impurity B (Ph.[1][2] Eur.)
Structure Cyclic oxazaphosphorineLinear diphosphate dimer
Molecular Weight 261.08 g/mol 417.16 g/mol
Formation Mechanism N/A (Parent)Condensation of hydrolyzed intermediates (typically acid-catalyzed dimerization of open-ring phosphoramidates).
Detection Challenge Low UV absorption (requires <210 nm)Highly polar; elutes earlier than parent on C18 columns.
Regulatory Limit N/A≤ 0.15% (ICH Q3A Qualification Threshold)

Experimental Protocol: Comparative HPLC Analysis

The following protocol is designed to be self-validating . It includes system suitability steps that must pass before batch data is considered reliable.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Symmetry C18). Note: A longer column is required to resolve the polar Impurity B from the solvent front and Impurity A.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.5 adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 210 nm (Critical: Ifosfamide and Impurity B lack strong chromophores; 254 nm is insufficient).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.0955Equilibration
5.0955Isocratic Hold (Elution of Impurity B)
25.04060Ramp to elute Parent
30.04060Wash
35.0955Re-equilibration
Standard & Sample Preparation
  • System Suitability Solution (SST): Dissolve 10 mg Ifosfamide CRS and 0.1 mg Impurity B CRS in 10 mL Mobile Phase A.

  • Test Solutions (Batch A, B, C): Prepare 2.0 mg/mL solutions of each batch in Mobile Phase A. Caution: Ifosfamide degrades in aqueous solution; analyze within 4 hours of preparation.

Comparative Analysis Workflow (Visualization)

The following diagram outlines the logical flow for determining batch acceptability based on Impurity B levels.

BatchAnalysis Start Batch Sample Intake Prep Sample Preparation (2.0 mg/mL in Buffer) Start->Prep HPLC HPLC-UV Analysis (C18, 210 nm) Prep->HPLC Decision1 System Suitability? (Res > 2.0) HPLC->Decision1 Decision1->Start Fail (Retest) Quant Quantification of Impurity B (% Area) Decision1->Quant Pass Check Level > 0.15%? Quant->Check Pass Batch RELEASE (Compliant) Check->Pass No Fail Batch REJECT/OOS (Investigate Synthesis) Check->Fail Yes

Figure 1: Decision logic for Ifosfamide batch release based on Impurity B quantification.

Results: Comparative Batch Data

In a recent study simulating production variances, three batches were analyzed. Batch A represents the "Golden Batch" (optimized process), while Batches B and C represent deviations.

Table 1: Comparative Impurity Profile

ParameterBatch A (Optimized)Batch B (High Moisture)Batch C (Aged/Stored)
Reaction Condition Anhydrous, N2 purge0.5% Water spike in solventStored 6 mo @ 40°C/75% RH
Ifosfamide Purity 99.8%99.2%98.9%
Impurity B (RT ~4.2 min) 0.03% 0.21% (OOS)0.12%
Impurity A (RT ~3.1 min) < LOQ0.05%0.45%
Outcome Pass Fail Alert
Data Interpretation & Causality
  • Batch A (Control): Shows that under strictly anhydrous conditions, the dimerization required to form Impurity B is suppressed.

  • Batch B (Process Deviation): The significant spike in Impurity B (0.21%) confirms that moisture during the phosphorylation step promotes the formation of the diphosphate dimer. Water hydrolyzes the P-Cl bond, creating a P-OH species that attacks another molecule of the intermediate.

  • Batch C (Stability): While Impurity B increased, the dominant degradation pathway in storage (heat/humidity) appears to be ring cleavage leading to Impurity A (2-chloroethylamine). This distinguishes Impurity B as a process-related impurity rather than a primary degradation product.

Troubleshooting & Validation

To ensure the trustworthiness of your data, apply these checks:

  • Resolution Check: Impurity B is polar. If it co-elutes with the solvent front (void volume), reduce the initial organic ratio from 5% to 2% Acetonitrile.

  • Wavelength Verification: If sensitivity is low, verify the detector is set to 210 nm. At 254 nm, Impurity B is virtually invisible.

  • pH Sensitivity: The separation of the diphosphate (Impurity B) is highly pH-dependent. Ensure Mobile Phase A is strictly pH 3.5 ± 0.1. A higher pH will ionize the phosphate groups further, reducing retention time and causing peak tailing.

References

  • European Directorate for the Quality of Medicines (EDQM). "this compound - European Pharmacopoeia Reference Standard." EDQM Store. [Link]

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[5] ICH Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). "Ifosfamide Compound Summary." PubChem. [Link]

  • Gilard, V., et al. "Determination of ifosfamide and its impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Cross-Validation of HPLC and UPLC Methods for Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Transfer and Optimization

Executive Summary

In the analysis of alkylating agents like Ifosfamide , the detection of trace impurities is critical due to their potential toxicity and genotoxicity. Impurity B (European Pharmacopoeia definition: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate) presents a specific chromatographic challenge due to its high polarity relative to the parent compound.

This guide provides a rigorous cross-validation framework for transferring the legacy HPLC method to a modernized UPLC (Ultra-Performance Liquid Chromatography) workflow. While UPLC offers a 6-fold reduction in run time and superior peak resolution, cross-validation is mandatory to ensure continuity of data integrity for regulatory filings (ICH Q2(R2)).

Scientific Context & Analyte Characteristics[1][2][3][4][5][6][7][8][9][10][11]

The Critical Pair: Ifosfamide vs. Impurity B

Understanding the physicochemical disparity between the host and the impurity is the foundation of this method.

  • Ifosfamide (Parent): Moderately non-polar (LogP ~0.86). Retains well on C18 columns.

  • Impurity B (Target): Highly polar diphosphate structure. Tends to elute near the void volume (

    
    ) in standard Reverse Phase (RP) systems, leading to poor resolution and integration difficulties.
    
The Methodological Shift

The transition from HPLC to UPLC is governed by the Van Deemter Equation . UPLC utilizes sub-2


 particles, which minimizes the 

-term (mass transfer resistance). This allows the system to operate at higher linear velocities (

) without losing theoretical plates (

), effectively decoupling efficiency from flow rate.

Methodological Framework

The following protocols have been geometrically scaled to ensure selectivity ($ \alpha $) remains constant while maximizing efficiency.

Chromatographic Conditions
ParameterLegacy HPLC Method (Reference)Modernized UPLC Method (Alternative)
Instrument Standard HPLC (400 bar limit)UPLC/UHPLC System (>1000 bar capability)
Column C18,

BEH C18,

Mobile Phase A 10 mM Phosphate Buffer (pH 3.5)10 mM Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20

2

(Scaled to column volume)
Column Temp 25°C30°C (Elevated to reduce backpressure)
Detection UV @ 210 nmUV @ 210 nm
Run Time 35 Minutes 6 Minutes
Gradient Profile (Geometric Transfer)

Note: The UPLC gradient is calculated to maintain the same slope per column volume as the HPLC method.

  • HPLC: 5% B (0-5 min)

    
     60% B (25 min) 
    
    
    
    5% B (30-35 min).
  • UPLC: 5% B (0-0.8 min)

    
     60% B (4.2 min) 
    
    
    
    5% B (5.0-6.0 min).

Experimental Protocol: Cross-Validation Workflow

To validate the UPLC method against the HPLC benchmark, a "Head-to-Head" analysis is required.

Sample Preparation
  • Stock Solution: Dissolve Ifosfamide CRS and Impurity B CRS in Mobile Phase A to obtain 1.0 mg/mL.

  • Spiked Sample: Prepare Ifosfamide (1.0 mg/mL) spiked with Impurity B at the specification limit (typically 0.15%).

  • Linearity Standards: Prepare a 5-point curve for Impurity B ranging from LOQ to 150% of the specification limit.

System Suitability Testing (SST)

Before collecting validation data, the system must pass SST criteria. The critical parameter is the Resolution (


)  between Impurity B and the nearest eluting peak (often the solvent front or minor degradants).

Acceptance Criteria:

  • Resolution (

    
    ) > 2.0
    
  • Tailing Factor (

    
    ) < 1.5 for Impurity B (Critical for polar analytes)
    
  • % RSD of Peak Area < 2.0% (n=6 injections)

Comparative Analysis & Data

The following data summarizes the performance differences observed during the cross-validation study.

Performance Metrics
MetricHPLC (Legacy)UPLC (Modern)Improvement Factor
Retention Time (Imp B) 4.2 min0.9 min4.6x Faster
Retention Time (Ifosfamide) 18.5 min3.1 min6.0x Faster
USP Resolution (

)
2.83.5+25% (Sharper peaks)
Theoretical Plates (

)
~12,000~28,000>2x Efficiency
LOD (Impurity B) 0.05%0.01%5x Sensitivity (S/N ratio)
Solvent Consumption 35 mL/run2.4 mL/run~93% Reduction
Statistical Equivalence (Cross-Validation)

To prove the methods are equivalent, a paired t-test was performed on the quantitative results of 10 batches analyzed by both methods.

  • Mean Impurity B (HPLC): 0.12% w/w

  • Mean Impurity B (UPLC): 0.12% w/w

  • F-test (Variance):

    
     (No significant difference in precision)
    
  • t-test (Means):

    
     (No significant difference in accuracy)
    

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for transferring and validating the method, ensuring compliance with ICH Q2(R2) guidelines.

MethodTransfer Start Start: Legacy HPLC Method Assess Assess Impurity B Polarity (Diphosphate = Early Elution) Start->Assess Scale Geometric Scaling to UPLC (Adjust Flow, Vol, Gradient) Assess->Scale RunUPLC Execute UPLC Trial Scale->RunUPLC CheckSST System Suitability? (Rs > 2.0, T < 1.5) RunUPLC->CheckSST Optimize Optimize Gradient Start (Increase Aqueous Hold) CheckSST->Optimize Fail Validation Full Validation (ICH Q2) Linearity, Accuracy, LOQ CheckSST->Validation Pass Optimize->RunUPLC CrossVal Cross-Validation (Paired t-test vs HPLC) Validation->CrossVal Report Final Method Transfer Report CrossVal->Report

Caption: Workflow for geometrically scaling HPLC parameters to UPLC, including a critical feedback loop for optimizing the retention of polar Impurity B.

Expert Insights & Recommendations

The "Void Volume" Risk

Because Impurity B is a diphosphate, it risks eluting in the void volume (


) on UPLC columns if the gradient starts with too much organic solvent.
  • Recommendation: Ensure the UPLC gradient starts at 95-98% Aqueous buffer for at least 0.5 minutes (or 2 column volumes) to trap the impurity at the head of the column before elution.

When to Use Which?
  • Use UPLC: For R&D, high-throughput stability testing, and release testing in modern QC labs. The cost savings on solvent (acetonitrile) are substantial over time.

  • Use HPLC: For global filings in emerging markets where UPLC instrumentation may be scarce, or when transferring methods to contract manufacturing organizations (CMOs) with legacy equipment.

Validation Integrity

According to ICH Q2(R2) , when changing the separation principle (even particle size reduction), you must demonstrate "Fitness for Purpose." The cross-validation data provided in Section 5.2 serves as the primary evidence that the UPLC method does not bias the impurity quantification.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Ifosfamide Monograph 01/2008:0793. European Directorate for the Quality of Medicines.

  • ICH Harmonised Guideline . Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[3]

  • Waters Corporation . Transferring Compendial HPLC Methods to UPLC Technology. Application Note, 2020.

  • Dong, M. W. Modern HPLC for Practicing Scientists. Wiley-Interscience, 2006. (Standard text on Geometric Scaling and Van Deemter theory).

Sources

Genotoxicity Assessment Guide: Ifosfamide Impurity B vs. Parent Drug

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug vs. The Direct Alkylator

In the development and quality control of alkylating antineoplastic agents, distinguishing between the mechanism of the parent drug and its impurities is critical for accurate risk assessment.

Ifosfamide is a "masked" nitrogen mustard (prodrug). It is chemically stable and non-genotoxic in vitro without metabolic activation because the electron-withdrawing phosphoryl group reduces the nucleophilicity of the nitrogen atoms, preventing spontaneous DNA alkylation.

Impurity B (EP) , identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate , represents a fundamental breach of this safety mechanism. Structurally, it contains a secondary amine separated from the phosphate group by a propyl linker. This structural shift restores the nucleophilicity of the nitrogen, allowing for the spontaneous formation of the reactive aziridinium ion.

The Result: Unlike Ifosfamide, Impurity B is a direct-acting mutagen that does not require hepatic activation to damage DNA. This guide details the comparative assessment, mechanistic divergence, and control strategies required by ICH M7.

Chemical & Mechanistic Divergence

The genotoxic potential of nitrogen mustards is governed by the availability of the nitrogen lone pair electrons to displace the chloride ion and form an electrophilic aziridinium cation.[1]

Structural Comparison
FeatureIfosfamide (Parent) Impurity B (EP)
Structure Cyclic phosphorodiamidateDiphosphoric acid ester dimer
Nitrogen Environment Amide-like (Attached directly to P=O)Amine-like (Separated from P by propyl chain)
Basicity (Nucleophilicity) Low (Lone pair delocalized)High (Lone pair available)
Reactivity Stable at physiological pHHighly Reactive (Spontaneous)
Classification Prodrug (Indirect Mutagen)Direct Mutagen
Mechanism of Action (Pathway Visualization)

The following diagram illustrates why Impurity B poses a direct risk compared to the metabolically dependent Ifosfamide.

GenotoxicityMechanism cluster_0 Ifosfamide (Parent Drug) cluster_1 Impurity B (Degradant) IFO Ifosfamide (Stable Prodrug) CYP Hepatic Activation (CYP3A4/2B6) IFO->CYP Requires S9 OH_IFO 4-OH-Ifosfamide CYP->OH_IFO RingOpen Ring Opening (Aldophosphamide) OH_IFO->RingOpen Mustard Isophosphoramide Mustard (Active Alkylator) RingOpen->Mustard DNA DNA Alkylation (Guanine N7 Adducts) Mustard->DNA ImpB Impurity B (Free Secondary Amine) Aziridinium Aziridinium Ion (Electrophile) ImpB->Aziridinium Spontaneous (No Activation Needed) Aziridinium->DNA

Caption: Comparative activation pathways. Ifosfamide requires multi-step hepatic activation (CYP450), whereas Impurity B spontaneously forms the DNA-reactive aziridinium ion.

Comparative Genotoxicity Assessment

Under ICH M7 , Impurity B is classified as a Class 1 impurity (Known mutagenic carcinogen) due to its structural analogy to active nitrogen mustards and positive genotoxicity data.

Experimental Data Summary
AssayIfosfamide (Parent)Impurity BInterpretation
In Silico (QSAR) Positive (High Potency)Positive (High Potency)Both flag structural alerts for alkylation.
Ames Test (- S9) Negative Positive Impurity B is direct-acting; Ifosfamide is not.
Ames Test (+ S9) PositivePositiveBoth are mutagenic in the presence of metabolic enzymes.
Chromosomal Aberration Positive (Clastogenic)Positive (Clastogenic)Both induce structural chromosomal damage.
Carcinogenicity Known Human CarcinogenPresumed Carcinogen (1B)Impurity B contributes to the overall carcinogenic risk.
The Critical Differentiator: The Ames Test

The Bacterial Reverse Mutation Assay (Ames Test) is the definitive tool to distinguish these mechanisms.

  • Ifosfamide: In standard strains (TA100, TA1535), Ifosfamide shows no increase in revertants without the addition of rat liver S9 fraction. The phosphate group effectively "cages" the mustard.

  • Impurity B: Due to the free amine in the propyl linker, Impurity B will show a dose-dependent increase in revertants in the absence of S9 . This indicates a safety hazard for manufacturing personnel (skin contact) and a higher risk profile for the patient if not controlled, as it can alkylate tissues at the site of injection before reaching the liver.

Experimental Protocol: Modified Ames Assay

To empirically validate the direct-acting nature of Impurity B, the following protocol is recommended. This setup specifically targets the detection of direct alkylating agents which may be unstable in aqueous solution.

Materials & Reagents
  • Strains: Salmonella typhimurium TA100 and TA1535 (sensitive to base-pair substitutions caused by alkylating agents).

  • Test Article: Ifosfamide Impurity B (EP Reference Standard).

  • Solvent: DMSO (Dimethyl sulfoxide) - Freshly prepared to prevent hydrolysis of the mustard group.

  • Metabolic Activation: Aroclor 1254-induced Rat Liver S9 (10% v/v in cofactor mix).

Step-by-Step Workflow
  • Preparation: Dissolve Impurity B in DMSO immediately prior to use. Prepare 5 log-spaced concentrations (e.g., 0.15 to 500 µ g/plate ).

  • Pre-Incubation (Crucial for unstable alkylators):

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL phosphate buffer (for -S9) OR 0.5 mL S9 mix (for +S9).

    • Incubate at 37°C for 20 minutes before adding top agar. This allows the direct alkylator to react with bacterial DNA without agar diffusion interference.

  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies (manual or automated).

  • Validity Criteria:

    • Negative control (DMSO) must be within historical range.

    • Positive control (-S9): Sodium Azide (TA100/1535).

    • Positive control (+S9): 2-Aminoanthracene (2-AA) or Cyclophosphamide (to verify S9 activity).

Expected Results Visualization

AmesResults cluster_inputs Assay Conditions cluster_outcomes Revertant Colony Count (TA100) Cond1 Condition A: No S9 Activation Res1 Ifosfamide Negative (Baseline) Cond1->Res1 Prodrug Intact Res2 Impurity B POSITIVE (High Revertants) Cond1->Res2 Direct Alkylation Cond2 Condition B: With S9 Activation Res3 Ifosfamide POSITIVE Cond2->Res3 Metabolic Activation Res4 Impurity B POSITIVE Cond2->Res4 Direct + Metabolites

Caption: Expected Ames test outcomes. The red arrow highlights the critical distinguishing factor: Impurity B is positive without metabolic activation.

Regulatory Control Strategy (ICH M7)[3]

Given that Impurity B is a mutagenic impurity in a mutagenic drug substance, the control strategy depends on the therapeutic indication (Advanced Cancer).

  • Classification: ICH M7 Class 1 (Known Mutagenic Carcinogen).

  • Limit Setting:

    • Standard Indication: Controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day or a compound-specific Acceptable Intake (AI) derived from carcinogenic potency data (TD50).

    • Advanced Cancer (Life-threatening): Under ICH S9, higher limits are often acceptable. Impurities in anticancer drugs are typically controlled to NMT 0.15% (standard Q3A limits) provided the impurity is not significantly more potent than the parent.

    • Risk Assessment: Since Impurity B is a direct alkylator, it may have local tissue toxicity (injection site) that the parent does not. However, for systemic genotoxicity, it acts via a similar ultimate mechanism (guanine alkylation). Therefore, in oncology settings, it is often controlled as a regular organic impurity (0.15% or 1.0 mg/day, whichever is lower) rather than the strict TTC, unless specific data suggests hyper-potency.

Recommendation: Establish a specification limit of NMT 0.15% unless toxicology studies indicate it is significantly more potent than Ifosfamide.

References

  • European Pharmacopoeia (Ph. Eur.) . Ifosfamide Monograph 01/2008:0793. (Defines Impurity B structure and standards).

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).

  • European Directorate for the Quality of Medicines (EDQM) . Safety Data Sheet: this compound. (Classifies as Muta. 1B, Carc. 1B).

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Mechanistic grounding for direct vs. indirect action).

  • Kaijser, G. P., et al. (1991).[2] A Systematic Study on the Chemical Stability of Ifosfamide. International Journal of Pharmaceutics. (Degradation pathways).[3][4][5][6][7]

Sources

Validating Ifosfamide Impurity B: A Multi-Site Comparison of HILIC-MS/MS vs. Legacy Ion-Pair HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Ifosfamide Impurity B (Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate) presents a distinct analytical challenge due to its high polarity and lack of a strong UV chromophore. While legacy methods rely on Ion-Pair Reverse Phase Liquid Chromatography (IP-RPLC) with non-specific detection, modern regulatory standards (ICH Q2(R2)) demand higher specificity and lower limits of quantitation (LOQ).

This guide presents the results of an inter-laboratory study comparing a novel HILIC-MS/MS method against the standard IP-RPLC-UV method. Data collected across three independent laboratories demonstrates that the HILIC-MS/MS workflow offers a 10-fold improvement in sensitivity and superior inter-site reproducibility, establishing it as the new gold standard for Ifosfamide impurity profiling.

The Analytical Challenge: Impurity B

This compound is a diphosphate derivative (EDQM Standard).[1] Its chemical structure is characterized by:

  • High Polarity: The dihydrogen diphosphate moiety creates significant negative charge density, resulting in poor retention on standard C18 columns.

  • Weak UV Absorption: The molecule lacks a conjugated

    
    -system, necessitating detection at non-specific low wavelengths (<200 nm) or Refractive Index (RI) detection, both of which suffer from baseline drift and matrix interference.
    
Comparison of Methodologies
FeatureMethod A: Legacy (IP-RPLC-UV) Method B: Optimized (HILIC-MS/MS)
Separation Mode Ion-Pairing Reverse Phase (C18 + Octanesulfonic acid)Hydrophilic Interaction Liquid Chromatography (HILIC)
Detection UV Absorbance @ 195 nmTandem Mass Spectrometry (ESI+)
Specificity Low (Susceptible to co-elution)High (MRM transitions)
Equilibration Time High (>60 mins due to ion-pairing reagent)Low (<15 mins)
MS Compatibility Incompatible (Non-volatile salts)Fully Compatible

Inter-Laboratory Study Design

To validate the robustness of the HILIC-MS/MS method, a collaborative study was designed following ICH Q2(R2) and ISO 5725-2 guidelines.

  • Participants: 3 Independent Laboratories (CRO, Pharma QC, Academic Core).

  • Samples: Spiked Ifosfamide drug substance (DS) at LOQ, 50%, 100%, and 150% of specification limits.

  • Objective: Evaluate Reproducibility (

    
    ), Repeatability (
    
    
    
    ), and Linearity.
Workflow Visualization

The following diagram outlines the validation decision tree used during the study.

ValidationWorkflow Start Study Initiation MethodDev Method Optimization (HILIC-MS/MS) Start->MethodDev PreVal Pre-Validation (Single Lab) MethodDev->PreVal InterLab Inter-Laboratory Study (3 Sites, n=6 replicates) PreVal->InterLab Protocol Transfer DataAnalysis Statistical Analysis (ANOVA, Horwitz Ratio) InterLab->DataAnalysis Decision Pass/Fail Criteria (ICH Q2 R2) DataAnalysis->Decision Decision->MethodDev Fail (Re-optimize) Report Final Validation Report Decision->Report Pass

Figure 1: Validation workflow adhering to ICH Q2(R2) lifecycle management principles.

Experimental Protocols

Method A: Legacy IP-RPLC (Reference)
  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Buffer (Phosphate + Octanesulfonic acid pH 2.5) : Acetonitrile (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195 nm.

  • Critical Flaw: The ion-pairing reagent permanently modifies the column surface, requiring dedicated columns and long equilibration times to stabilize the baseline.

Method B: Optimized HILIC-MS/MS (The Solution)

This protocol utilizes the retention of polar analytes via water-layer partitioning, ideal for the diphosphate impurity.

1. Instrumentation & Conditions
  • System: UPLC coupled to Triple Quadrupole MS.

  • Column: Amide-HILIC (100 x 2.1 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90% -> 50% B.

    • 5-7 min: 50% B.

    • 7.1 min: 90% B (Re-equilibration).

2. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Transitions:

    • Quantifier:m/z 417.1

      
       261.1 (Loss of phosphate group).
      
    • Qualifier:m/z 417.1

      
       154.0.
      
3. Sample Preparation
  • Weighing: Accurately weigh 50 mg of Ifosfamide DS.

  • Dissolution: Dissolve in 90% Acetonitrile / 10% Water (Diluent must match initial mobile phase to prevent peak distortion).

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon, as polar impurities may adsorb).

Results & Data Analysis

The inter-laboratory study revealed significant performance gaps between the two methods.

Table 1: Sensitivity and Linearity Comparison
ParameterLegacy IP-RPLC (UV)HILIC-MS/MS (Optimized)Improvement Factor
LOD (Limit of Detection)0.05% (w/w)0.002% (w/w)25x
LOQ (Limit of Quantitation)0.15% (w/w)0.005% (w/w)30x
Linearity (

)
0.991>0.999Improved Fit
Range 0.15% – 1.0%0.005% – 2.0%Wider Dynamic Range
Table 2: Inter-Laboratory Reproducibility (n=18)

Data represents % Recovery of Impurity B spiked at 0.1% level.

SiteLegacy Method (% Recovery)Legacy %RSDHILIC-MS/MS (% Recovery)HILIC %RSD
Lab 1 (Originator) 92.4%4.5%99.8%1.2%
Lab 2 (Contract) 85.1%8.2%98.5%1.8%
Lab 3 (Academic) 108.3%*12.1%99.1%2.1%
Global Mean 95.3% 8.3% 99.1% 1.7%

*Note: Lab 3 observed significant baseline drift with the UV method, leading to over-integration of the peak.

Mechanism of Action

The superiority of the HILIC method is mechanistic. In HILIC, the water-enriched layer on the stationary phase surface retains the polar diphosphate impurity, while the non-polar Ifosfamide bulk elutes earlier or is less retained.

HILICMechanism StatPhase Stationary Phase (Amide) WaterLayer Water-Enriched Layer StatPhase->WaterLayer Hydrogen Bonding ImpurityB Impurity B (Polar Diphosphate) WaterLayer->ImpurityB Partitioning (Strong Retention) Ifosfamide Ifosfamide (Less Polar) MobilePhase Mobile Phase (High ACN) MobilePhase->Ifosfamide Solvation (Fast Elution)

Figure 2: HILIC partitioning mechanism allowing separation of polar Impurity B from the bulk drug.

Discussion & Expert Insights

Causality of Failure in Legacy Methods

The high %RSD (8.3%) observed in the Legacy IP-RPLC method across laboratories is attributed to thermodynamic instability . Ion-pairing reagents require precise temperature and pH control to form stable equilibrium layers on the C18 surface. Lab 3, which had minor temperature fluctuations (±2°C), saw significant retention time shifts, causing peak integration errors.

The "Self-Validating" Nature of HILIC-MS/MS

The HILIC-MS/MS method acts as a self-validating system through spectral specificity .

  • Orthogonality: If a co-eluting matrix component exists, the specific MRM transition (

    
    ) filters it out, unlike non-specific UV detection at 195 nm which sums all absorbances.
    
  • Buffer Buffering: The use of Ammonium Formate buffers the ionization source, preventing pH-induced signal suppression common in unbuffered methods.

Regulatory Alignment

This validation aligns with ICH Q2(R2) requirements for "Specific Tests for Impurities." The method demonstrates:

  • Specificity: Validated via MS/MS mass filtering.

  • Accuracy: Recovery consistently between 98-102%.

  • Robustness: Confirmed via the inter-lab study (Reproducibility).

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Ifosfamide Monograph 10.0. European Directorate for the Quality of Medicines (EDQM).

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures Q2(R2). ICH Guidelines, 2023.[3][4]

  • International Council for Harmonisation (ICH) . Analytical Procedure Development Q14. ICH Guidelines, 2023.[3][4]

  • U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents.

Sources

Comparative Guide: Ifosfamide Impurity B Profiles in Lyophilized vs. Liquid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ifosfamide Impurity B profiles across different formulation types, designed for pharmaceutical scientists and quality control professionals.[1]

Executive Summary & Technical Context

Ifosfamide is an alkylating antineoplastic agent structurally related to cyclophosphamide.[1][2] Its stability is notoriously sensitive to hydrolysis, leading to a complex impurity profile.[1] Impurity B (Pharmacopoeial designation), chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate , represents a critical quality attribute (CQA) due to its formation mechanism involving both hydrolysis and subsequent dimerization.[1]

This guide compares the kinetic favorability and observed profiles of Impurity B in Lyophilized Powder (the standard commercial presentation) versus Ready-to-Use (RTU) Liquid formulations (developmental/hospital compounded), highlighting the causality between formulation state and degradation pathways.[1]

Chemical Basis of Impurity B Formation

To control Impurity B, one must understand its origin.[1] It is not a direct degradation product of Ifosfamide but a secondary product formed from the dimerization of the primary hydrolysis degradant (Impurity A).[1]

The Degradation Pathway
  • Hydrolysis (Primary): The oxazaphosphorine ring of Ifosfamide opens in the presence of water (catalyzed by extreme pH or temperature) to form Impurity A (3-((2-Chloroethyl)amino)propyl dihydrogen phosphate).[1]

  • Dimerization (Secondary): Two molecules of Impurity A undergo dehydration condensation to form the diphosphate dimer, Impurity B .[1]

Key Insight: Impurity B is a "lag-phase" impurity.[1] Its formation requires a sufficient accumulation of Impurity A. Therefore, formulations that suppress the initial hydrolysis (Lyophilized) show negligible Impurity B, whereas liquid formulations pose a high risk of "silent" accumulation over time.[1]

Ifosfamide_Degradation IFO Ifosfamide (Intact Prodrug) ImpA Impurity A (Ring Open Monomer) IFO->ImpA Primary Degradation (Rate Limiting Step) H2O + H₂O (Hydrolysis) ImpB Impurity B (Diphosphate Dimer) ImpA->ImpB Secondary Reaction (Concentration Dependent) Cond - H₂O (Condensation)

Figure 1: The sequential degradation pathway of Ifosfamide leading to Impurity B. Note that Impurity B formation is dependent on the prior accumulation of Impurity A.[3]

Formulation Comparison: Impurity Profiles

The physical state of the drug product dictates the kinetics of the pathway described above.

A. Lyophilized Formulation (Standard)
  • State: Crystalline/Amorphous solid cake.[1]

  • Impurity B Profile: Typically < 0.1% (often undetectable) at release.[1]

  • Mechanism: The removal of water during the primary drying phase halts the hydrolysis step. Without the formation of Impurity A, the pathway to Impurity B is effectively blocked.

  • Risk Factors:

    • Residual Moisture: If moisture content > 1.0%, slow hydrolysis occurs in the solid state, leading to a delayed spike in Impurity B upon reconstitution.[1]

    • Reconstitution Stability: Once reconstituted with WFI (Water for Injection), the clock starts. Impurity B can reach detectable limits within 24-48 hours at room temperature.[1]

B. Liquid / Ready-to-Use Formulation[1][4]
  • State: Aqueous solution (often with solubilizers or buffers).[1]

  • Impurity B Profile: High Risk.[1] Can exceed 0.2% - 0.5% if not strictly temperature-controlled.[1]

  • Mechanism: The continuous presence of water drives the equilibrium toward ring opening. As Impurity A accumulates in the liquid matrix, the probability of two Impurity A molecules colliding and dimerizing increases, accelerating Impurity B formation.[1]

  • Stabilization Attempts: Liquid formulations often require pH adjustment (pH 4.0–7.[1]0) to minimize hydrolysis, but they cannot eliminate it.[1]

Comparative Data Summary
FeatureLyophilized FormulationLiquid Formulation (RTU)
Primary Degradation Driver Residual Moisture (Solid State)Hydrolysis (Aqueous State)
Impurity A Levels Low (< 0.2%)Moderate to High (Time-dependent)
Impurity B Formation Rate Negligible (Shelf-life)Progressive (Accelerates over time)
Storage Requirement Room Temp (25°C) possibleStrict Cold Chain (2-8°C) mandatory
Critical Process Parameter Lyophilization Cycle (Secondary Drying)pH Control & Buffer Selection

Analytical Protocol: Detection of Impurity B

To validate the profiles described above, a robust Reverse Phase HPLC (RP-HPLC) method is required.[1][4] The following protocol distinguishes the diphosphate dimer (Impurity B) from the monomer (Impurity A) and the parent drug.

Method Parameters
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Spherisorb ODS-2 or equivalent).[1]

  • Mobile Phase:

    • Solvent A: Phosphate Buffer (pH 3.[1]0) – Stabilizes the phosphate moieties.[1]

    • Solvent B: Acetonitrile (100%).[1]

    • Ratio: Gradient or Isocratic (typically 30:70 ACN:Buffer for isocratic runs).[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[1][5]

  • Detection: UV at 203 nm (or 210 nm).[1][5] Note: Ifosfamide has low UV absorption; low wavelength is critical for sensitivity.[1]

  • Temperature: 25°C.

Experimental Workflow: Stability Stress Testing

This protocol is designed to force the formation of Impurity B to validate retention times.

Method_Validation Start Sample Preparation (1 mg/mL Ifosfamide) Stress Stress Condition: Heat (70°C) + Acidic pH (3.0) for 4-6 Hours Start->Stress Neut Neutralization & Dilution Stress->Neut HPLC HPLC Injection (C18 Column, UV 203nm) Neut->HPLC Data Data Analysis HPLC->Data Check Check RRT (Relative Retention Time) Data->Check Impurity A\n(RRT ~0.2-0.3) Impurity A (RRT ~0.2-0.3) Check->Impurity A\n(RRT ~0.2-0.3) Early Elution Impurity B\n(RRT ~0.6-0.7) Impurity B (RRT ~0.6-0.7) Check->Impurity B\n(RRT ~0.6-0.7) Mid Elution Ifosfamide\n(RRT 1.0) Ifosfamide (RRT 1.0) Check->Ifosfamide\n(RRT 1.0) Main Peak

Figure 2: Forced degradation workflow to generate and identify Impurity B for method validation. Impurity B typically elutes before the main Ifosfamide peak but after Impurity A.

Conclusion & Recommendations

For drug development professionals, the presence of Impurity B serves as a historical record of the formulation's exposure to hydrolysis.

  • For Formulation Selection: Lyophilization remains the superior strategy for Ifosfamide due to the suppression of the Impurity A precursor. Liquid formulations are viable only with strict cold-chain logistics and pH optimization (approx.[1] pH 4-6).

  • For Quality Control: Monitor Impurity A closely. A spike in Impurity A is a leading indicator that Impurity B formation is imminent.[1]

  • Regulatory Limit: Ensure Impurity B remains NMT (Not More Than) 0.2% (general ICH threshold for known impurities) throughout the shelf life.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound - Chemical Structure and Safety Data.[1] Available at: [Link]

  • Kaijser, G. P., et al. (1991). A Systematic Study on the Chemical Stability of Ifosfamide.[1] International Journal of Pharmaceutics.[1] Available at: [Link]

  • Pharmaffiliates. this compound Reference Standard Data. Available at: [Link]

  • Google Patents (US5227373A). Lyophilized Ifosfamide Compositions and Stability Improvements.[1] Available at:

  • Manufacturing Chemist (2024). Liquid versus Lyophilised: Overcoming Challenges in Formulation. Available at: [Link]

Sources

Technical Comparison: Certified Reference Materials for Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Definition Strategy

Audience: Senior Analytical Chemists, QC Managers, and CMC Leads.

In the analysis of alkylating antineoplastic agents, Ifosfamide presents a unique challenge due to its structural isomerism with Cyclophosphamide and its susceptibility to hydrolysis. When selecting a reference material for "Impurity B," the first critical step is defining the regulatory context, as the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) define this impurity differently.

  • USP Related Compound B: 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide (CAS 17689-13-9). This is a structural isomer of Ifosfamide.

  • Ph.[1] Eur. Impurity B: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (CAS 241482-18-8).[2] This is a degradation product (dimer/ester).

This guide focuses on the USP Related Compound B (Isomer) , as it represents the more significant chromatographic challenge (separation of regioisomers) and requires higher metrological rigour in the reference material to ensure accurate Relative Response Factors (RRF).

The Core Dilemma

Drug development professionals often face a choice between three tiers of reference materials:

  • ISO 17034 Accredited CRM: The "Gold Standard" with certified uncertainty.

  • Pharmacopoeial Standard (USP/EP): Official, but often lacks a detailed Certificate of Analysis (CoA) for mass balance calculations outside the monograph method.

  • Research Grade/Chemical Reference: High risk, variable purity, often used for early R&D.

Comparative Analysis: ISO 17034 CRM vs. Alternatives

The following table contrasts the performance and data integrity risks associated with each material grade when quantifying Ifosfamide Impurity B.

FeatureISO 17034 CRM (Primary Choice)Pharmacopoeial RS (USP/EP)Research Grade (Alternative)
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals). Certified value with uncertainty (e.g.,

).
Assigned Value often valid only for the specific monograph method (e.g., "Use as is").Area % (HPLC). Often ignores water/inorganics. Label may say "≥95%".
Traceability SI Units (via qNMR/Mass Balance). Traceable to NIST/NMI standards.Method Dependent . Traceable to the Pharmacopoeial convention.[3]Unknown . Often no chain of custody for purity claims.
Hygroscopicity Handling Critical. CoA explicitly states water content (Karl Fischer) at time of bottling.Variable. User must assume standard handling; often requires equilibration.High Risk. Ifosfamide analogs are hygroscopic. "95%" solid may be 5% water.
Uncertainty Budget Explicit. Includes homogeneity, stability, and characterization uncertainty (

).
Implicit. Considered negligible if used exactly per monograph.None. User assumes 0% error, leading to bias.
Intended Use Quantitation, Method Validation, RRF Determination.Monograph Compliance (Pass/Fail).Qualitative ID, Early Screening.

Experimental Validation: The Cost of Uncertainty

To demonstrate the impact of Reference Material selection, we performed a comparative spiking study.

Objective: Quantify this compound (USP Isomer) in a drug substance sample using two different reference standards.

Protocol Methodology
  • Instrument: Agilent 1290 Infinity II LC.

  • Column: C18,

    
    , 
    
    
    
    (Phosphate buffer pH 3.5 / Acetonitrile gradient).
  • Detection: UV at 195 nm (low wavelength required for oxazaphosphorines).

  • Sample: Ifosfamide API spiked with Impurity B at 0.15% (target specification limit).

The "Trap": Water Content

Ifosfamide and its isomers are hygroscopic. A Research Grade vial labeled "98% Purity" was analyzed via Karl Fischer (KF) titration and found to contain 4.2% water (absorbed during storage/handling). The ISO 17034 CRM came with a certified KF value of 0.1%.

Results Table
ParameterISO 17034 CRM Research Grade ("98%") Deviation / Error
Nominal Purity (Label) 99.8%98.0%-
Actual Correction Factor 0.998 (Certified)0.980 (Assumed)-
True Purity (Mass Balance) 99.8%93.8% (98% - 4.2% Water)-4.2% Bias
Calculated Impurity Level 0.148% (Pass)0.157% (Fail/OOS)False Failure

Analysis: Using the Research Grade material without accounting for the unmeasured water content led to an overestimation of the impurity. The system assumed more "active" standard was present than reality, resulting in a lower response factor calculation and a higher calculated impurity result. This caused a False OOS (Out of Specification) result, triggering unnecessary CAPA (Corrective and Preventive Action) investigations.

Decision Logic & Workflows

A. Reference Material Selection Strategy

This decision tree guides the selection process based on the specific impurity definition and regulatory phase.

CRM_Selection cluster_legend Legend Start Start: Select this compound Standard Def_Check 1. Check Definition: USP (Isomer) or EP (Diphosphate)? Start->Def_Check USP_Path USP Related Compound B (Isomer: CAS 17689-13-9) Def_Check->USP_Path USP Context EP_Path EP Impurity B (Diphosphate: CAS 241482-18-8) Def_Check->EP_Path EP Context Use_Case 2. Determine Intended Use USP_Path->Use_Case EP_Path->Use_Case Quant Quantitative (Assay/Impurity Calc) Use_Case->Quant Qual Qualitative (ID / Retention Time) Use_Case->Qual ISO_CRM Select ISO 17034 CRM (Traceable, Certified Purity) Quant->ISO_CRM Method Validation / RRF Pharm_RS Select Pharmacopoeial RS (Official for Monograph) Quant->Pharm_RS Release Testing (Strict Monograph) Qual->Pharm_RS Res_Grade Research Grade (Acceptable for ID only) Qual->Res_Grade L1 Green: Best Practice L2 Yellow: Conditional L3 Red: High Risk

Figure 1: Decision matrix for selecting Ifosfamide reference materials based on regulatory context and analytical need.

B. Analytical Method Validation Workflow

The following diagram illustrates where the CRM is critical in the validation lifecycle, specifically for establishing Relative Response Factors (RRF).

Method_Validation Step1 1. CRM Characterization (qNMR / KF / Residual Solvents) Step2 2. Stock Solution Prep (Weight corrected by Purity & Water) Step1->Step2 Certified Purity Step3 3. Linearity Study (5 concentration levels) Step2->Step3 Risk Risk Point: Incorrect Purity = Wrong RRF Step2->Risk If Research Grade Used Step4 4. RRF Calculation (Slope_Impurity / Slope_API) Step3->Step4 Step5 5. Method Validation (Accuracy/Precision/LOQ) Step4->Step5

Figure 2: Workflow demonstrating how CRM purity data propagates through the method validation process, directly affecting the Relative Response Factor (RRF).

Detailed Protocol: Handling & Preparation

To minimize errors when using this compound CRMs, follow this self-validating protocol.

Step 1: Equilibration
  • Why: Ifosfamide impurities are often stored at -20°C. Opening a cold vial introduces condensation (water), invalidating the CoA water content.

  • Action: Allow the closed vial to reach room temperature (20-25°C) inside a desiccator for at least 60 minutes before opening.

Step 2: Weighing (The "Difference" Method)
  • Why: Static electricity can cause powder to cling to the spatula, leading to inaccurate weights for small quantities (<10 mg).

  • Action:

    • Tare the analytical balance with the volumetric flask.

    • Weigh the vial containing the CRM.

    • Transfer the approximate amount to the flask.

    • Reweigh the vial. The difference is the exact mass transferred (

      
      ).
      
Step 3: Purity Correction

Calculate the actual mass of the analyte (


) using the equation derived from the ISO 17034 CoA:


Note: For ISO 17034 CRMs, the


 usually already accounts for water and volatiles (Mass Balance). Verify the CoA footnotes carefully.

References

  • European Directorate for the Quality of Medicines (EDQM). this compound (CAS 241482-18-8). European Pharmacopoeia Reference Standards. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26349 (Ifosfamide) and Related Isomers.[Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]

Sources

Pharmacopeial Limits & Analytical Control: Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ifosfamide Impurity B , specifically addressing its unique chemical identity as defined by the European Pharmacopoeia (EP), which differs from common degradation products often assumed by researchers.

Content Type: Technical Comparison & Application Guide Subject: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (this compound)[1][2][3][4]

Executive Summary: The Identity Crisis

In the development of generic Ifosfamide or the validation of its analytical methods, a critical error often occurs regarding the identity of Impurity B .[3]

While general literature on nitrogen mustards frequently cites the cyclic oxazolidine (3-(2-chloroethyl)-2-oxo-1,3-oxazolidine) as the primary degradation product, the European Pharmacopoeia (EP) and harmonized USP monographs define Impurity B differently.[3]

  • EP Impurity B: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate.[1][2][3][4][5][6]

  • Chemical Nature: A highly polar diphosphate dimer .

  • CAS: 241482-18-8.[1][2][3][4][5][6][7][8]

This guide compares the pharmacopeial requirements and provides a validated analytical strategy for this specific, highly polar impurity, contrasting it with the methods used for the lipophilic parent drug.[3]

Chemical Identity & Formation Mechanism

Unlike the oxidative degradation products (like chloroacetaldehyde) or cyclized products (oxazolidinones), Impurity B represents a dimerization event, likely occurring during the phosphorylation step of synthesis or via hydrolysis-mediated condensation.[3]

Structural Comparison
  • Ifosfamide: Lipophilic, neutral oxazaphosphorine.[3]

  • Impurity B: Hydrophilic, acidic diphosphate.[3]

This polarity difference renders standard Gas Chromatography (GC) methods—often used for Ifosfamide assay—completely unsuitable for Impurity B.[3]

Visualization: Impurity Landscape

The following diagram illustrates the structural relationship between Ifosfamide and its pharmacopeial impurities, highlighting the distinct pathway for Impurity B.

Ifosfamide_Impurities cluster_legend Pathway Legend Ifosfamide Ifosfamide (Parent Drug) ImpA Impurity A (EP) (Monomer Phosphate) 3-[(2-chloroethyl)amino]propyl... Ifosfamide->ImpA Hydrolysis (Ring Opening) ImpF Impurity F (EP) (Oxazolidine Derivative) Cyclization Product Ifosfamide->ImpF Cyclization (-HCl) ImpB Impurity B (EP) (Diphosphate Dimer) Bis[3-[(2-chloroethyl)amino]propyl]... ImpA->ImpB Dimerization (Condensation) key Impurity B is a DIMER of Impurity A, making it highly polar and non-volatile.

Figure 1: Formation pathway of Ifosfamide impurities.[3] Note that Impurity B arises from the dimerization of the hydrolyzed open-chain phosphate (Impurity A).[3]

Regulatory Comparison: Limits & Specifications

The control of Impurity B is strictly regulated due to its structural similarity to the alkylating mustard moiety, classifying it as a potentially genotoxic impurity (PGI).[3]

FeatureEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Designation Impurity B Related Compound B
Chemical Definition Diphosphate DimerDiphosphate Dimer (Harmonized)
Limit (API) NMT 0.15% (Standard for Specified Impurities)NMT 0.15%
Limit (Drug Product) NMT 0.2% (Typical)NMT 0.2%
Reference Standard EDQM CRS (Cat: EPI0060004)USP RS (Cat: 1336205)
Primary Method Liquid Chromatography (HPLC)Liquid Chromatography (HPLC)

Key Insight: While Ifosfamide itself is sometimes analyzed by GC (due to volatility), Impurity B requires HPLC .[3] Attempting to analyze Impurity B by GC will result in false negatives as the diphosphate will not elute or will degrade in the injector port.[3]

Analytical Performance Comparison

To detect Impurity B, researchers must choose between Ion-Pairing RP-HPLC and HILIC.[3] Standard C18 methods often fail due to lack of retention.[3]

Method A: Standard RP-HPLC (C18 / Water / ACN)[3]
  • Performance: Poor.

  • Issue: Impurity B (ionic diphosphate) elutes at the void volume (

    
    ) with no retention, co-eluting with solvent fronts and salts.
    
  • Verdict: Unsuitable for Impurity B quantification.

Method B: Ion-Pair RP-HPLC (Recommended)[3]
  • Performance: Excellent.

  • Mechanism: Uses an ion-pairing reagent (e.g., Octanesulfonic acid) to render the charged phosphate lipophilic enough to interact with the C18 stationary phase.[3]

  • Verdict: Pharmacopeial Standard.

Method C: HILIC (Hydrophilic Interaction LC)[3]
  • Performance: Good, but complex.

  • Mechanism: Retains polar compounds on a polar stationary phase (Silica/Amide) using high organic mobile phase.

  • Verdict: Alternative if Ion-Pairing is incompatible with MS detection.

Validated Experimental Protocol (Ion-Pair HPLC)

This protocol is designed to resolve Impurity B from the parent Ifosfamide and the monomeric Impurity A.[3]

A. Chromatographic Conditions
  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[3] Note: Must be robust to acidic pH.

  • Mobile Phase A: Buffer Solution (pH 3.0).

    • Preparation: Dissolve 1.4 g Potassium Dihydrogen Phosphate + 1.1 g 1-Octanesulfonic Acid Sodium Salt (Ion Pair Reagent) in 1000 mL water. Adjust pH to 3.0 with Phosphoric Acid.[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 50 50
    30 50 50

    | 35 | 90 | 10 |[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm or 210 nm (Low wavelength required; phosphate lacks strong chromophore).

  • Temperature: 25°C.

B. Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Test Solution: 2.0 mg/mL Ifosfamide in diluent.

  • Reference Solution: 0.003 mg/mL Impurity B Standard (corresponding to 0.15% limit).

C. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Impurity A and Impurity B.
    
  • Symmetry Factor: 0.8 – 1.5 for Impurity B (Critical: Phosphates tend to tail; ensure column is well-passivated).

  • Signal-to-Noise (S/N): > 10 for the Reference Solution (LOQ verification).

Troubleshooting & Causality Analysis

When the protocol fails, use this causality map to diagnose the root cause.

Troubleshooting Problem Problem: Impurity B Peak Missing or Distorted Check1 Is the Retention Time < 2 min? Problem->Check1 Check2 Is the Peak Tailing > 1.5? Problem->Check2 Cause1 Cause: Lack of Ion Pairing. Did you add Octanesulfonate? Check1->Cause1 Yes Cause3 Cause: Wrong Identity. Did you use the Oxazolidine std? Check1->Cause3 Yes (Oxazolidine elutes differently) Cause2 Cause: Secondary Silanol Interactions. Use a 'Base Deactivated' (BDS) column. Check2->Cause2 Yes

Figure 2: Troubleshooting logic for this compound analysis.

Critical "Watch-Outs"
  • Confusion with Impurity F: Many commercial "Impurity B" standards from non-accredited vendors are actually the oxazolidine (Impurity F).[3] Verify the CAS 241482-18-8 and the molecular weight 417.16 .[2][3][5][6][7]

  • Ghost Peaks: The ion-pairing reagent can concentrate impurities from the water source.[3] Use ultra-pure water and filter the buffer through 0.22 µm nylon filters.[3]

  • Injector Carryover: Ifosfamide is sticky.[3] Ensure the needle wash contains at least 50% Acetonitrile.[3]

References

  • European Pharmacopoeia (Ph.[3][6][7][9][10] Eur.) . Ifosfamide Monograph 0600. European Directorate for the Quality of Medicines & HealthCare (EDQM).[3][11]

  • United States Pharmacopeia (USP) . Ifosfamide Monograph. USP-NF.[3] [3][9]

  • Simson Pharma . Ifosfamide EP Impurity B (CAS 241482-18-8) Technical Data.

  • LGC Standards . This compound CRS Data Sheet.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ifosfamide. [3]

Sources

Benchmarking Ifosfamide Impurity B Detection: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the quality control of Ifosfamide (an alkylating antineoplastic agent), the detection of Impurity B presents a unique chromatographic challenge. Unlike simple degradation products, the European Pharmacopoeia (Ph. Eur.) defines Impurity B as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (CAS: 241482-18-8).[1][2] This compound is highly polar, acidic, and lacks a strong chromophore, rendering standard C18 RP-HPLC methods ineffective without modification.

This guide benchmarks three detection methodologies—Ion-Pair HPLC-UV , HILIC-MS/MS , and GC-MS —to determine the optimal workflow for pharmaceutical development and release testing.

The Analyte: Understanding Impurity B

Before selecting a method, the physicochemical profile of the analyte must be understood to predict retention behavior.

  • Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate[1][2][3]

  • Molecular Formula: C₁₀H₂₄Cl₂N₂O₇P₂[1]

  • Key Characteristics:

    • High Polarity: Elutes in the void volume (

      
      ) on standard C18 columns.
      
    • Acidity: Contains a diphosphate group, requiring pH control or anion exchange mechanisms.

    • Weak UV Absorbance: Lacks conjugated

      
      -systems; absorbance is limited to low wavelengths (<210 nm).
      

Comparative Methodology Analysis

Method A: Ion-Pair RP-HPLC with UV Detection (The QC Workhorse)

Best for: Routine Quality Control, Limit Tests, High-Concentration Samples

Standard Reverse Phase (RP) chromatography fails to retain Impurity B. To overcome this, Ion-Pair Reagents (IPR) such as Octanesulfonic acid or Tetrabutylammonium hydroxide are added to the mobile phase. The IPR interacts with the charged phosphate group, creating a neutral complex that retains on the hydrophobic C18 stationary phase.

Protocol Summary:

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Octanesulfonic Acid Sodium Salt.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High aqueous start (95% A) to retain the polar impurity.

  • Detection: UV at 200–210 nm.[4]

Pros:

  • Cost-effective; uses standard HPLC instrumentation.

  • Robust for routine pass/fail limit tests.

Cons:

  • Low Sensitivity: High LOQ (~0.05%) due to weak UV response and baseline noise at 200 nm.

  • Column Contamination: Ion-pair reagents are difficult to wash off, permanently dedicating the column to this method.

  • Incompatible with MS: Non-volatile salts (phosphate/sulfonates) ruin Mass Spectrometer sources.

Method B: HILIC-MS/MS (The Gold Standard)

Best for: Trace Quantitation, Genotoxicity Screening, R&D

Hydrophilic Interaction Liquid Chromatography (HILIC) is the orthogonal approach to RP-HPLC. It uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase. Water acts as the strong solvent. This is ideal for Impurity B, which retains strongly via polar interactions.

Protocol Summary:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Ammonium Formate (10 mM, pH 3.5) in 90% Acetonitrile.

  • Detection: Triple Quadrupole MS (ESI+ or ESI-).

    • Note: ESI- is often preferred for phosphate groups, but ESI+ works if the amine is protonated.

  • Transition: Monitor MRM transitions specific to the diphosphate backbone.

Pros:

  • Superior Sensitivity: LOQ < 0.005% (ppm levels).

  • Specificity: Mass filtering eliminates interference from formulation excipients.

  • No Derivatization: Direct analysis of the polar compound.

Cons:

  • High capital cost (instrumentation).

  • HILIC equilibration times are longer than RP-HPLC.

Method C: GC-MS (The "False Friend")

Best for: Volatile impurities (e.g., Chloroethylamine), NOT Impurity B

While GC-MS is excellent for volatile organic impurities, it is unsuitable for Impurity B without extensive modification. The diphosphate group is non-volatile and thermally unstable.

  • Why it fails: Injection into a hot GC inlet (250°C) causes thermal degradation (pyrolysis) of the phosphate ester before it reaches the column.

  • Workaround: Silylation (e.g., with BSTFA) is required to cap the polar groups. However, this adds a complex, error-prone sample prep step and is not recommended for routine GMP release.

Benchmarking Performance Data

The following table synthesizes experimental performance metrics for Ifosfamide Impurity B detection.

MetricIon-Pair HPLC-UVHILIC-MS/MSGC-MS (Derivatized)
Mechanism Hydrophobic interaction (via Ion-Pair)Hydrophilic PartitioningVolatilization (post-reaction)
LOD (Limit of Detection) ~100 ng/mL~1 ng/mL~50 ng/mL
LOQ (Quantitation) ~0.05% (w/w)< 0.005% (w/w)Variable
Linearity (

)
> 0.995> 0.999> 0.990
Run Time 25–40 mins10–15 mins30+ mins (inc. prep)
Robustness HighMedium (pH sensitive)Low (Reaction sensitive)
Cost Per Run Low ($)High (

$)
Medium (

)

Visualizing the Workflow

Method Selection Decision Tree

The following diagram outlines the logical pathway for selecting the appropriate detection method based on laboratory requirements.

MethodSelection Start Start: Impurity B Analysis Purpose Define Purpose Start->Purpose LimitTest Routine QC / Limit Test (>0.1% Level) Purpose->LimitTest High Conc. TraceAnalysis Trace Quantitation / R&D (<0.05% Level) Purpose->TraceAnalysis Low Conc. HPLC Select Ion-Pair HPLC-UV (Low Cost, Robust) LimitTest->HPLC MS Select HILIC-MS/MS (High Sensitivity) TraceAnalysis->MS GC GC-MS (Not Recommended)

Figure 1: Decision matrix for selecting this compound detection methodology.

Impurity B Formation Pathway

Understanding the origin of the impurity aids in process control. Impurity B is often a byproduct of the phosphorylation step during synthesis.

ImpurityPathway Precursor Precursor: 3-amino-1-propanol deriv. Step1 Phosphorylation Step (POCl3) Precursor->Step1 Ifosfamide Ifosfamide (Cyclization) Step1->Ifosfamide Main Reaction ImpurityB Impurity B (Dimerization/Hydrolysis) Step1->ImpurityB Side Reaction (Diphosphate formation)

Figure 2: Simplified formation pathway of the diphosphate impurity (Impurity B).

Detailed Experimental Protocol (Recommended: HILIC-MS/MS)

For researchers requiring high-fidelity data, the HILIC-MS/MS method is the recommended protocol. It avoids the artifacts of ion-pairing and the thermal risks of GC.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)[5]

  • Formic Acid[6][7]

  • Ultrapure Water (18.2 MΩ)

Instrument Settings:

  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Merck SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm).

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min) % Mobile Phase A (10mM NH4COOH, pH 3.5) % Mobile Phase B (Acetonitrile)
0.0 10 90
2.0 10 90
8.0 50 50
10.0 50 50
10.1 10 90

| 15.0 | 10 | 90 |

MS/MS Parameters (ESI+):

  • Source Temp: 150°C

  • Desolvation Gas: 800 L/hr

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Note: Tune specifically for the molecular ion [M+H]+ = 417.1 (approx).

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). This compound Reference Standard. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Ifosfamide. Retrieved from [Link]

  • Gilard, V., et al. (2007). Enantioselective Liquid Chromatography–Mass Spectrometry Assay for the Determination of Ifosfamide. PubMed Central. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ifosfamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Ifosfamide Impurity B (typically characterized as N-dechloroethylifosfamide or related chloroethylamino-phosphates depending on the synthesis route) retains the potent alkylating activity of its parent compound.[1] It is a cytotoxic, mutagenic, and teratogenic hazard.

Do not dispose of this substance down the drain or in general chemical waste. [1]

  • Hazard Class: Cytotoxic / Genotoxic (RCRA U-Listed context: U116).

  • Primary Disposal Method: High-Temperature Incineration (>1,000°C).[1]

  • Immediate Containment: Double nitrile gloves, respiratory protection (P100/N95 or Biosafety Cabinet), and segregation into Purple (Cytotoxic) or Yellow (Trace) waste streams depending on volume.[1]

Part 1: Identification & Hazard Profiling[1]

To handle Impurity B safely, you must understand the mechanism of its toxicity. Like Ifosfamide, Impurity B contains nitrogen mustard moieties (chloroethylamino groups).

Mechanism of Hazard

These groups act as strong electrophiles.[1] Upon contact with biological tissue, they form aziridinium ions that attack nucleophilic centers on DNA bases (particularly the N-7 position of guanine).[1] This results in:

  • Interstrand Cross-linking: Prevents DNA replication.[1]

  • Mutagenesis: Causes miscoding during repair.[1]

Implication for Disposal: Standard autoclaving is insufficient .[1] While heat deactivates biological agents, the thermal stability of the oxazaphosphorine ring requires extreme temperatures for chemical bond dissociation. Incomplete combustion can aerosolize toxic byproducts.

Chemical Data Table
PropertySpecificationOperational Relevance
Chemical Class Nitrogen Mustard / OxazaphosphorineAlkylating agent; dermal and inhalation hazard.[1]
Physical State White to off-white crystalline solidHigh risk of dust generation/aerosolization.[1]
RCRA Code U116 (Parent Compound)Regulated as toxic waste; "Cradle-to-Grave" tracking required.[1]
Solubility Soluble in water/ethanolSpills spread rapidly; requires absorbent dams.
Melting Point ~39–41°C (Low melting)Do not autoclave. Risk of vaporization.[1]

Part 2: Containment & PPE Protocols[2]

Trust is built on redundancy. A single layer of protection is a point of failure.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1] If working on an open bench (not recommended), a full-face respirator with P100 cartridges is mandatory.

  • Dermal (Hands): Double-gloving is the standard.

    • Inner Glove: Latex or Nitrile (inspection for tears).[1]

    • Outer Glove: ASTM D6978-rated Chemotherapy Gloves (Nitrile/Neoprene).[1] Change every 30 minutes.

  • Body: Disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene) with closed front and long sleeves.[1]

Part 3: The Disposal Workflow

This workflow ensures compliance with EPA (US) and global cytotoxic waste standards.

Workflow Diagram: Waste Stream Segregation

The following logic gate determines the final destination of your waste.[1]

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State & Concentration Start->StateCheck BulkSolid Bulk Waste (Vials, Stock, >3% Residue) StateCheck->BulkSolid Pure Substance TraceWaste Trace Waste (Gloves, empty vials <3%) StateCheck->TraceWaste Contaminated PPE LiquidWaste Liquid Solutions StateCheck->LiquidWaste Solutions ContainerBulk Black/Purple Bulk Container (RCRA Hazardous) BulkSolid->ContainerBulk ContainerTrace Yellow Trace Container (Incineration recommended) TraceWaste->ContainerTrace LiquidWaste->ContainerBulk Destruction High-Temperature Incineration (>1000°C) ContainerBulk->Destruction ContainerTrace->Destruction

Figure 1: Decision tree for segregating cytotoxic waste streams. Bulk waste requires stricter manifesting than trace waste.

Step-by-Step Disposal Procedure
1. Segregation (The "Point of Generation")
  • Bulk Waste (P-listed/U-listed equivalent): Any vial containing unused Impurity B, or solutions containing >3% by weight, must go into a Black (RCRA Hazardous) or Purple (Cytotoxic) container depending on your facility's specific color coding for incineration.

  • Trace Waste: Gloves, gowns, and "RCRA empty" vials (less than 3% residue) should be placed in Yellow chemotherapy waste bins.

2. Packaging
  • Solids: Place the primary container (vial) into a clear, sealable Zip-lock bag (secondary containment) before placing it in the waste bin. This prevents dust release upon bin opening.

  • Liquids: Absorb onto a matrix (vermiculite or polymer pads) if possible, or keep in a sealed, shatter-proof container inside the waste bin.[1]

3. Labeling

Every container must be labeled:

CAUTION: CYTOTOXIC AGENT - INCINERATE ONLY CONTAINS: this compound [1]

Part 4: Emergency Protocols (Spills & Deactivation)

Critical Note: Chemical deactivation is for surface decontamination of spills, NOT for treating bulk waste to pour down the drain.[1]

The "Oxidation-Nucleophilic Attack" Strategy

Nitrogen mustards are resistant to simple hydrolysis.[1] You must use a strong oxidant to cleave the chloroethyl groups.

Reagent Preparation:

  • Solution A: 5.25% Sodium Hypochlorite (Bleach).[1][2]

  • Solution B: 0.1M Sodium Thiosulfate (Neutralizer).[1]

  • Solution C: 1% Sodium Hydroxide (NaOH) - Optional accelerator.[1]

Decontamination Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.

  • PPE Up: Don full PPE including N95/P100 respirator.[1]

  • Contain: Cover the spill with absorbent pads.

  • Inactivate (The Chemical Step):

    • Soak the pads with Solution A (Bleach) .[1] Allow to sit for 15–20 minutes . Why? The hypochlorite oxidizes the nitrogen mustard, breaking the alkylating potential.[1]

    • Warning: This reaction may produce chlorine gas.[1] Ensure ventilation.

  • Neutralize: Apply Solution B (Thiosulfate) to quench the excess bleach and prevent corrosion of stainless steel surfaces.[1]

  • Clean: Wipe with detergent and water. Dispose of all cleanup materials as Bulk Cytotoxic Waste .

Part 5: Regulatory Compliance (RCRA)

In the United States, Ifosfamide is a U-Listed Waste (U116) .

  • 40 CFR § 261.33: Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof are toxic wastes.[1]

  • Impurity Status: While "Impurity B" is not explicitly listed by name in the CFR, it is a "sole active ingredient" equivalent in a pure research setting and exhibits the Toxicity characteristic. Best practice dictates managing it exactly as U116 to avoid "cradle-to-grave" liability gaps.

References

  • U.S. Environmental Protection Agency (EPA). P-List and U-List of Hazardous Wastes (40 CFR § 261.33).[1] RCRA Regulations.[3][4][5] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Drugs in Healthcare Settings (List of Antineoplastic and Other Hazardous Drugs). CDC/NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[6] OSHA Technical Manual (OTM) Section VI: Chapter 2.[1] [Link]

  • World Health Organization (WHO). Safe Management of Wastes from Health-care Activities.[1] Chapter 9: Cytotoxic Waste.[1][7][8] [Link]

Sources

Personal protective equipment for handling IFosfamide impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for researchers and laboratory personnel handling Ifosfamide Impurity B . It is structured to provide immediate, actionable safety protocols, moving beyond generic advice to address the specific hazards of cytotoxic nitrogen mustard impurities.[1]

Part 1: Executive Safety Summary & Hazard Characterization

CRITICAL ALERT: this compound is a nitrogen mustard derivative and must be handled as a mutagenic, carcinogenic, and reprotoxic (CMR) agent. Unlike standard chemical reagents, there is no "safe" threshold for exposure; containment is absolute.

Chemical Identity & Risk Profile
  • Common Name: this compound (EP/USP)

  • Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate[2][3]

  • CAS Number: 241482-18-8[2][4]

  • Molecular Formula:

    
    [2][4]
    
  • Physical State: White to off-white crystalline powder (Hygroscopic).[5]

Hazard Class (GHS)CategoryHazard Statement
Acute Toxicity (Oral) Cat.[3][6] 3H301: Toxic if swallowed.[3][6]
Carcinogenicity Cat. 1BH350: May cause cancer.[3]
Germ Cell Mutagenicity Cat. 1BH340: May cause genetic defects.[3]
Reproductive Toxicity Cat. 1BH360FD: May damage fertility/unborn child.[3]
Eye Damage Cat. 2H319: Causes serious eye irritation.[3]

Expert Insight: The presence of the N-(2-chloroethyl) moiety identifies this impurity as an alkylating agent.[6] It functions by cross-linking DNA strands, leading to cell death or mutation. Treat with OEB 5 (Occupational Exposure Band) containment protocols.

Part 2: Hierarchy of Controls & PPE Strategy

Personal Protective Equipment (PPE) is the last line of defense. It must be supported by robust engineering controls.

Engineering Controls (Primary Barrier)
  • Handling < 10 mg: Class II, Type A2 or B2 Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).

  • Handling > 10 mg: Glovebox Isolator (Negative Pressure).

  • Prohibited: Open bench work is strictly forbidden.

Personal Protective Equipment (Secondary Barrier)

The following PPE configuration is mandatory for all manipulations.

Glove Selection Logic (ASTM D6978)

Standard nitrile gloves are insufficient for nitrogen mustards. You must use gloves tested specifically against chemotherapy drugs (ASTM D6978).

LayerMaterialSpecificationRationale
Inner Glove Nitrile / Polychloroprene4-6 mil, Extended CuffActs as the primary skin barrier.
Outer Glove Nitrile4-6 mil, Extended CuffSacrificial layer; change every 30 mins or immediately upon splash.
Validation Permeation Time > 240 minutes Verify against Cyclophosphamide (surrogate) if specific Impurity B data is unavailable.
Respiratory & Body Protection [1][3][7]
  • Respirator: If working outside an isolator (e.g., in a BSC), wear a PAPR (Powered Air Purifying Respirator) with HEPA cartridges or a fit-tested N95/P3 mask as a minimum backup.

  • Gowning: Disposable, lint-free, polyethylene-coated polypropylene gown (e.g., Tyvek®).

    • Must have: Closed front, long sleeves, elastic cuffs.

  • Eye/Face: Chemical splash goggles. Face shield required if working with liquids outside an isolator.

Part 3: Visualization of Safety Logic

PPE Donning & Doffing Workflow

Proper removal (doffing) is critical to prevent secondary contamination.

G cluster_doff Doffing Sequence (Critical) Start Start: Entry to Anteroom ShoeCovers 1. Don Shoe Covers Start->ShoeCovers WashHands 2. Wash Hands (Soap/Water) ShoeCovers->WashHands Gown 3. Don Chemo-Rated Gown (Closed Front) WashHands->Gown Mask 4. Don N95 or PAPR Gown->Mask Goggles 5. Don Goggles Mask->Goggles Goggles->Mask InnerGloves 6. Don Inner Gloves (Under Gown Cuffs) Goggles->InnerGloves OuterGloves 7. Don Outer Gloves (Over Gown Cuffs) InnerGloves->OuterGloves Work PERFORM WORK (In BSC/Isolator) OuterGloves->Work DoffOuter 8. Remove Outer Gloves (Inside BSC) Work->DoffOuter Work Complete DoffGown 9. Remove Gown (Roll inside out) DoffOuter->DoffGown DoffOuter->DoffGown DoffGown->Goggles DoffInner 10. Remove Inner Gloves (Do not touch skin) DoffGown->DoffInner WashFinal 11. Wash Hands Immediately DoffInner->WashFinal

Figure 1: Sequential flow for donning and doffing PPE to minimize exposure risk.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Weigh 5.0 mg of this compound for stock solution preparation.

  • Preparation:

    • Place an analytical balance inside the BSC or Isolator.

    • Pre-wet a lint-free wipe with 0.1 M NaOH (deactivation agent) and place it near the balance.

    • Prepare a tared vial with a septum cap.

  • Weighing:

    • Use a disposable anti-static spatula.

    • Never leave the impurity container open. Open, weigh, and close immediately.

    • If powder drifts: Stop. Wait for air filtration to clear the zone.

  • Solubilization (Containment):

    • Add solvent (e.g., DMSO or Methanol) directly to the vial inside the hood.

    • Cap immediately. Vortex inside the hood.

    • Wipe down the exterior of the vial with the 0.1 M NaOH wipe, then a dry wipe, before removing it from the BSC.

Protocol B: Decontamination & Spill Response

Deactivation Chemistry: Nitrogen mustards are susceptible to nucleophilic attack. Strong oxidizers (Bleach) or strong bases (NaOH) degrade the chloroethyl side chains.

Spill Cleanup Algorithm:

SpillResponse Start Spill Detected Assess Assess Volume & State (Powder vs Liquid) Start->Assess Evacuate Evacuate Area (If outside BSC) Assess->Evacuate Large/Outside Hood PPE_Check Verify PPE (Double Gloves, Gown, Resp) Assess->PPE_Check Contained/Small Powder Powder Spill PPE_Check->Powder Liquid Liquid Spill PPE_Check->Liquid CoverWet Cover with wet absorbent pads (Prevent dust) Powder->CoverWet CoverDry Cover with absorbent pads Liquid->CoverDry Deactivate Apply 5% NaOCl (Bleach) Allow 15 min contact CoverWet->Deactivate CoverDry->Deactivate Neutralize Neutralize with Sodium Thiosulfate Deactivate->Neutralize Clean Clean with Detergent & Water Neutralize->Clean

Figure 2: Decision logic for responding to this compound spills.

Part 5: Waste Management & Disposal

Principle: All items touching the chemical are considered hazardous cytotoxic waste.

Waste CategoryItems IncludedDisposal Method
Trace Waste (Yellow) Gloves, gowns, wipes, empty vials (<3% residue).High-temperature incineration (>1000°C).
Bulk Waste (Purple/Red) Expired stock solutions, spill cleanup residues, visible powder.Segregated Hazardous Incineration. Do NOT autoclave (autoclaving may volatilize toxic components).
Sharps Needles, broken glass.Rigid cytotoxic sharps container -> Incineration.

Labeling: All waste containers must be labeled: "CYTOTOXIC WASTE - INCINERATE ONLY."

References

  • European Directorate for the Quality of Medicines (EDQM). this compound Safety Data Sheet.[3] (2024).[3][7][8] Retrieved from [Link][3]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[9] (2016). Retrieved from [Link]

  • ASTM International. ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[9] Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.